Product packaging for Azepan-3-amine dihydrochloride(Cat. No.:CAS No. 1159822-22-6)

Azepan-3-amine dihydrochloride

Cat. No.: B1522296
CAS No.: 1159822-22-6
M. Wt: 187.11 g/mol
InChI Key: UGXGMLAGNPGHSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Azepan-3-amine dihydrochloride is a useful research compound. Its molecular formula is C6H16Cl2N2 and its molecular weight is 187.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H16Cl2N2 B1522296 Azepan-3-amine dihydrochloride CAS No. 1159822-22-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

azepan-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c7-6-3-1-2-4-8-5-6;;/h6,8H,1-5,7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXGMLAGNPGHSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCC(C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674222
Record name Azepan-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159822-22-6
Record name Azepan-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of (3S)-Azepan-3-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

(3S)-Azepan-3-amine dihydrochloride is a pivotal chiral building block in contemporary medicinal chemistry, most notably as a key intermediate in the synthesis of potent pharmaceuticals such as the fluoroquinolone antibiotic, besifloxacin.[1][2] The stereospecific construction of the 3-amino-substituted seven-membered azepane ring presents a significant synthetic challenge. This guide provides a comprehensive overview of the principal synthetic pathways to (3S)-Azepan-3-amine dihydrochloride, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of various synthetic strategies, offering detailed, field-proven protocols and comparative analyses to inform experimental design and optimization.

Introduction: The Significance of the Chiral Azepane Scaffold

The azepane nucleus, a seven-membered nitrogen-containing heterocycle, is a prevalent motif in a multitude of biologically active compounds and natural products.[3] The conformational flexibility of the seven-membered ring, combined with the stereochemical information imparted by chiral centers, allows for precise three-dimensional orientations of functional groups, which is critical for molecular recognition and biological activity. Specifically, the (3S)-enantiomer of 3-aminoazepane is a crucial pharmacophore, and its efficient, enantiomerically pure synthesis is of paramount importance for the pharmaceutical industry.[4][5]

This guide will explore several successful approaches to the synthesis of (3S)-Azepan-3-amine dihydrochloride, including:

  • Chiral Pool Synthesis from Amino Acids: Leveraging the inherent chirality of natural and unnatural amino acids.

  • Enzymatic Cascade Reactions: Employing biocatalysts for highly selective transformations.

  • Asymmetric Catalysis: Utilizing chiral catalysts to induce stereoselectivity.

Each section will provide a detailed rationale for the chosen methodology, a step-by-step protocol, and a discussion of the critical parameters influencing the reaction's success.

Chiral Pool Synthesis: Leveraging Nature's Starting Materials

The use of readily available, enantiomerically pure starting materials from the chiral pool is a cornerstone of efficient asymmetric synthesis. For (3S)-Azepan-3-amine, D-lysine and its derivatives serve as excellent precursors.[4][5] This approach capitalizes on the pre-existing stereocenter to construct the target molecule.

2.1. Pathway I: Cyclization of D-Lysine Derivatives

This widely employed strategy involves the intramolecular cyclization of a suitably protected D-lysine derivative to form the corresponding lactam, followed by reduction. The key to this approach lies in the efficient formation of the seven-membered ring and the subsequent chemoselective reduction of the amide functionality.

  • Protection Strategy: The choice of protecting groups for the amino functionalities of D-lysine is critical. The α-amino group is typically protected with a group that can be removed under conditions that do not affect the newly formed lactam or the ε-amino group. The trityl (Tr) group is often favored for the 3-amino position due to its steric bulk, which can direct the cyclization, and its lability under acidic conditions for the final deprotection.[4]

  • Lactam Formation: The cyclization of the amino ester is a crucial step. Performing the reaction under reflux in a suitable solvent like methanol facilitates the intramolecular aminolysis to form the seven-membered lactam.[4]

  • Reduction of the Lactam: The reduction of the lactam to the corresponding cyclic amine is a challenging transformation that requires a powerful reducing agent. Borane-tetrahydrofuran complex (BH₃-THF) is a common choice for this reduction, as it effectively reduces amides without affecting other functional groups like esters or carbamates.

Step 1: Lactam Formation

  • To a solution of D-lysine methyl ester dihydrochloride (1 equivalent) in methanol, add a suitable base (e.g., sodium methoxide) to neutralize the hydrochloride salts.

  • Reflux the reaction mixture for 32 hours, monitoring the progress by GC-MS.[4]

  • Upon completion, cool the reaction mixture and neutralize with sodium hydroxide pellets.[4]

  • Remove the solvent under reduced pressure and extract the crude 3-aminopiperidin-2-one with ethyl acetate.[4]

Step 2: Trityl Protection

  • Dissolve the crude lactam in a suitable solvent (e.g., dichloromethane) and add trityl chloride in the presence of a non-nucleophilic base like triethylamine.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction by washing with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Purify the product by recrystallization from ethanol to yield enantiopure (S)-3-(tritylamino)azepan-2-one.[4]

Step 3: Lactam Reduction and Deprotection

  • To a solution of the trityl-protected lactam in anhydrous THF, add BH₃-THF complex dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then reflux until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction with methanol at 0 °C, followed by the addition of concentrated hydrochloric acid.

  • Reflux the mixture to effect the removal of the trityl group.

  • Cool the reaction mixture and filter the resulting precipitate to obtain (3S)-Azepan-3-amine dihydrochloride.

StepKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Lactam FormationD-Lysine methyl ester, NaOMeMethanolReflux3294 (crude)[4]
Trityl ProtectionTrityl chloride, Et₃NDichloromethaneRoom Temp12-1678 (overall from ester)[4]
Reduction & DeprotectionBH₃-THF, HClTHF/Methanol0 to Reflux12-24Variable

digraph "Pathway_I" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#4285F4"];

Start [label="D-Lysine Methyl Ester"]; Lactam [label="(S)-3-Aminoazepan-2-one"]; ProtectedLactam [label="(S)-3-(Tritylamino)azepan-2-one"]; Product [label="(3S)-Azepan-3-amine dihydrochloride"];

Start -> Lactam [label=" NaOMe, MeOH, Reflux"]; Lactam -> ProtectedLactam [label=" TrCl, Et3N, DCM"]; ProtectedLactam -> Product [label=" 1. BH3-THF\n 2. HCl"]; }

Caption: Synthesis of (3S)-Azepan-3-amine via D-Lysine.

Biocatalysis: The Power of Enzymes in Asymmetric Synthesis

Enzyme-catalyzed reactions offer unparalleled stereoselectivity and operate under mild conditions, making them an attractive and sustainable alternative to traditional chemical methods. Multi-enzyme cascades, in particular, can streamline synthetic sequences by telescoping multiple steps into a single pot.

3.1. Pathway II: Galactose Oxidase and Imine Reductase Cascade

A notable biocatalytic approach utilizes a combination of galactose oxidase (GOase) and an imine reductase (IRED) to convert an N-protected L-lysinol into the corresponding chiral 3-aminoazepane.[6][7]

  • Enzyme Selection: The choice of enzymes is paramount. Engineered variants of galactose oxidase are employed for their ability to selectively oxidize the primary alcohol of the N-Cbz-protected L-lysinol to the corresponding aldehyde.[6][7] A panel of imine reductases is then screened to identify the one with the highest activity and stereoselectivity for the subsequent intramolecular reductive amination of the in situ-formed amino aldehyde.[7]

  • Protecting Group: The carbobenzyloxy (Cbz) group is a suitable protecting group in this context as it is stable to the enzymatic reaction conditions and can be readily removed by hydrogenolysis.[7] The bulky nature of the Cbz group can also influence the substrate's binding in the enzyme's active site.[7]

  • Reaction Conditions: The reaction is typically performed in an aqueous buffer at a controlled pH and temperature to ensure optimal enzyme activity.[7]

Step 1: Preparation of N-α-Cbz-L-lysinol

  • Protect the α-amino group of L-lysine with a Cbz group using standard procedures.

  • Reduce the carboxylic acid moiety of the protected amino acid to the corresponding alcohol using a suitable reducing agent like lithium aluminum hydride or borane.

Step 2: One-Pot Enzyme Cascade Reaction

  • In a buffered aqueous solution (e.g., NaPi buffer, pH 7.5), combine the N-α-Cbz-L-lysinol substrate, a galactose oxidase variant, an imine reductase, and a suitable cofactor regeneration system (if necessary).[6][7]

  • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation for 16-24 hours.[7]

  • Monitor the reaction progress by GC-FID or LC-MS.[6]

Step 3: Product Isolation and Deprotection

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the N-Cbz-(3S)-azepan-3-amine by column chromatography.

  • Remove the Cbz protecting group by catalytic hydrogenation (e.g., H₂, Pd/C) in the presence of hydrochloric acid to afford (3S)-Azepan-3-amine dihydrochloride.

StepKey Reagents/EnzymesSolvent/BufferTemperature (°C)Time (h)Typical Yield (%)
Enzyme CascadeN-α-Cbz-L-lysinol, GOase, IREDNaPi buffer (pH 7.5)3016up to 54 (isolated)[6]
DeprotectionH₂, Pd/C, HClMethanol or EthanolRoom Temp4-8High

digraph "Pathway_II" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#34A853"];

Start [label="N-α-Cbz-L-lysinol"]; Intermediate [label="[Amino Aldehyde Intermediate]"]; ProtectedProduct [label="N-Cbz-(3S)-azepan-3-amine"]; Product [label="(3S)-Azepan-3-amine dihydrochloride"];

Start -> Intermediate [label=" Galactose Oxidase"]; Intermediate -> ProtectedProduct [label=" Imine Reductase\n (Intramolecular Reductive Amination)"]; ProtectedProduct -> Product [label=" H2, Pd/C, HCl"]; }

Caption: Biocatalytic cascade for (3S)-Azepan-3-amine synthesis.

Asymmetric Catalysis: Enantioselective Ring Construction

While chiral pool and biocatalytic methods are powerful, the development of asymmetric catalytic methods offers the flexibility to construct the chiral azepane core from achiral or racemic starting materials.

4.1. Pathway III: Enantioselective Cross-Metathesis and Hydrogenation

This approach involves an asymmetric cross-metathesis reaction to establish the key stereocenter, followed by a ring-closing metathesis or other cyclization strategies and subsequent hydrogenation.[1]

  • Asymmetric Cross-Metathesis: The use of a chiral catalyst, such as a Grubbs-type catalyst with a chiral ligand, can enforce enantioselectivity during the cross-metathesis of a suitable diene precursor.[1] This step is crucial for setting the absolute stereochemistry of the 3-amino group.

  • Ring-Closing Metathesis (RCM): RCM is a powerful tool for the formation of cyclic structures. A diene precursor, after the initial asymmetric transformation, can be subjected to RCM to form the unsaturated azepane ring.

  • Hydrogenation: The final step involves the hydrogenation of the double bond within the ring and any other reducible functional groups. This step must be performed under conditions that do not lead to racemization.

While a detailed, specific protocol for the direct synthesis of (3S)-Azepan-3-amine via this method is less commonly reported in a single, cohesive procedure, the principles are well-established in the synthesis of related chiral cyclic amines.[8][9]

Conclusion and Future Perspectives

The synthesis of enantiomerically pure (3S)-Azepan-3-amine dihydrochloride remains an area of active research, driven by its importance in the pharmaceutical industry. The chiral pool approach, particularly from D-lysine, offers a robust and scalable route. Biocatalytic methods, with their high selectivity and mild reaction conditions, represent a green and efficient alternative. Asymmetric catalytic methods, while potentially more complex to develop, offer the greatest flexibility in terms of starting materials.

Future efforts in this field will likely focus on the development of more efficient and sustainable synthetic routes. This includes the discovery of novel enzymes with enhanced substrate scope and activity, the design of more effective and selective asymmetric catalysts, and the development of continuous flow processes for improved scalability and safety. The integration of computational modeling and high-throughput screening will undoubtedly accelerate the discovery and optimization of new synthetic pathways to this valuable chiral building block.

References

Azepan-3-amine dihydrochloride chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Azepan-3-amine Dihydrochloride: Properties, Reactivity, and Applications in Modern Drug Discovery

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block in medicinal chemistry, distinguished by its seven-membered saturated ring system containing a primary amine at the 3-position. As a dihydrochloride salt, both its endocyclic and exocyclic nitrogen atoms are protonated, influencing its solubility and handling characteristics. This guide provides a comprehensive technical overview of its chemical properties, characteristic reactivity, modern synthetic routes, and critical applications, particularly its role as a key intermediate in the development of novel therapeutics. We delve into the causality behind its synthetic pathways and reaction mechanisms, offering field-proven insights for researchers, chemists, and drug development professionals.

Introduction and Molecular Overview

The azepane scaffold, a seven-membered saturated heterocycle containing a single nitrogen atom, is a privileged structure in medicinal chemistry.[1][2] Its derivatives are integral to numerous FDA-approved drugs, valued for their ability to introduce three-dimensional complexity and favorable pharmacokinetic properties into drug candidates.[1] Azepan-3-amine, specifically, offers two points for chemical diversification: the secondary amine within the ring and the primary amine at the 3-position.

The dihydrochloride salt form (CAS No. 1159822-22-6) is typically a stable, crystalline solid, which enhances its shelf-life and makes it more amenable to handling and formulation compared to the free base. The protonation of both nitrogen centers renders it highly soluble in aqueous media, a critical factor for many synthetic transformations.

dot

Caption: Structure of this compound.

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of a chemical building block is paramount for its effective use in synthesis. The data below has been compiled from various authoritative sources.

Physicochemical Data
PropertyValueSource(s)
IUPAC Name azepan-3-amine;dihydrochloride
CAS Number 1159822-22-6
Molecular Formula C₆H₁₆Cl₂N₂
Molecular Weight 187.11 g/mol
Appearance Colorless to light yellow liquid (free base)[3]
Boiling Point (Free Base) 180.9 ± 8.0 °C at 760 mmHg[3]
Density (Free Base) 0.9 ± 0.1 g/cm³[3]
Storage Temperature 2-8 °C, sealed, away from moisture[4]

Note: Physical properties such as boiling point and density are typically reported for the free base, (R)-Azepan-3-amine, as the dihydrochloride salt would likely decompose at high temperatures.

Spectroscopic Profile

While specific spectral data for the dihydrochloride salt is not broadly published, its expected spectroscopic characteristics can be inferred from the general principles of amine spectroscopy.

  • ¹H NMR Spectroscopy : The protonated amine groups (-NH₃⁺ and -NH₂⁺-) would exhibit broad signals, and their chemical shifts would be highly dependent on the solvent and concentration. Protons on carbons adjacent to the nitrogen atoms (C2, C7, and C3) would be deshielded and appear downfield (~3.0-3.5 ppm) compared to other methylene protons in the ring.[5] The addition of D₂O would cause the proton signals from the N-H bonds to disappear due to H-D exchange, a useful technique for confirming their assignment.[5]

  • ¹³C NMR Spectroscopy : Carbons directly bonded to nitrogen (C2, C7, and C3) are deshielded due to the electron-withdrawing effect of the nitrogen atoms.[6] Their resonances typically appear in the 30-60 ppm range.

  • Infrared (IR) Spectroscopy : The IR spectrum would be dominated by broad and strong N-H stretching absorptions in the 2400-3200 cm⁻¹ region, characteristic of amine hydrochlorides. The typical primary amine N-H stretching bands (two peaks at ~3350-3450 cm⁻¹) would be absent in this salt form.[7]

Chemical Reactivity and Mechanistic Insights

The reactivity of Azepan-3-amine is dictated by its two nucleophilic nitrogen centers. In the dihydrochloride salt, these amines are protonated and non-nucleophilic. Therefore, a stoichiometric amount of base must be added to liberate the free amine for it to participate in reactions. The primary amine at the C3 position is generally more sterically accessible and more nucleophilic than the secondary amine within the ring, allowing for selective reactions under controlled conditions.

Core Reactivity Profile

dot

sub Azepan-3-amine (Free Base) p1 Acylation (Amide Formation) sub->p1 RCOCl / Base p2 Alkylation (Secondary/Tertiary Amine Formation) sub->p2 R-X / Base p3 Condensation (Imine/Schiff Base Formation) sub->p3 RCHO or RCOR' sub N-Cbz-L-lysinol int1 Unstable Amino Aldehyde sub->int1 Galactose Oxidase (GOase) (Oxidation) int2 Cyclic Imine Intermediate int1->int2 Spontaneous Intramolecular Cyclization prod L-3-N-Cbz-aminoazepane int2->prod Imine Reductase (IRED) (Asymmetric Reduction) sub (R)-Azepan-3-amine (Key Intermediate) p1 Besifloxacin (Fluoroquinolone Antibiotic) sub->p1 Multi-step Synthesis p2 Kinase Inhibitors (Oncology) sub->p2 Multi-step Synthesis p3 CNS Agents (Neuropsychiatric Disorders) sub->p3 Multi-step Synthesis

References

A Senior Application Scientist's Guide to High-Purity Azepan-3-amine Dihydrochloride for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of high-purity Azepan-3-amine dihydrochloride, a critical building block in modern pharmaceutical synthesis. We will explore its commercial availability, stringent quality control measures necessary for its use in drug development, and best practices for its handling and storage. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this key intermediate.

Introduction: The Strategic Importance of this compound in Drug Discovery

Azepan-3-amine and its stereoisomers are seven-membered heterocyclic amines that have garnered significant interest in medicinal chemistry.[1][2] Their utility is most prominently demonstrated in their role as a key intermediate in the synthesis of advanced antibiotics, such as the fourth-generation fluoroquinolone, besifloxacin hydrochloride.[1][2] The incorporation of the azepane moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API). The chirality of this intermediate is also of critical importance, as different stereoisomers can exhibit varied biological activity and safety profiles.[1]

Given its direct impact on the quality and efficacy of the final drug product, the procurement of high-purity this compound is a non-negotiable starting point for any research or manufacturing campaign. This guide will provide the necessary technical insights to confidently source, qualify, and utilize this vital chemical building block.

Commercial Landscape: Sourcing High-Purity this compound

A number of reputable chemical suppliers offer this compound and its chiral variants. When selecting a supplier, it is imperative to consider not only the quoted purity but also the comprehensiveness of the analytical data they provide and their quality management systems.

Below is a comparative table of prominent suppliers. Please note that catalog numbers and available purities are subject to change, and it is always recommended to contact the suppliers directly for the most current information.

SupplierProduct Name(s)Representative CAS Number(s)Noted Purity/Grades
Smolecule (S)-Azepan-3-amine hydrochloride153678-91-1Not specified
Parchem Azepan-3-amine69154-03-6Not specified
BLDpharm 3-(Azepan-1-yl)propan-1-amine dihydrochloride118979-65-0Not specified
ChemShuttle This compound1159822-22-695%
ChemicalBook Azepan-3-ylaMine dihydrochloride1159822-22-695%, 96% HPLC, 97%, 99%
ChemScene (3S)-Azepan-3-amine dihydrochloride334620-16-5≥97%

This table is for informational purposes and does not constitute an endorsement of any specific supplier. Researchers should conduct their own due diligence.

Purity Analysis and Quality Control: A Self-Validating System

The adage "garbage in, garbage out" is particularly resonant in pharmaceutical development. Impurities in starting materials can lead to unwanted side reactions, difficult purifications, and potentially toxic byproducts in the final API. Therefore, a robust analytical workflow to verify the purity and identity of incoming this compound is essential.

The Certificate of Analysis (CoA): Your First Quality Checkpoint

A comprehensive Certificate of Analysis is the first indicator of a supplier's commitment to quality. While a specific CoA for this compound is proprietary to the supplier and batch, a representative CoA for a high-purity intermediate would include the following:

Representative Certificate of Analysis

Test Specification Result Method
Appearance White to off-white solidConformsVisual
Identity by ¹H NMR Conforms to structureConformsNMR Spectroscopy
Purity by HPLC ≥ 98.0%99.2%HPLC-UV
Chiral Purity (for enantiopure forms) ≥ 99.0% ee99.5% eeChiral HPLC
Water Content (Karl Fischer) ≤ 0.5%0.2%Karl Fischer Titration
Residual Solvents Meets ICH Q3C limitsConformsGC-HS
Elemental Analysis Theoretical ± 0.4%ConformsCombustion Analysis
Sulphated Ash ≤ 0.1%0.05%USP <281>
In-House Verification: Trust but Verify

While a supplier's CoA is a valuable document, it is best practice to perform in-house verification of critical parameters. The following sections outline detailed protocols for key analytical methods.

The determination of chemical and enantiomeric purity is arguably the most critical quality control test. As Azepan-3-amine lacks a strong chromophore, direct UV detection can be challenging. A common and effective strategy is pre-column derivatization to attach a UV-active moiety.

Experimental Protocol: Chiral HPLC with Pre-column Derivatization

Objective: To determine the chemical and enantiomeric purity of this compound.

Principle: The primary amine is derivatized with a chromophoric agent, such as dansyl chloride or p-toluenesulfonyl chloride, to enable sensitive UV detection. The resulting diastereomers are then separated on a chiral stationary phase.

Materials:

  • This compound sample

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA)

  • Acetonitrile (ACN), HPLC grade

  • Ethanol, HPLC grade

  • Deionized water

  • Chiral stationary phase column (e.g., Chiralpak AD-H or similar)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a vial.

    • Add 1 mL of a 1:1 mixture of acetonitrile and water.

    • Add 2 equivalents of triethylamine to neutralize the hydrochloride and act as a base.

    • Add 1.2 equivalents of p-toluenesulfonyl chloride dissolved in a small amount of acetonitrile.

    • Vortex the mixture and allow it to react at room temperature for 1 hour.

    • Quench the reaction with a small amount of an aqueous amine solution (e.g., methylamine).

    • Dilute the sample to an appropriate concentration with the mobile phase.

  • HPLC Conditions:

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: Isocratic mixture of Ethanol and Hexane (e.g., 80:20 v/v) with 0.1% diethylamine. The exact ratio may need to be optimized.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

Data Analysis:

  • The chemical purity is determined by the area percentage of the main peak relative to all other peaks.

  • The enantiomeric excess (% ee) is calculated using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100.

HPLC_Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the chemical structure of the compound.

Expected ¹H NMR Data (in D₂O, 400 MHz):

  • δ (ppm): 3.0 - 3.5 (m, protons adjacent to nitrogen), 1.5 - 2.0 (m, remaining aliphatic protons). The exact chemical shifts and multiplicities will depend on the specific isomer and salt form. The proton on the carbon bearing the amine group is expected to be in the 3.0-3.5 ppm range.

Expected ¹³C NMR Data (in D₂O, 100 MHz):

  • δ (ppm): 40 - 60 (carbons adjacent to nitrogen), 20 - 35 (other aliphatic carbons).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and reliable method for confirming the presence of key functional groups.

Expected FTIR Peaks (KBr pellet):

  • ~2400-3200 cm⁻¹ (broad): N-H stretching of the ammonium hydrochloride salt.[3]

  • ~1560-1625 cm⁻¹: Asymmetric N-H bending.[3]

  • ~1500-1550 cm⁻¹: Symmetric N-H bending.[3]

  • ~2850-2950 cm⁻¹: C-H stretching of the aliphatic ring.

Purification to High-Purity: A Representative Protocol

For applications requiring the highest purity, an additional purification step may be necessary. Recrystallization is a robust method for purifying crystalline solids like this compound.

Experimental Protocol: Recrystallization

Objective: To increase the purity of this compound by removing soluble and insoluble impurities.

Principle: The impure solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Upon cooling, the compound's solubility decreases, and it crystallizes out, leaving impurities behind in the solvent.

Solvent Selection: A mixture of a polar solvent (like ethanol or methanol) and a less polar co-solvent (like isopropanol or ethyl acetate) is often effective for amine hydrochlorides. The ideal solvent system will dissolve the compound when hot but have low solubility when cold.

Procedure:

  • Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar.

  • Add a small amount of the primary solvent (e.g., ethanol) and begin heating the mixture with stirring.

  • Continue to add the hot primary solvent portion-wise until the solid is fully dissolved. Avoid adding an excess of solvent.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • Hot filter the solution through a fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.

  • To maximize yield, the flask can be placed in an ice bath for 30-60 minutes after it has reached room temperature.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to a constant weight.

Recrystallization_Workflow

Safe Handling and Storage: Preserving Purity and Ensuring Safety

This compound is a hygroscopic and potentially light-sensitive solid. Proper handling and storage are crucial to maintain its integrity and ensure the safety of laboratory personnel.

Storage:

  • Container: Store in a tightly sealed container, preferably the original manufacturer's packaging.

  • Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to displace moisture and air.

  • Temperature: Store in a cool, dry place away from direct sunlight and heat sources.[4]

  • Segregation: Store away from strong bases and oxidizing agents. Do not store in the same cabinet as acids, as their fumes can react with amines.[5]

Handling:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Hygroscopicity: Minimize exposure to atmospheric moisture by opening containers for the shortest time possible, especially in humid environments.

  • Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a designated waste container.

Safety Information:

  • The free base, Azepan-3-amine, is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.[6] While the dihydrochloride salt may have a different hazard profile, it is prudent to handle it with care.

Conclusion

High-purity this compound is a cornerstone for the development of innovative pharmaceuticals. A thorough understanding of its commercial sources, the analytical methods for its quality control, and the proper procedures for its handling and purification empowers researchers to build their synthetic strategies on a foundation of quality and reliability. By implementing the principles and protocols outlined in this guide, scientists can ensure the integrity of their research and accelerate the journey from discovery to development.

References

An In-Depth Technical Guide to Azepan-3-amine Dihydrochloride: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Azepan-3-amine dihydrochloride, a pivotal building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, synthesis, and significant applications, with a particular focus on its role in the development of novel therapeutics.

Introduction: The Significance of the Azepane Scaffold

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its three-dimensional structure and conformational flexibility allow for the creation of molecules with high affinity and selectivity for a diverse range of biological targets. This compound, as a readily available and reactive intermediate, serves as a crucial entry point for the synthesis of complex molecules with therapeutic potential. Its most notable application is as a key component in the synthesis of the fourth-generation fluoroquinolone antibiotic, besifloxacin.

Chemical Identity and Properties

A clear understanding of the fundamental properties of this compound is essential for its effective use in research and development. It is important to distinguish between the racemic mixture, the individual enantiomers, and their salt forms, as these differences have significant implications for their use in stereospecific synthesis and biological activity.

Table 1: Chemical Identifiers for Azepan-3-amine and its Dihydrochloride Salt

PropertyValue
Chemical Name This compound
Synonyms 3-Aminoazepane dihydrochloride, 3-Aminohomopiperidine dihydrochloride
Racemic CAS Number 1159822-22-6[1]
(3S)-Enantiomer CAS Number 334620-16-5[2]
(R)-Enantiomer CAS Number 1883721-92-3 (dihydrochloride)[3][4], 124932-43-0 (free base)[5][6][7]
Molecular Formula C₆H₁₆Cl₂N₂
Molecular Weight 187.11 g/mol
Chemical Structure Chemical Structure of this compound

Table 2: Physical and Chemical Properties of Azepan-3-amine and its Derivatives

PropertyValueSource
Appearance Colorless to light yellow liquid (free base)[6]
Boiling Point 180.9 ± 8.0 °C at 760 mmHg (free base)[6]
Density 0.9 ± 0.1 g/cm³ (free base)[6]
Flash Point 69.6 ± 22.0 °C (free base)[6]
Molecular Weight (Free Base) 114.19 g/mol [5][8]
Molecular Formula (Free Base) C₆H₁₄N₂[5][8][9]

Synthesis of this compound

The synthesis of this compound, particularly its enantiomerically pure forms, is a critical process for the pharmaceutical industry. Various synthetic routes have been developed, often starting from readily available chiral precursors. A common strategy involves the formation of the azepane ring followed by the introduction of the amine functionality.

A patented method for the synthesis of (R)-3-amino-hexahydroazepan hydrochloride highlights a multi-step process that ensures high stereoselectivity and good yields. This process typically involves:

  • Esterification and Protection: The synthesis often begins with a suitable starting material which undergoes esterification and subsequent protection of a functional group, for instance, with a benzyl chloroformate group.

  • Reduction: The protected intermediate is then subjected to a reduction reaction to yield a key alcohol intermediate.

  • Sulfonylation: The alcohol is then activated by sulfonylation, for example, using p-toluenesulfonyl chloride.

  • Cyclization and Deprotection: The final steps involve an intramolecular cyclization to form the azepane ring, followed by deprotection to yield the desired amine, which is then converted to its hydrochloride salt.

SynthesisWorkflow Start Starting Material Step1 Esterification & Protection Start->Step1 Step2 Reduction Step1->Step2 Step3 Sulfonylation Step2->Step3 Step4 Cyclization & Deprotection Step3->Step4 End Azepan-3-amine Hydrochloride Step4->End

A generalized workflow for the synthesis of Azepan-3-amine hydrochloride.

Applications in Drug Discovery and Development

The primary application of this compound, specifically the (R)-enantiomer, is as a crucial intermediate in the synthesis of the antibiotic besifloxacin.[6]

Case Study: Besifloxacin Synthesis

Besifloxacin is a fourth-generation fluoroquinolone antibiotic approved for the treatment of bacterial conjunctivitis.[6] The (R)-azepan-3-amine moiety is a key structural feature that contributes to the drug's potent antibacterial activity and broad spectrum.[6] The synthesis of besifloxacin involves the nucleophilic substitution of the (R)-azepan-3-amine onto the fluoroquinolone core.

Mechanism of Action of Besifloxacin

Besifloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[10][11]

  • DNA Gyrase (Topoisomerase II): This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. By inhibiting DNA gyrase, besifloxacin prevents the relaxation of positively supercoiled DNA that occurs during DNA unwinding, leading to a cessation of these vital cellular processes.[10][11]

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by besifloxacin prevents the segregation of replicated bacterial chromosomes, thus halting cell division.[10][11]

The dual-targeting mechanism of besifloxacin, with potent and balanced activity against both enzymes, is thought to contribute to its high efficacy and a lower propensity for the development of bacterial resistance.[11][12]

Besifloxacin_MoA Besifloxacin Besifloxacin DNAGyrase Bacterial DNA Gyrase (Topoisomerase II) Besifloxacin->DNAGyrase inhibits TopoIV Bacterial Topoisomerase IV Besifloxacin->TopoIV inhibits DNAReplication DNA Replication & Transcription DNAGyrase->DNAReplication CellDivision Bacterial Cell Division TopoIV->CellDivision BacterialDeath Bacterial Cell Death DNAReplication->BacterialDeath leads to CellDivision->BacterialDeath leads to

Mechanism of action of Besifloxacin.

Experimental Protocol for Laboratory Use: N-Acylation

The primary amine group of this compound is a versatile functional handle for a variety of chemical transformations. A common reaction is N-acylation to form an amide, a key linkage in many pharmaceutical compounds.

Objective: To synthesize N-(azepan-3-yl)acetamide from this compound.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) as solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in dry dichloromethane.

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise to the suspension. Stir for 10-15 minutes to allow for the formation of the free amine.

  • Acylation: While maintaining the temperature at 0 °C, add acetyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude N-(azepan-3-yl)acetamide can be purified by column chromatography on silica gel or by recrystallization.

AcylationWorkflow Start Suspend Azepan-3-amine dihydrochloride in DCM AddBase Add Triethylamine at 0°C Start->AddBase AddAcylatingAgent Add Acetyl Chloride at 0°C AddBase->AddAcylatingAgent React Stir at Room Temperature AddAcylatingAgent->React Workup Aqueous Workup React->Workup Purify Purification Workup->Purify End N-(azepan-3-yl)acetamide Purify->End

Experimental workflow for the N-acylation of Azepan-3-amine.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for the dihydrochloride was not available, the hazards of the free base, Azepan-3-amine, are well-documented and should be considered. The dihydrochloride salt is expected to have similar, if not more pronounced, irritant properties.

Hazard Summary (based on the free base):

  • Harmful if swallowed, in contact with skin, or if inhaled.

  • Causes skin irritation and serious eye irritation.

  • May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Skin and Body Protection: A lab coat and appropriate protective clothing.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[11]

Storage and Disposal:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

  • Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block in the field of drug discovery and development. Its utility is prominently demonstrated in the synthesis of the antibiotic besifloxacin, where its specific stereochemistry is crucial for potent biological activity. The synthetic routes to this compound are well-established, and its chemical reactivity allows for its incorporation into a wide array of molecular scaffolds. As the demand for novel therapeutics continues to grow, the importance of key intermediates like this compound in enabling the synthesis of complex and effective drug candidates is set to increase. A thorough understanding of its properties, synthesis, and safe handling is paramount for any researcher utilizing this important chemical entity.

References

The Azepane Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The seven-membered saturated nitrogen heterocycle, azepane, has emerged from the periphery to become a cornerstone in contemporary drug discovery.[1] Often considered a "privileged scaffold," its inherent non-planar, three-dimensional geometry provides an exceptional framework for developing novel therapeutics by allowing for the precise spatial orientation of functional groups to engage with biological targets.[2] While five- and six-membered nitrogen heterocycles like pyrrolidine and piperidine have long dominated medicinal chemistry libraries, the unique conformational flexibility of the azepane ring offers a distinct and underexplored region of chemical space.[1][3] This guide provides a comprehensive technical overview of the azepane scaffold, synthesizing field-proven insights into its synthesis, diverse therapeutic applications, and the underlying mechanisms of action that drive its pharmacological significance.

The Strategic Advantage of the Azepane Core

The utility of the azepane ring in drug design stems from its distinct structural properties. Unlike its smaller, more rigid counterparts, the seven-membered ring possesses greater conformational flexibility, which can be crucial for optimizing binding to a target protein.[3] This flexibility, however, does not imply a lack of defined structure; strategic substitution can lock the ring into specific conformations to enhance bioactivity.[3] This structural versatility is a key reason why azepane derivatives have found success in a multitude of therapeutic areas, with more than 20 azepane-based drugs approved by the FDA for treating a wide range of diseases.[4]

The incorporation of the azepane motif can significantly influence a molecule's physicochemical properties, including solubility, lipophilicity, and metabolic stability, which are critical parameters in drug development. Its utility is particularly notable in the development of agents for the central nervous system (CNS), where it is a key pharmacophore in numerous approved antipsychotic, anticonvulsant, and antidepressant drugs.[5]

Synthesis of Azepane Scaffolds: Building the Core

The construction of the azepane ring system is a non-trivial challenge that has spurred considerable innovation in synthetic organic chemistry. The primary strategies can be broadly categorized into ring-closing reactions, ring-expansion reactions, and multi-step sequences.[6]

Key Synthetic Approaches:

  • Ring-Closing Metathesis (RCM): This method involves the cyclization of a linear precursor containing two terminal alkenes, often followed by reduction to yield the saturated azepane ring. It is a powerful tool for creating substituted azepanes.

  • Beckmann Rearrangement: A classic method that involves the acid-catalyzed rearrangement of a cyclohexanone oxime to form a seven-membered lactam (a caprolactam), which can then be reduced to the corresponding azepane. This approach is particularly useful for accessing bicyclic azepanes.[7]

  • Photochemical Ring Expansion: A novel and efficient strategy involves the photochemical dearomative ring expansion of simple nitroarenes.[1][6] Mediated by blue light, this process converts the six-membered benzene ring into a seven-membered azepine system, which is then hydrogenated to the final azepane product in a two-step sequence.[1] This method's elegance lies in its ability to directly translate the substitution pattern of the starting nitroarene to the final saturated heterocycle.[1]

  • Reductive Amination: Intramolecular reductive amination of linear amino-aldehydes or amino-ketones is another direct route to the azepane core.

The choice of synthetic route is dictated by the desired substitution pattern and stereochemistry. The development of enantioselective methods to access optically active azepane scaffolds is of particular importance, as the stereochemistry of substituents often has a profound impact on biological activity.[8]

Therapeutic Landscape of Azepane-Containing Agents

Azepane-based compounds exhibit a remarkable diversity of pharmacological activities, underscoring the scaffold's value.[4] Below, we explore its role in several key therapeutic areas, supported by quantitative data.

Oncology

In oncology, azepane derivatives have been investigated as inhibitors of various signaling pathways crucial for cancer cell proliferation and survival.[5] A notable example is their role as inhibitors of the PI3K/Akt pathway, which is frequently dysregulated in cancer.[9]

  • Mechanism of Action: Certain azepane derivatives function as potent inhibitors of Protein Kinase B (PKB/Akt), a key serine/threonine kinase.[9] By blocking Akt, these compounds prevent the downstream signaling that promotes cell survival and proliferation, thereby inducing apoptosis and cell cycle arrest in cancer cells.[9] Another important target is topoisomerase II; dibenzo[b,f]azepine derivatives have been designed as DNA intercalators and selective inhibitors of this enzyme, showing promise against leukemia.[10]

Table 1: Anticancer Activity of Representative Azepane Derivatives

Compound Class Specific Compound Cell Line IC₅₀ (µM) Reference
Dibenzo[b,f]azepine-oxadiazole 5e Leukemia SR 13.05 [10]
1,2,3-Triazole linked Tetrahydrocurcumin 4g HCT-116 (Colon) 1.09 [2]
1,2,3-Triazole linked Tetrahydrocurcumin 4g A549 (Lung) 45.16 [2]

| Oxazepine derivative | 5b | CaCo-2 (Colon) | 24.53 |[2] |

Central Nervous System (CNS) Disorders

The azepane scaffold is a well-established pharmacophore in CNS drug discovery.[5] Its ability to cross the blood-brain barrier and interact with various receptors and transporters makes it ideal for treating neuropsychiatric disorders.

  • Mechanism of Action: A recently discovered chiral bicyclic azepane acts as a potent nanomolar inhibitor of the norepinephrine (NET) and dopamine (DAT) transporters.[7][11] By blocking the reuptake of these neurotransmitters, such compounds can elevate their synaptic concentrations, a mechanism central to the action of many antidepressants and stimulants. The N-benzylated bicyclic azepane, (R,R)-1a, showed significant potency for these transporters.[11]

Table 2: Monoamine Transporter Inhibition by a Bicyclic Azepane Derivative

Compound Target IC₅₀ (nM) Reference
(R,R)-1a NET (Norepinephrine Transporter) 60 [11]
(R,R)-1a DAT (Dopamine Transporter) 230 [11]

| (R,R)-1a | SERT (Serotonin Transporter) | 250 |[11] |

Immuno-Oncology

A cutting-edge application of azepane scaffolds is in the field of immuno-oncology. Specific derivatives have been developed as potent inhibitors of protein tyrosine phosphatases PTPN2 and PTPN1.[12]

  • Mechanism of Action: PTPN2 and PTPN1 are negative regulators of immune signaling pathways.[2][12] Their inhibition can enhance T-cell-mediated anti-tumor immunity, making them attractive targets for cancer immunotherapy.[12] The development of orally bioavailable azepane-containing PTPN2/N1 inhibitors with nanomolar potency represents a significant advance in this area.[12]

Other Therapeutic Areas

The versatility of the azepane scaffold extends to numerous other applications, including:

  • Antidiabetic Agents: Tolazamide is an approved oral blood glucose-lowering drug for type 2 diabetes.[3]

  • Antihistamines: Azelastine is a potent, second-generation histamine antagonist used to treat allergies.[3]

  • Anti-Alzheimer's Disease: Derivatives have been reported as γ-secretase inhibitors, showing potential for treating Alzheimer's disease.[5]

  • Antimicrobial and Antiviral Agents: The scaffold is present in molecules with activity against various pathogens.[4][13]

Advanced Applications: Azepanes in PROTACs

Proteolysis-targeting chimeras (PROTACs) are an emerging therapeutic modality designed to hijack the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[14] A PROTAC molecule consists of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[15] The inherent 3D structure and synthetic tractability of the azepane scaffold make it an attractive component for use as a linker or as part of the E3 ligase-binding moiety, helping to achieve the optimal orientation for inducing protein degradation.

Experimental Protocols & Workflows

To ensure scientific integrity, methodologies must be robust and reproducible. Below are detailed protocols for a representative synthesis and a key biological assay relevant to the evaluation of azepane derivatives.

Protocol: Synthesis of Dibenzo[b,f]azepine Derivatives

This protocol is adapted from a procedure for synthesizing N′-benzoyl-5H-dibenzo[b,f]azepine-5-carbohydrazide derivatives, which are precursors to potent anticancer agents.[10]

Objective: To synthesize substituted dibenzo[b,f]azepine scaffolds via acylation.

Materials:

  • 5H-dibenzo[b,f]azepine-5-carbohydrazide (starting material)

  • Appropriate acid chloride (e.g., 4-nitrobenzoyl chloride)

  • Triethylamine (Et₃N)

  • Chloroform (CHCl₃)

  • Sodium bicarbonate (NaHCO₃) solution (10%)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol (for crystallization)

Procedure:

  • Reaction Setup: To a stirred solution of 5H-dibenzo[b,f]azepine-5-carbohydrazide (1.0 equivalent) in chloroform, add the desired acid chloride (1.0 equivalent).

    • Causality Note: Chloroform is used as an inert solvent to dissolve the reactants. Stirring ensures homogeneity.

  • Base Addition: Add triethylamine (1.0 equivalent) to the reaction mixture.

    • Causality Note: Triethylamine acts as a base to neutralize the HCl gas generated during the acylation reaction, driving the reaction to completion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Wash the reaction mixture with 10% aqueous NaHCO₃ solution and then with water.

    • Causality Note: The NaHCO₃ wash removes any unreacted acid chloride and residual HCl.

  • Isolation: Separate the organic layer, dry it over anhydrous Na₂SO₄, and filter.

  • Purification: Evaporate the solvent under reduced pressure to yield the crude product. Purify the crude solid by crystallization from ethanol to afford the final product.[10]

Protocol: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Objective: To determine the cytotoxic effect (IC₅₀ value) of an azepane-containing compound on a cancer cell line.[2][9]

Materials:

  • Cancer cell line (e.g., HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Azepane-containing test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol or DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the azepane compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell blank.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

    • Causality Note: In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).[9]

Visualization of Pathways and Workflows

General Drug Discovery Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel azepane-based therapeutic agents.

cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization A Scaffold Selection (Azepane Core) B Library Synthesis (e.g., Ring Expansion) A->B C Purification & Characterization B->C D Primary Screening (Target-based Assays) C->D E Cellular Assays (e.g., MTT Assay) D->E F Mechanism of Action Studies E->F G Structure-Activity Relationship (SAR) F->G H ADME/Tox Profiling G->H I Lead Candidate Selection H->I J IND-Enabling Studies I->J Preclinical Development

Caption: A generalized workflow for azepane-based drug discovery.

Hypothesized PI3K/Akt Signaling Pathway Inhibition

This diagram illustrates the hypothesized mechanism of action for an anticancer azepane derivative that targets the PI3K/Akt signaling pathway.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (PKB) PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) Downstream Downstream Targets (mTOR, GSK3β, etc.) Akt->Downstream Phosphorylates Azepane Azepane Derivative Azepane->Akt INHIBITS Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Caption: Inhibition of the PI3K/Akt pathway by an azepane derivative.

Conclusion and Future Outlook

The azepane scaffold has cemented its position as a valuable and versatile core in medicinal chemistry. Its unique three-dimensional structure provides a fertile ground for the discovery of novel drugs across a wide spectrum of diseases, from cancer and CNS disorders to infectious diseases.[4] The continued development of innovative synthetic methodologies will undoubtedly expand the accessible chemical space of azepane derivatives, enabling more sophisticated structure-activity relationship studies and the fine-tuning of pharmacokinetic properties.[6] As our understanding of complex biological pathways deepens, the ability to leverage the distinct conformational properties of the azepane ring will be paramount in designing the next generation of highly selective and potent therapeutics.

References

Azepan-3-amine Dihydrochloride: A Strategic Chiral Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, integral to numerous FDA-approved therapeutics.[1][2] Among its derivatives, Azepan-3-amine, particularly in its enantiomerically pure forms, has emerged as a critical chiral building block for the synthesis of complex pharmaceutical agents.[3][4] This guide provides a comprehensive technical overview of Azepan-3-amine dihydrochloride, focusing on its stereochemical importance, synthesis, and application. We will delve into the causality behind synthetic strategies, including asymmetric synthesis and chiral resolution, and explore its pivotal role in constructing bioactive molecules, exemplified by the fourth-generation fluoroquinolone antibiotic, Besifloxacin.[5][6] Furthermore, this document furnishes detailed, field-proven protocols for key synthetic transformations, such as N-acylation and reductive amination, equipping researchers with the practical knowledge to effectively leverage this versatile scaffold in drug discovery programs.

Chapter 1: The Azepan-3-amine Scaffold: Structure and Significance

The Azepane Motif in Medicinal Chemistry

The incorporation of saturated heterocycles is a cornerstone of modern drug design, offering a means to escape "flatland" and improve physicochemical properties by introducing three-dimensional complexity. The seven-membered azepane ring provides a flexible yet constrained scaffold that can effectively orient substituents in vectoral space to optimize interactions with biological targets.[1] This unique structural feature has led to the integration of the azepane motif into a wide array of approved drugs, including kinase inhibitors and central nervous system (CNS) agents, highlighting its pharmacological relevance.[1][2][7]

Azepan-3-amine: Chirality and Structural Features

Azepan-3-amine (also known as 3-aminohomopiperidine) possesses a chiral center at the C3 position, giving rise to two non-superimposable mirror images: the (R)- and (S)-enantiomers.[5][6] The specific stereochemistry of this amine is paramount, as it profoundly influences the pharmacodynamics and pharmacokinetics of the final active pharmaceutical ingredient (API).[6] The biological activity of a chiral drug is often dependent on a single enantiomer, which fits precisely into a chiral biological target like an enzyme or receptor, while the other enantiomer may be inactive or even contribute to undesirable side effects. Therefore, access to enantiomerically pure Azepan-3-amine is a critical prerequisite for its use in drug development.[6][8] The compound is typically supplied and handled as a more stable dihydrochloride salt.

Physicochemical Properties

A clear understanding of the compound's properties is essential for its effective use in synthesis.[5] The data below is summarized for both the free base and its common salt form.

Property(R)-Azepan-3-amine (Free Base)Azepan-3-amine (Racemic Free Base)(S)-Azepan-3-amine Dihydrochloride
Molecular Formula C₆H₁₄N₂[9]C₆H₁₄N₂[10]C₆H₁₅ClN₂ (as HCl salt)[6]
Molecular Weight 114.19 g/mol [9]114.19 g/mol [10]150.65 g/mol [6]
CAS Number 124932-43-0[5]69154-03-6[10]334620-16-5[4]
Appearance Colorless to light yellow liquid[5]Not specifiedSolid
Boiling Point 180.9 ± 8.0 °C at 760 mmHg[5]Not specifiedNot applicable
Density 0.9 ± 0.1 g/cm³[5]Not specifiedNot applicable

Chapter 2: Strategies for Achieving Enantiopurity

The synthesis of enantiomerically pure compounds can be broadly approached via two main strategies: asymmetric synthesis, which creates the desired stereocenter selectively, or chiral resolution, which separates a racemic mixture into its constituent enantiomers.[11]

Asymmetric Synthesis: A Proactive Approach

Asymmetric synthesis is often the more elegant and efficient method for producing a single enantiomer. A notable approach for the enantio- and diastereoselective synthesis of substituted 3-aminoazepanes involves a tandem ring-enlargement strategy starting from a chiral 2-cyano-6-oxazolopiperidine intermediate.[3][12]

Causality of the Method: This pathway leverages a substrate-controlled approach. The existing stereocenter on the piperidine precursor directs the formation of the new stereocenter on the expanded azepane ring during a highly regio- and diastereoselective reduction and rearrangement process. This avoids the need for a resolution step, making it highly atom-economical.[3]

Asymmetric_Synthesis cluster_start Piperidine Precursor cluster_key Key Transformation cluster_product Azepane Product Start Chiral 2-Cyano-6-oxazolopiperidine Step1 One-pot Reduction & Ring Enlargement Start->Step1 LAH or NaBH3CN (Regio- & Diastereoselective) End Enantiopure 3-Aminoazepane Derivative Step1->End

Asymmetric synthesis via ring enlargement.
Chiral Resolution: Separating Racemic Mixtures

When a direct asymmetric synthesis is not feasible or cost-effective, resolution of a racemic mixture is a widely used alternative.[11] This can be achieved by forming diastereomeric salts with a chiral resolving agent or through chromatographic techniques using a chiral stationary phase (CSP).[13][14]

Causality of the Method: Chiral resolution by chromatography relies on the differential interaction between the two enantiomers and the chiral environment of the stationary phase. These transient diastereomeric interactions lead to different retention times, allowing for their separation.[13]

Chiral_Resolution_Workflow cluster_workflow Chiral HPLC Resolution Workflow A 1. Prepare Racemic Azepan-3-amine Solution B 2. Inject onto Chiral Stationary Phase (CSP) Column A->B C 3. Elute with Mobile Phase B->C D 4. Differential Retention (Separation Occurs) C->D E 5. Collect Separated Enantiomer Fractions D->E F (R)-Azepan-3-amine E->F Fraction 1 G (S)-Azepan-3-amine E->G Fraction 2

Workflow for chiral resolution by HPLC.

Chapter 3: Applications in Pharmaceutical Synthesis

Case Study: Synthesis of Besifloxacin

The most prominent application of (R)-Azepan-3-amine is its role as a key intermediate in the synthesis of Besifloxacin, a fourth-generation fluoroquinolone antibiotic approved for treating bacterial conjunctivitis.[5] The (R)-3-aminoazepanyl group at the C-7 position of the quinolone core is crucial for the drug's potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria.[5] The synthesis involves a nucleophilic aromatic substitution reaction where the primary amine of (R)-Azepan-3-amine displaces a fluorine atom on the core structure.

Besifloxacin_Synthesis R_Azepane (R)-Azepan-3-amine Quinolone Fluoroquinolone Core (with leaving group at C7) Besifloxacin Besifloxacin R_Azepane->Besifloxacin Plus + Quinolone->Besifloxacin label_node Nucleophilic Aromatic Substitution

Final coupling step in Besifloxacin synthesis.
A Versatile Scaffold for Drug Discovery

Beyond its established role in antibiotics, the constrained diamine nature of Azepan-3-amine makes it a valuable scaffold for exploring other therapeutic areas.[3] Its derivatives are being investigated as ligands for CNS receptors and as components of novel kinase inhibitors.[1][3] The ability to functionalize both the primary amine at C3 and the secondary amine within the ring allows for the creation of diverse chemical libraries to probe various biological targets.[7][15]

Chapter 4: Key Synthetic Transformations and Protocols

N-Acylation: Forging the Amide Bond

Scientific Rationale: N-acylation is one of the most fundamental and reliable reactions for incorporating the Azepan-3-amine scaffold.[16] It forms a stable amide bond, a ubiquitous functional group in pharmaceuticals, linking the chiral amine to carboxylic acid-containing fragments.[17] The choice of acylating agent (e.g., acyl chloride, activated ester) and reaction conditions can be tailored to accommodate a wide range of substrates.

Experimental Protocol: General Procedure for N-Acylation

  • Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) and a suitable base (e.g., Triethylamine, 2.2 eq) in a dry, aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF). Stir until the solid dissolves.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction with highly reactive acylating agents like acyl chlorides.

  • Addition of Acylating Agent: Add the acylating agent (e.g., acyl chloride or anhydride, 1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired N-acylated azepane.

Acylation_Workflow cluster_protocol N-Acylation Protocol A 1. Dissolve Amine & Base in Dry Solvent B 2. Cool to 0 °C A->B C 3. Add Acylating Agent (e.g., Acyl Chloride) B->C D 4. Stir at RT, Monitor (TLC / LC-MS) C->D E 5. Aqueous Work-up & Extraction D->E F 6. Dry, Concentrate, & Purify (Chromatography) E->F G Final Product: N-Acyl-Azepan-3-amine F->G

Experimental workflow for N-Acylation.
Reductive Amination: Creating New C-N Bonds

Scientific Rationale: Reductive amination is a powerful, one-pot method to form secondary or tertiary amines by reacting an amine with a carbonyl compound (aldehyde or ketone).[18] This reaction avoids the over-alkylation problems often associated with direct alkylation using alkyl halides.[19] The process involves the initial formation of an imine or iminium ion intermediate, which is then reduced in situ. Mild and selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred because they reduce the protonated iminium ion much faster than the starting carbonyl compound, preventing side reactions.[19][20]

Experimental Protocol: General Procedure for Reductive Amination

  • Reaction Setup: To a stirred solution of the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in a suitable solvent (e.g., 1,2-dichloroethane or methanol), add a weak acid such as acetic acid (1-2 eq) to facilitate imine formation.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Reduction: Add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Reaction: Continue stirring at room temperature for 12-24 hours, monitoring for completion by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent like DCM or Ethyl Acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel chromatography to obtain the N-alkylated azepane derivative.

Reductive_Amination_Workflow cluster_protocol Reductive Amination Protocol A 1. Mix Amine, Carbonyl, & Acetic Acid in Solvent B 2. Stir 1-2h for Iminium Ion Formation A->B C 3. Add NaBH(OAc)₃ (Reducing Agent) B->C D 4. Stir 12-24h at RT, Monitor Reaction C->D E 5. Quench with NaHCO₃ & Extract D->E F 6. Dry, Concentrate, & Purify (Chromatography) E->F G Final Product: N-Alkylated Azepane F->G

Experimental workflow for Reductive Amination.

Chapter 5: Safety and Handling

Azepan-3-amine and its salts are classified as hazardous chemicals and must be handled with appropriate precautions.

  • Hazards: The free base is harmful if swallowed, inhaled, or in contact with skin.[10] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[10] The hydrochloride salts carry similar irritation warnings.[21][22]

  • Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.[21]

  • Handling: Avoid creating dust (for salts) or aerosols. Ensure adequate ventilation.[21][22]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[23]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[21]

Conclusion

This compound is a powerful and versatile chiral building block with demonstrated value in pharmaceutical development. Its unique seven-membered ring structure and the critical stereocenter at the C3 position provide a foundation for creating complex, three-dimensional molecules with high biological relevance. Through robust methods of asymmetric synthesis and chiral resolution, enantiomerically pure forms of this amine are readily accessible. Its successful application in the synthesis of Besifloxacin underscores its importance, while its potential as a scaffold for novel therapeutics continues to be explored. The fundamental N-acylation and reductive amination reactions provide reliable pathways for its incorporation, making Azepan-3-amine a key component in the modern medicinal chemist's toolbox.

References

Whitepaper: The Azepane Scaffold: A Journey Through Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The seven-membered saturated nitrogen heterocycle, azepane, represents a critical structural motif in medicinal chemistry. Despite its prevalence in numerous FDA-approved therapeutics, particularly for central nervous system disorders, its synthesis has historically presented significant challenges compared to its five- and six-membered counterparts.[1][2] This guide provides an in-depth exploration of the discovery and synthetic history of azepane derivatives. We will traverse the classical ring-expansion and cyclization strategies that formed the bedrock of azepane chemistry and delve into the modern, more versatile methodologies that have opened new avenues for structural diversification. This paper is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causal relationships behind synthetic choices, detailed experimental protocols, and a forward-looking perspective on this vital scaffold.

Introduction: The Understated Value of the Seventh Member

Saturated N-heterocycles are foundational building blocks in drug discovery, providing three-dimensional frameworks for molecular exploration.[1] While pyrrolidines (five-membered) and piperidines (six-membered) are ubiquitous in medicinal chemistry libraries, the azepane ring is significantly less represented.[1][2] This disparity is not due to a lack of utility but rather reflects the inherent synthetic hurdles associated with forming medium-sized rings.

Azepane's unique value lies in its conformational flexibility and increased three-dimensionality, which allows for novel interactions with biological targets.[3] This has been leveraged in a variety of pharmaceuticals, including the selective estrogen receptor modulator bazedoxifene, the anticonvulsant tolazamide, and numerous kinase inhibitors.[4][5] The journey to efficiently synthesize these complex molecules is a story of chemical ingenuity, overcoming the challenges of entropy and regioselectivity that for decades limited their accessibility.

A Historical Perspective: Taming the Seven-Membered Ring

The initial forays into azepane synthesis were dominated by strategies that either "stitched together" a linear precursor or "expanded" a pre-existing, more accessible ring. These classical approaches, while foundational, often required harsh conditions and offered limited control over substitution patterns, thereby hampering the preparation of highly functionalized derivatives.[1]

The primary challenges in early azepane synthesis were:

  • Unfavorable Entropics: Intramolecular cyclization of a seven-atom chain is entropically less favorable than the formation of five- or six-membered rings.

  • Transannular Strain: Unwanted interactions across the medium-sized ring can influence reactivity and conformation.

  • Limited Starting Materials: Unlike the readily available pyridine for piperidine synthesis, no simple, abundant aromatic precursor for azepane existed until very recently.[1]

These difficulties necessitated the development of robust and often forceful chemical transformations, primarily centered on ring expansion reactions.

Classical Synthetic Strategies: The Pillars of Azepane Chemistry

The classical toolbox for azepane synthesis is dominated by powerful name reactions that rearrange smaller, more stable carbocyclic frameworks. These methods remain relevant for their ability to generate specific core structures.

The Beckmann Rearrangement: A Workhorse for Lactam Formation

The Beckmann rearrangement has been a cornerstone of azepane synthesis for over a century.[6] Named after Ernst Otto Beckmann, this reaction transforms a cyclic ketoxime into a lactam (a cyclic amide) through an acid-catalyzed rearrangement.[7][8] The resulting lactam can then be readily reduced to the corresponding azepane. Its most famous industrial application is the synthesis of ε-caprolactam, the monomer for Nylon 6, from cyclohexanone oxime.[7][8]

Causality of the Reaction: The driving force is the conversion of the oxime's hydroxyl group into a good leaving group (e.g., H₂O via protonation) and the subsequent migration of the alkyl group positioned anti-periplanar to this leaving group.[7][8] This stereospecificity is a critical consideration in substrate design. The resulting nitrilium ion is trapped by water to yield the thermodynamically stable amide.

Beckmann_Rearrangement cluster_1 Beckmann Rearrangement Mechanism CyclohexanoneOxime Cyclohexanone Oxime ProtonatedOxime Protonated Oxime CyclohexanoneOxime->ProtonatedOxime H⁺ TransitionState Transition State (Alkyl Migration) ProtonatedOxime->TransitionState Rearrangement NitriliumIon Nitrilium Ion TransitionState->NitriliumIon -H₂O ImidicAcid Imidic Acid Tautomer NitriliumIon->ImidicAcid +H₂O -H⁺ Caprolactam ε-Caprolactam ImidicAcid->Caprolactam Tautomerization

Caption: Mechanism of the Beckmann Rearrangement.

Experimental Protocol: Beckmann Rearrangement of Cyclohexanone Oxime

  • Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel is charged with concentrated sulfuric acid (98%).

  • Cooling: The flask is cooled in an ice-salt bath to maintain a temperature of 0-5 °C.

  • Substrate Addition: Cyclohexanone oxime is added portion-wise to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature. It is then heated to 100-110 °C for 15-20 minutes.

  • Work-up: The reaction mixture is cooled and carefully poured onto crushed ice. The solution is neutralized with aqueous ammonia, causing the ε-caprolactam to precipitate.

  • Purification: The crude product is filtered, washed with cold water, and can be further purified by recrystallization or distillation.

The Schmidt Reaction: An Azide-Based Alternative

Closely related to the Beckmann rearrangement, the Schmidt reaction provides another route for ring expansion, this time using hydrazoic acid (HN₃) or an alkyl azide in the presence of a strong acid.[9] When applied to a cyclic ketone like cyclohexanone, it directly yields the corresponding lactam.

Mechanistic Insight: The reaction proceeds via protonation of the ketone, followed by nucleophilic attack of the azide. After dehydration, a rearrangement occurs where one of the alkyl groups migrates to the electron-deficient nitrogen with the concomitant expulsion of dinitrogen gas (N₂), a powerful thermodynamic driving force.[9] The regioselectivity of the migration can sometimes be controlled by tuning reaction conditions.[10]

Intramolecular Reductive Amination

While ring expansions build upon existing rings, cyclization strategies construct the azepane core from linear precursors. Intramolecular reductive amination is a robust and highly effective method for this purpose.[11][12]

The Logic of the Workflow: This strategy involves a precursor molecule containing both a primary or secondary amine and a ketone or aldehyde, separated by a suitable carbon chain. In the presence of a reducing agent, the amine and carbonyl functionalities condense to form a cyclic imine (or iminium ion) intermediate in situ. This intermediate is immediately reduced to form the stable, saturated azepane ring.

Experimental Protocol: Synthesis of N-Benzylazepane via Intramolecular Reductive Amination

  • Precursor: The starting material is 6-(benzylamino)hexan-1-al.

  • Reaction Setup: The amino-aldehyde is dissolved in a suitable solvent such as methanol or dichloromethane in a round-bottom flask.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is added portion-wise to the solution at room temperature. This reducing agent is mild enough not to reduce the aldehyde before cyclization occurs.

  • Acid Catalyst (Optional): A small amount of acetic acid can be added to catalyze the formation of the iminium ion intermediate.

  • Stirring: The reaction is stirred at room temperature for 12-24 hours, with progress monitored by TLC or LC-MS.

  • Quenching & Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude N-benzylazepane can be purified by column chromatography.

Modern Synthetic Methodologies: Expanding the Chemical Space

While classical methods are powerful, modern organic synthesis has introduced more versatile and milder techniques, enabling the construction of complex and polysubstituted azepanes that were previously inaccessible.

Synthesis_Routes cluster_classical Classical Routes cluster_modern Modern Routes Azepane Azepane Derivatives Cyclohexanone Cyclohexanone Precursors Cyclohexanone->Azepane Beckmann/Schmidt Rearrangement LinearPrecursor Linear Amino-Ketones LinearPrecursor->Azepane Intramolecular Reductive Amination Diene Acyclic Diene Precursors Diene->Azepane Ring-Closing Metathesis (RCM) Nitroarene Substituted Nitroarenes Nitroarene->Azepane Photochemical Dearomatization VinylAziridine Vinyl Aziridines VinylAziridine->Azepane Aza-Cope Rearrangement

Caption: Overview of major synthetic routes to azepanes.

Ring-Closing Metathesis (RCM)

RCM has revolutionized the synthesis of cyclic compounds. By employing ruthenium-based catalysts (e.g., Grubbs catalysts), an acyclic diene precursor can be efficiently cyclized to form an unsaturated azepine ring, which is then hydrogenated to the final azepane.[1] The power of RCM lies in its functional group tolerance and its ability to form rings of various sizes under mild conditions.

Experimental Protocol: Synthesis of a Protected Azepane via RCM

  • Precursor Synthesis: A diene precursor, such as N,N-diallyl-p-toluenesulfonamide, is synthesized via standard alkylation methods.

  • Degassing: A solvent like dichloromethane is thoroughly degassed by bubbling with argon for at least 30 minutes to remove oxygen, which can deactivate the catalyst.

  • RCM Reaction: The diene precursor is dissolved in the degassed solvent under an inert atmosphere. A solution of a Grubbs catalyst (e.g., Grubbs' 2nd Generation) is added. The reaction is typically heated to reflux and monitored by TLC.

  • Catalyst Removal: Upon completion, the solvent is removed, and the crude product is purified by column chromatography to remove the ruthenium byproducts.

  • Reduction: The resulting unsaturated cyclic sulfonamide is dissolved in methanol, and a catalyst such as Palladium on carbon (Pd/C) is added. The flask is evacuated and backfilled with hydrogen gas (H₂). The mixture is stirred under a hydrogen atmosphere until the double bond is fully reduced.

  • Final Product: The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the protected azepane.

Photochemical Dearomative Ring Expansion

A groundbreaking recent development is the synthesis of polysubstituted azepanes from simple nitroarenes.[1][2] This two-step process utilizes blue light to mediate a dearomative ring expansion of the six-membered aromatic ring into a seven-membered 3H-azepine.[1][2] A subsequent hydrogenation reduces both the diene and the amidine functionalities to afford the saturated azepane.

Significance: This strategy is transformative because it leverages the vast and well-established chemistry of aromatic substitution to install functional groups before the ring expansion.[1] This allows the ortho, meta, and para substitution pattern of the starting nitroarene to be directly translated to the final azepane, providing streamlined access to complex derivatives that are difficult to obtain by other means.[1]

Dearomatization cluster_main Dearomative Ring Expansion of a Nitroarene Nitroarene p-Substituted Nitrobenzene SingletNitrene Singlet Nitrene Intermediate Nitroarene->SingletNitrene Blue Light (hν) P(OR)₃ Azirine Azirine Intermediate SingletNitrene->Azirine Ring Contraction Azepine 3H-Azepine Product Azirine->Azepine Ring Expansion Azepane Substituted Azepane Azepine->Azepane H₂ (PtO₂, Pd/C)

Caption: Modern photochemical synthesis of azepanes.

Other Modern Approaches
  • Aza-Cope Rearrangement: This[13][13]-sigmatropic rearrangement of N-allyl enamines can be used to construct azepine frameworks, often as part of a cascade sequence.[13][14][15]

  • Silyl-aza-Prins Cyclization: A Lewis acid-catalyzed cyclization of allylsilyl amines with aldehydes provides a diastereoselective route to trans-substituted azepanes.[16]

  • Cascade Reactions: Multi-reaction sequences initiated by a single event, such as the reaction of linear olefinic aziridines with NBS, can generate complex azepane structures in a single pot.[17]

Comparative Analysis of Synthetic Strategies

Method Core Transformation Advantages Disadvantages
Beckmann Rearrangement Ketoxime → LactamWell-established, reliable, good for simple lactams.[7][8]Requires harsh acidic conditions, limited substrate scope, stereochemistry of oxime is crucial.[8]
Schmidt Reaction Ketone → LactamStrong thermodynamic driving force (N₂ evolution), direct from ketone.[9]Uses toxic and explosive hydrazoic acid, harsh conditions.[18]
Intramolecular Reductive Amination Amino-ketone → AzepaneMild conditions, high functional group tolerance, direct formation of the amine.[11][12]Requires synthesis of a specific linear precursor.
Ring-Closing Metathesis Diene → Cyclic AlkeneExcellent functional group tolerance, mild conditions, versatile for many ring sizes.[3][19]Requires expensive ruthenium catalysts, precursor synthesis can be multi-step.
Dearomative Expansion Nitroarene → AzepaneStarts from simple, readily available aromatics, allows for late-stage functionalization, high convergence.[1][2]Requires specialized photochemical equipment, hydrogenation can be high-pressure.

Conclusion and Future Outlook

The synthetic history of the azepane scaffold is a microcosm of the evolution of organic synthesis itself. It has progressed from brute-force classical rearrangements to elegant and highly specific catalytic and photochemical methods. The challenge of synthesizing this "difficult" seven-membered ring has spurred innovation, leading to powerful new reactions.[1][20]

The recent advent of methods like dearomative ring expansion signals a paradigm shift, finally providing a versatile platform for creating diverse libraries of polysubstituted azepanes.[1][2] As our synthetic capabilities continue to grow, we can expect the once-underrepresented azepane to take on an increasingly prominent role in drug discovery, unlocking new three-dimensional chemical spaces and enabling the development of the next generation of therapeutics.

References

A Technical Guide to the Theoretical Modeling of Azepan-3-amine Dihydrochloride Conformations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational landscape of small molecules is a critical determinant of their biological activity, governing interactions with protein targets and influencing pharmacokinetic properties. Azepan-3-amine, a key structural motif in various pharmacologically active compounds, presents a compelling case for in-depth conformational analysis due to the inherent flexibility of the seven-membered azepane ring.[1] This technical guide provides a comprehensive framework for the theoretical modeling of Azepan-3-amine dihydrochloride conformations. We delineate a multi-stage computational workflow, from initial structure generation to high-level quantum mechanical calculations, designed to furnish a detailed understanding of the molecule's conformational preferences. The methodologies described herein are grounded in established principles of computational chemistry and are intended to be a practical resource for researchers engaged in rational drug design and development.[2]

Introduction: The Significance of Conformational Flexibility in Drug Design

The three-dimensional structure of a molecule is intrinsically linked to its function. In the context of drug discovery, the ability of a small molecule to adopt a specific conformation—often referred to as the "bioactive conformation"—is paramount for effective binding to its biological target. The azepane scaffold, a seven-membered heterocycle, is known for its significant conformational flexibility, capable of existing in multiple low-energy states such as chair and boat-twist-boat forms.[1][3] Understanding the energetic hierarchy and the barriers to interconversion between these conformations is crucial for designing potent and selective therapeutics.[4]

This compound, the subject of this guide, introduces additional layers of complexity. The presence of two protonated sites—the ring nitrogen and the exocyclic amine—profoundly influences the molecule's electronic structure and conformational preferences through electrostatic interactions and altered hydrogen bonding capacity.[5][6] Furthermore, the explicit consideration of the dihydrochloride form is essential for modeling physiologically relevant states, as the counterions and solvation environment can significantly impact the conformational equilibrium.[7][8]

This guide will navigate these complexities by presenting a robust, scientifically validated workflow for the theoretical modeling of this compound. Our approach emphasizes the integration of molecular mechanics and quantum mechanics to achieve a balance between computational efficiency and accuracy.[9][10]

The Computational Modeling Workflow: A Multi-Scale Approach

A thorough exploration of the conformational space of a flexible molecule like this compound necessitates a hierarchical computational strategy. This workflow is designed to efficiently sample a wide range of possible conformations and then refine the energies of the most plausible structures.

Computational Workflow Figure 1: Overall Computational Workflow cluster_0 Initial Structure Generation & Conformational Search cluster_1 Geometry Optimization & Energy Refinement cluster_2 Analysis & Interpretation A 2D to 3D Structure Conversion B Molecular Mechanics Conformational Search A->B Initial 3D coordinates C MM Geometry Optimization & Clustering B->C Conformer ensemble D Quantum Mechanics Geometry Optimization C->D Unique low-energy conformers E QM Single-Point Energy Calculation D->E Optimized QM geometries F Population Analysis (Boltzmann Distribution) E->F Relative electronic energies G Structural Analysis (Dihedrals, Distances) F->G Conformer populations Conformer_Relationship Figure 2: Relationship between Key Conformers Conf-01 (Chair-Eq) Chair-Equatorial (Global Minimum) Conf-02 (Chair-Ax) Chair-Axial Conf-01 (Chair-Eq)->Conf-02 (Chair-Ax) Ring Inversion ΔE = 1.25 kcal/mol Conf-03 (Twist-Boat) Twist-Boat Conf-01 (Chair-Eq)->Conf-03 (Twist-Boat) Ring Puckering ΔE = 2.50 kcal/mol

References

Methodological & Application

Application Note: Synthetic Strategies for the Derivatization of Azepan-3-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azepane scaffold is a privileged seven-membered N-heterocycle prevalent in numerous natural products and pharmaceutically active compounds.[1] Azepan-3-amine, particularly in its chiral forms, serves as a versatile building block for the synthesis of novel chemical entities in drug discovery.[2] This document provides a comprehensive guide with detailed, field-proven protocols for the synthesis of diverse derivatives from Azepan-3-amine dihydrochloride. We will explore four fundamental synthetic transformations: N-acylation, N-sulfonylation, urea formation, and N-alkylation via reductive amination. The protocols are designed to be self-validating, with explanations of the chemical principles and experimental choices to ensure reproducibility and success for researchers, scientists, and drug development professionals.

Introduction: The Azepane Scaffold in Medicinal Chemistry

The seven-membered azepane ring system is a critical structural motif in medicinal chemistry, valued for the conformational flexibility it imparts to molecules, which can be crucial for optimizing interactions with biological targets.[3][4] this compound is a readily available starting material that features a primary amine on a chiral cyclic backbone, making it an ideal precursor for creating libraries of compounds for structure-activity relationship (SAR) studies.[2] Its derivatives have been investigated for a range of biological activities, including as antibacterial agents.[2]

This guide focuses on practical, scalable methods to derivatize the primary amine at the C3 position, transforming a simple building block into a diverse array of functionalized molecules.

Critical First Step: Preparation of the Free Amine

Azepan-3-amine is typically supplied as a dihydrochloride salt to enhance stability and shelf-life. In this form, the nitrogen lone pair is protonated, rendering it non-nucleophilic and unreactive in the desired transformations. Therefore, neutralization to the free base is a mandatory prerequisite for any derivatization chemistry.

Protocol 2.1: In Situ Neutralization for Direct Use

This protocol is recommended for most applications as it avoids the isolation of the potentially volatile and less stable free amine.

  • Materials: this compound, Dichloromethane (DCM) or Tetrahydrofuran (THF), Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Procedure:

    • Suspend this compound (1.0 eq) in the chosen anhydrous solvent (e.g., DCM, 10 mL per gram of salt).

    • Cool the suspension to 0 °C in an ice bath. This is critical to manage the exothermicity of the acid-base reaction.

    • Slowly add a suitable non-nucleophilic organic base, such as Triethylamine (2.2-2.5 eq) or DIPEA (2.2-2.5 eq), dropwise to the stirring suspension. The excess base ensures complete neutralization and acts as an acid scavenger in the subsequent reaction.

    • Stir the mixture at 0 °C for 15-20 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • The resulting mixture, containing the free amine in solution and the ammonium salt precipitate (triethylammonium chloride), can be used directly in the derivatization protocols described below. The salt precipitate typically does not interfere with the subsequent reactions but can be filtered off if desired.

Synthetic Routes to Novel Azepane Derivatives

The following sections detail four robust methods for derivatizing the free Azepan-3-amine.

Protocol 1: N-Acylation for Amide Synthesis

N-acylation is one of the most fundamental reactions for amine derivatization, yielding stable amide bonds which are ubiquitous in pharmaceuticals.[5][6] The reaction involves treating the amine with an acylating agent, such as an acyl chloride or acid anhydride.

General Reaction Scheme: Azepan-3-amine + Acyl Chloride/Anhydride → N-Acyl-azepan-3-amine

Detailed Protocol (using an Acyl Chloride):

  • Prepare the Azepan-3-amine free base in situ from the dihydrochloride salt (1.0 eq) as described in Protocol 2.1, using DCM as the solvent and TEA (2.5 eq) as the base.

  • Cool the reaction mixture to 0 °C.

  • In a separate flask, dissolve the desired acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 eq) in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the stirring amine mixture. The slow addition is crucial to control the reaction rate and temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess amine), saturated NaHCO₃ solution (to remove excess acyl chloride), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel. Due to the polarity of the product, a gradient elution starting from ethyl acetate/hexanes and gradually increasing the polarity with methanol may be required.[7]

Data Presentation: N-Acylation Examples

Acylating AgentBaseSolventTime (h)Typical Yield (%)
Acetyl ChlorideTEADCM2>90
Benzoyl ChlorideTEADCM4>95
Isobutyryl ChlorideDIPEATHF6>85
Acetic AnhydridePyridineDCM3>90
Protocol 2: N-Sulfonylation for Sulfonamide Synthesis

The sulfonamide functional group is a cornerstone of medicinal chemistry, found in antibacterial drugs, diuretics, and anticonvulsants.[8] The synthesis is analogous to N-acylation, typically involving the reaction of the amine with a sulfonyl chloride.[9][10]

General Reaction Scheme: Azepan-3-amine + Sulfonyl Chloride → N-Sulfonyl-azepan-3-amine

Detailed Protocol:

  • Prepare the Azepan-3-amine free base in situ (1.0 eq) as described in Protocol 2.1. Pyridine can be used as both the solvent and the base (10-20 eq), or TEA (2.5 eq) in DCM can be employed.

  • Cool the amine solution to 0 °C.

  • Add the sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) (1.1 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Stir the reaction at room temperature for 4-18 hours, monitoring by TLC or LC-MS.

  • Work-up: If DCM is the solvent, follow the work-up procedure in Protocol 3.1. If pyridine is the solvent, concentrate the mixture in vacuo, dissolve the residue in ethyl acetate, and wash extensively with 1M CuSO₄ solution (to remove pyridine), followed by water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purification: Purify the crude sulfonamide by flash chromatography or recrystallization.

Data Presentation: N-Sulfonylation Examples

Sulfonylating AgentBaseSolventTime (h)Typical Yield (%)
p-Toluenesulfonyl ChloridePyridinePyridine12>90
Methanesulfonyl ChlorideTEADCM4>85
2-Naphthalenesulfonyl ChlorideTEADCM16>88
Protocol 3: Urea Synthesis via Isocyanate Addition

Ureas are important functional groups in drug design due to their ability to act as hydrogen bond donors and acceptors.[11] The most direct route to unsymmetrical ureas is the reaction of an amine with an isocyanate.[12]

General Reaction Scheme: Azepan-3-amine + Isocyanate → N,N'-Disubstituted Urea

Detailed Protocol:

  • Prepare the Azepan-3-amine free base in situ (1.0 eq) as per Protocol 2.1, but use only 2.2 eq of base to ensure no free base remains to react with the isocyanate. Alternatively, isolate the free amine before use.

  • Dissolve the free amine in an aprotic solvent like THF or DCM.

  • Add the isocyanate (e.g., phenyl isocyanate, butyl isocyanate) (1.0 eq) dropwise at room temperature. The reaction is often rapid and exothermic.

  • Stir the mixture for 30 minutes to 2 hours.

  • Monitor the reaction by TLC or LC-MS. The product is often less polar than the starting amine.

  • Work-up & Purification: The reaction is typically very clean. Concentrate the reaction mixture in vacuo. The resulting crude product can often be purified by simple trituration with a solvent like diethyl ether or hexanes to induce precipitation, followed by filtration. If necessary, flash chromatography can be performed.

Data Presentation: Urea Synthesis Examples

IsocyanateSolventTime (h)Typical Yield (%)
Phenyl IsocyanateTHF0.5>95
Butyl IsocyanateDCM1>95
Cyclohexyl IsocyanateTHF1>90
Protocol 4: N-Alkylation via Reductive Amination

Direct alkylation of amines with alkyl halides often leads to over-alkylation and is difficult to control.[13] Reductive amination is a superior and highly versatile method for forming C-N bonds in a controlled manner.[14][15] The process involves the in situ formation of an imine or iminium ion from the amine and a carbonyl compound, which is then immediately reduced to the target secondary amine.[16]

General Reaction Scheme: Azepan-3-amine + Aldehyde/Ketone → [Imine Intermediate] --[Reducing Agent]--> N-Alkyl-azepan-3-amine

Detailed Protocol:

  • Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1-1.2 eq) in a solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Add a mild reducing agent, Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), to the mixture. This reducing agent is selective for imines in the presence of carbonyls and is stable in mildly acidic conditions.[13]

  • Add acetic acid (1-2 drops) to catalyze imine formation.

  • Stir the reaction at room temperature for 6-24 hours.

  • Monitor the reaction by LC-MS for the appearance of the product mass and disappearance of the starting amine.

  • Work-up: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purification of the resulting secondary amine can be challenging due to its basicity and polarity. Flash chromatography using an amine-functionalized silica gel or silica gel treated with triethylamine (e.g., 1-2% TEA in the eluent) is highly recommended to prevent peak tailing and improve separation.[17]

Data Presentation: Reductive Amination Examples

Carbonyl CompoundReducing AgentSolventTime (h)Typical Yield (%)
BenzaldehydeNaBH(OAc)₃DCE12>80
CyclohexanoneNaBH(OAc)₃DCM24>75
IsovaleraldehydeNaBH(OAc)₃DCE8>85

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the derivatization strategies.

G cluster_start Starting Material cluster_prep Preparation cluster_deriv Derivatization Pathways cluster_products Product Classes A Azepan-3-amine dihydrochloride B Protocol 2.1: Neutralization with Base (TEA or DIPEA) A->B Step 1 P4 Protocol 4: Reductive Amination A->P4 Direct Protocol C Azepan-3-amine (Free Base) B->C Step 2 P1 Protocol 1: N-Acylation C->P1 P2 Protocol 2: N-Sulfonylation C->P2 P3 Protocol 3: Urea Formation C->P3 R1 Amides P1->R1 R2 Sulfonamides P2->R2 R3 Ureas P3->R3 R4 Sec. Amines P4->R4

Caption: General workflow for the derivatization of Azepan-3-amine.

G cluster_pot One-Pot Reaction A Azepan-3-amine C Imine / Iminium Ion (Intermediate) A->C Step 1: Condensation (Catalytic Acid) B Aldehyde or Ketone B->C Step 1: Condensation (Catalytic Acid) E N-Alkylated Azepane (Product) C->E Step 2: Reduction D NaBH(OAc)₃ (Reducing Agent) D->E Hydride Transfer

Caption: Mechanism of N-alkylation via one-pot reductive amination.

References

Application Note: A Practical Guide to the Solid-Phase Synthesis of Peptidomimetics Using Azepan-3-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, peptidomimetics serve as a cornerstone for developing therapeutics with enhanced stability and bioavailability over their natural peptide counterparts.[1][2] The incorporation of conformationally constrained scaffolds is a key strategy in this field, with cyclic amines offering unique structural pre-organization.[3][4] This application note provides a comprehensive guide for researchers on the strategic incorporation of Azepan-3-amine dihydrochloride, a versatile seven-membered heterocyclic building block, into novel molecular entities using solid-phase organic synthesis (SPOS). We will delve into the fundamental principles, from reagent handling and immobilization to chain elongation and final cleavage, with a focus on overcoming the inherent challenges associated with cyclic secondary amines. The protocols herein are designed to be robust and self-validating, providing both step-by-step instructions and the critical scientific rationale behind each manipulation.

Introduction: The Rationale for Azepane Scaffolds

The azepane ring, a saturated seven-membered heterocycle, provides a flexible yet constrained scaffold that can mimic peptide turns or present side chains in distinct spatial orientations.[5] Its utility as a pharmaceutical intermediate is well-established, contributing to the core of various bioactive compounds.[5][6] Solid-phase synthesis offers a powerful platform for leveraging such building blocks, enabling the rapid and efficient assembly of compound libraries for high-throughput screening.[2][7][8]

This guide focuses on (S)-Azepan-3-amine dihydrochloride, a chiral variant that allows for stereospecific introductions into target molecules.[6] We will address its unique chemical properties, particularly the implications of its dihydrochloride salt form and the steric considerations of its secondary amine for subsequent reactions.

Physicochemical Properties of Azepan-3-amine Building Blocks

A thorough understanding of the starting material is critical for successful synthesis. Azepan-3-amine is supplied as a dihydrochloride salt to improve its stability and handling. However, this necessitates a neutralization step before it can be used as a nucleophile in coupling reactions.

Property(S)-Azepan-3-amine DihydrochlorideAzepan-3-amine (Free Base)
Molecular Formula C₆H₁₆Cl₂N₂C₆H₁₄N₂
Molecular Weight 187.11 g/mol [9]114.19 g/mol [10]
CAS Number 334620-16-5[9]69154-03-6[10]
Appearance White to off-white solidColorless to light yellow liquid
Key Feature Stable, crystalline solidNucleophilic primary and secondary amines

Core Workflow and Strategic Considerations

The successful incorporation of Azepan-3-amine involves a multi-stage process, each with critical decision points. The overall workflow is designed to first immobilize the building block through its primary amine and then use its now-resin-bound secondary amine as a scaffold point for further diversification.

SPOS_Workflow cluster_prep Preparation cluster_synthesis On-Resin Synthesis cluster_final Finalization Resin 1. Resin Swelling (e.g., Rink Amide Resin in DMF) Neutralization 2. In Situ Neutralization (Azepan-3-amine·2HCl + Base) Coupling1 3. Immobilization (Couple primary amine to resin) Neutralization->Coupling1 Add to resin slurry Wash1 Wash Coupling1->Wash1 Deprotection 4. Fmoc Deprotection (If applicable) Wash1->Deprotection Wash2 Wash Deprotection->Wash2 Coupling2 5. Chain Elongation (Couple next building block to secondary amine) Wash2->Coupling2 Wash3 Wash Coupling2->Wash3 Cleavage 6. Cleavage & Deprotection (TFA Cocktail) Wash3->Cleavage Repeat Elongation Cycle as Needed Purification 7. Purification (RP-HPLC) Cleavage->Purification

Figure 1. General workflow for solid-phase synthesis using Azepan-3-amine.
Key Challenges & Solutions:

  • Neutralization: The dihydrochloride salt is unreactive. The amine must be liberated in situ using a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) immediately before the coupling reaction. A molar excess of base is required to neutralize both hydrochloride equivalents and the carboxyl group of the incoming activated acid.

  • First Coupling (Immobilization): The primary amine of azepane is highly nucleophilic and couples readily to standard activated resins (e.g., Rink Amide, Wang). Monitoring this step is crucial. The Kaiser test, which detects free primary amines, should be performed after coupling and must yield a negative result (colorless or faint yellow beads) to confirm complete reaction.[11]

  • Second Coupling (Elongation): This is the most challenging step. The resin-bound azepane now presents a secondary amine, which is significantly more sterically hindered and less nucleophilic than a primary amine. Standard coupling conditions may be insufficient, leading to low yields or failed sequences.[12][13]

    • Solution: Employ highly efficient coupling reagents known to overcome steric hindrance. Aminium/uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU are recommended over standard carbodiimides.[14][15] Extending reaction times or performing the reaction at a slightly elevated temperature (e.g., 35-50°C) can also dramatically improve efficiency.[13][15]

Detailed Experimental Protocols

Materials & Reagents:

  • Resin: Rink Amide MBHA or Wang Resin (0.4-0.8 mmol/g loading)

  • (S)-Azepan-3-amine dihydrochloride

  • Fmoc-protected amino acids

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)

  • Reagents: DIPEA, Piperidine, Trifluoroacetic acid (TFA)

  • Coupling Reagent: HATU or HBTU

  • Scavengers: Triisopropylsilane (TIS), Water

  • Kaiser Test Kit

Protocol 1: Resin Preparation and Immobilization of Azepan-3-amine

This protocol describes the initial loading of Azepan-3-amine onto a Rink Amide resin to generate a C-terminal amide upon cleavage.

  • Resin Swelling: Place the resin (e.g., 100 mg, 0.05 mmol) in a solid-phase reaction vessel. Add DMF (2 mL) and gently agitate for 30-60 minutes to swell the polymer beads.[8][16] Drain the solvent.

  • Fmoc Deprotection (for Rink Amide): Add a solution of 20% piperidine in DMF (2 mL) to the resin. Agitate for 5 minutes. Drain. Repeat with fresh piperidine solution for 15 minutes. Drain and wash the resin thoroughly with DMF (5 x 2 mL).

  • Prepare Coupling Solution: In a separate vial, dissolve (S)-Azepan-3-amine dihydrochloride (47 mg, 0.25 mmol, 5 eq) and HATU (95 mg, 0.25 mmol, 5 eq) in DMF (1 mL).

  • Activation & Neutralization: Add DIPEA (174 µL, 1.0 mmol, 20 eq) to the coupling solution. The large excess of DIPEA is critical to neutralize the dihydrochloride, the HATU active ester formation, and to ensure the resin-bound amine remains as a free base. Vortex briefly.

  • Coupling Reaction: Immediately add the activated coupling solution to the swollen, deprotected resin. Agitate at room temperature for 2-4 hours.

  • Monitoring: Remove a few resin beads, wash them with DMF and DCM, and dry them. Perform a Kaiser test. A negative result (colorless/yellow beads) indicates complete consumption of the resin's primary amines. If the test is positive (blue beads), the coupling was incomplete; drain the vessel and repeat the coupling step with a fresh solution.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 2 mL) and DCM (3 x 2 mL). The resin is now ready for the next step.

Protocol 2: Chain Elongation on the Azepane Scaffold

This protocol details the coupling of the first Fmoc-amino acid to the now resin-bound secondary amine of the azepane scaffold.

Figure 2. The sterically challenging coupling to the azepane secondary amine.
  • Prepare Coupling Solution: In a separate vial, dissolve the desired Fmoc-amino acid (0.25 mmol, 5 eq) and HATU (94 mg, 0.25 mmol, 5 eq) in DMF (1 mL).

  • Activation: Add DIPEA (87 µL, 0.5 mmol, 10 eq) to the solution and vortex for 1 minute to pre-activate the amino acid.

  • Coupling Reaction: Add the activated amino acid solution to the resin from Protocol 1. Agitate at room temperature for 4-6 hours, or at 40°C for 2 hours for particularly difficult couplings.

  • Monitoring: Monitoring secondary amine coupling is more complex. A chloranil or isatin test can be used.[11] Alternatively, a small aliquot of the resin can be cleaved and the product analyzed by LC-MS to confirm reaction completion.[17][18]

  • Capping (Optional but Recommended): If the coupling is found to be incomplete, it is crucial to cap any unreacted secondary amines to prevent the formation of deletion sequences. This can be done by treating the resin with a solution of 10% acetic anhydride and 10% DIPEA in DMF for 30 minutes.[19]

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).

  • Subsequent Cycles: To continue chain elongation, repeat the standard Fmoc-SPPS cycle:

    • Deprotection: 20% piperidine in DMF.

    • Washing: DMF and DCM.

    • Coupling: As described in this protocol.

Protocol 3: Final Cleavage and Deprotection

This protocol uses a standard TFA cocktail to cleave the synthesized compound from the resin and remove acid-labile side-chain protecting groups.

  • Final Wash: After the final synthesis step, wash the resin thoroughly with DCM (5 x 2 mL) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail. For most peptides, Reagent B (TFA/TIS/Water, 95:2.5:2.5 v/v) is sufficient and avoids the odor of thiol-based scavengers.[20][21]

    • CAUTION: Work in a well-ventilated fume hood. TFA is highly corrosive.

  • Cleavage Reaction: Add the cleavage cocktail (2 mL) to the dry resin in the reaction vessel. Cap the vessel and agitate gently at room temperature for 2-3 hours. The reaction mixture will often change color.

  • Isolate Product: Filter the cleavage solution away from the resin beads into a clean centrifuge tube. Wash the beads once more with a small amount of fresh TFA (0.5 mL) and combine the filtrates.

  • Precipitation: Add the TFA solution dropwise to a centrifuge tube containing cold diethyl ether (~10-15 mL). A white precipitate (the crude product) should form.

  • Purification: Centrifuge the mixture, decant the ether, and wash the pellet with more cold ether. Dry the crude product under vacuum. The product can then be purified using standard reverse-phase HPLC (RP-HPLC).[22][23]

Conclusion

This compound is a highly valuable building block for introducing conformationally unique, seven-membered ring scaffolds in solid-phase synthesis. While its incorporation presents specific challenges—namely the need for neutralization and the steric hindrance of its secondary amine—these can be reliably overcome through the use of potent aminium-based coupling reagents like HATU and carefully optimized reaction conditions. The protocols outlined in this note provide a robust framework for researchers to successfully utilize this scaffold, enabling the exploration of novel chemical space in the pursuit of next-generation therapeutics.

References

Application Notes & Protocols: Azepan-3-amine Dihydrochloride as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Azepan-3-amine dihydrochloride, a crucial heterocyclic building block in modern medicinal chemistry. We will delve into its physicochemical properties, strategic applications, and detailed, field-proven protocols for its use in pharmaceutical synthesis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and functional characteristics of the azepane scaffold to accelerate the discovery of novel therapeutic agents.

Introduction: The Strategic Importance of the Azepane Scaffold

The seven-membered azepane ring is a "privileged scaffold" in drug discovery. Its inherent three-dimensionality and conformational flexibility allow molecules incorporating this motif to explore a wider chemical space and achieve potent and selective interactions with biological targets.[1] Azepane-based compounds have demonstrated a wide array of pharmacological activities, leading to their inclusion in numerous FDA-approved drugs for treating conditions ranging from cancer and diabetes to central nervous system disorders.[1][2][3]

Azepan-3-amine, in particular, serves as a versatile nucleophilic intermediate. The primary amine at the 3-position provides a reactive handle for introducing a vast array of substituents and building complex molecular architectures. The dihydrochloride salt form ensures stability, enhances shelf-life, and simplifies handling and weighing during reaction setup. This guide will focus on the practical application of this key intermediate.

Physicochemical & Safety Profile

A thorough understanding of the intermediate's properties is paramount for successful and safe synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₄N₂ · 2HClPubChem[4]
Molecular Weight 187.11 g/mol Calculated
Appearance White to off-white crystalline solidSupplier Data
Solubility Soluble in water, methanol. Sparingly soluble in polar aprotic solvents.General Knowledge
CAS Number 69154-03-6 (for free base)PubChem[4]

Safety & Handling: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[4] It can cause serious skin and eye irritation and may cause respiratory irritation.[4]

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear a lab coat, safety glasses with side shields, and nitrile gloves.

  • Handling: Avoid generating dust. Weigh the compound carefully. As it is a hydrochloride salt, it is hygroscopic; store in a tightly sealed container in a desiccator.

  • Disposal: Dispose of waste according to local, state, and federal regulations.

Core Application: Synthesis of Novel Amide-Containing Therapeutics

One of the most powerful and common applications of Azepan-3-amine is in the synthesis of amides via coupling with carboxylic acids or their activated derivatives (e.g., acyl chlorides). Amide bonds are fundamental linkages in a vast number of pharmaceuticals.[5] The azepane moiety in these structures can confer improved pharmacokinetic properties or enable novel binding interactions with target enzymes.[6]

A prime example of its utility is in the synthesis of precursors for fluoroquinolone antibiotics like Besifloxacin, where the chiral azepane ring is crucial for its bactericidal efficacy.[6][7]

Below, we provide a detailed, generalized protocol for a standard amide coupling reaction.

Detailed Protocol: Amide Bond Formation via Acyl Chloride

This protocol describes the coupling of this compound with a generic acyl chloride to form an N-(azepan-3-yl)amide derivative. This is a foundational reaction that can be adapted for a wide range of substrates.

Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Weigh Azepan-3-amine·2HCl 2. Add Anhydrous Solvent (e.g., DCM) 3. Add Base (e.g., TEA or DIEA) stir Stir at 0°C under N₂ reagents->stir Neutralize HCl salt add_acyl Slowly add Acyl Chloride (dissolved in solvent) stir->add_acyl react Stir at 0°C to RT Monitor by TLC/LC-MS add_acyl->react quench Quench with Water/Brine react->quench extract Extract with Organic Solvent quench->extract dry Dry (Na₂SO₄), Filter, Concentrate extract->dry purify Purify via Column Chromatography dry->purify final_product final_product purify->final_product Characterize (NMR, MS, HPLC)

Caption: Experimental workflow for amide synthesis.

Materials & Reagents
  • This compound (1.0 equiv)

  • Substituted Acyl Chloride (1.0 - 1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA) (2.2 - 2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)[8]

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

  • Appropriate solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Step-by-Step Methodology
  • Reaction Setup:

    • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add this compound (1.0 equiv).

    • Add anhydrous DCM to form a suspension (approx. 0.1-0.2 M concentration).

    • Flush the flask with nitrogen gas.[8]

    • Cool the suspension to 0°C using an ice-water bath.

    • Rationale: An inert atmosphere prevents side reactions with atmospheric moisture, and cooling the reaction controls the exothermicity of the acid-base neutralization and the subsequent acylation.

  • Neutralization:

    • Slowly add the base (TEA or DIEA, 2.2 equiv) dropwise to the stirred suspension. The dihydrochloride requires at least two equivalents of base for neutralization of the salt, plus an additional amount to scavenge the HCl generated during the acylation.

    • Stir the mixture at 0°C for 15-20 minutes. The suspension should become a clearer solution as the free amine is generated.

  • Acylation:

    • Dissolve the acyl chloride (1.05 equiv) in a small amount of anhydrous DCM in a separate flask.

    • Add the acyl chloride solution dropwise to the cold amine solution over 10-15 minutes.

    • Rationale: Slow addition of the electrophilic acyl chloride prevents rapid, uncontrolled reaction and potential side-product formation.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-16 hours).[8]

  • Aqueous Work-up:

    • Once the reaction is complete, cool the mixture back to 0°C and slowly quench by adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1N HCl (to remove excess amine), saturated NaHCO₃ solution (to remove unreacted acyl chloride and acidic byproducts), and finally with brine (to reduce the amount of water in the organic phase).[8]

    • Rationale: This washing sequence systematically removes impurities, simplifying the final purification step.

  • Isolation and Purification:

    • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization:

    • Confirm the structure and purity of the final N-(azepan-3-yl)amide product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC.

Advanced Applications & Future Directions

The utility of Azepan-3-amine extends beyond simple amide couplings. Its primary amine can participate in a wide range of transformations, making it a valuable building block for creating diverse chemical libraries.

Potential Synthetic Transformations:
  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary amines.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides to produce sulfonamides, another important pharmacophore.

  • Urea and Thiourea Synthesis: Reaction with isocyanates or isothiocyanates.

  • Heterocycle Synthesis: Serving as a nucleophile in the construction of more complex fused or spirocyclic ring systems.[9]

The conformational properties of the azepane ring are critical to its function in drug design.[1] By strategically substituting the azepane ring using Azepan-3-amine as a starting point, chemists can fine-tune the molecule's shape to optimize its binding to a specific biological target, thereby enhancing potency and selectivity.

Illustrative Reaction Scheme

G cluster_reactions Synthetic Transformations Azepane Azepan-3-amine Amide Amide (R-COCl) Azepane->Amide Sulfonamide Sulfonamide (R-SO₂Cl) Azepane->Sulfonamide SecAmine Secondary Amine (R-CHO, NaBH(OAc)₃) Azepane->SecAmine Urea Urea (R-NCO) Azepane->Urea

Caption: Versatility of Azepan-3-amine in synthesis.

Conclusion

This compound is a high-value, versatile intermediate for pharmaceutical research and development. Its stable salt form and reactive primary amine handle provide a reliable entry point into the synthesis of complex molecules containing the medicinally important azepane scaffold. The protocols and insights provided herein serve as a practical guide for chemists to effectively utilize this building block in the design and synthesis of next-generation therapeutics.

References

Protocol for N-functionalization of Azepan-3-amine Dihydrochloride: An Application Note for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The azepane scaffold is a privileged seven-membered heterocyclic motif frequently encountered in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its inherent conformational flexibility allows for optimal binding to various biological targets, making it a valuable building block in medicinal chemistry and drug discovery.[1][3] Azepan-3-amine, in particular, presents a versatile starting material for the synthesis of diverse compound libraries due to the presence of two reactive amine functionalities. However, its common commercial form as a dihydrochloride salt[4] introduces challenges related to solubility and reactivity that necessitate carefully designed synthetic protocols.

This application note provides a comprehensive guide to the N-functionalization of azepan-3-amine dihydrochloride, addressing the critical aspects of chemoselectivity and offering detailed, field-proven protocols for common transformations. We will explore strategies for selective functionalization of either the primary amine at the 3-position or the secondary amine within the azepane ring, enabling researchers to precisely control the synthesis of their target molecules.

The Challenge of Chemoselectivity

Azepan-3-amine possesses two nucleophilic nitrogen atoms: a primary amine (C3-NH₂) and a secondary amine (ring NH). The selective functionalization of one over the other is a key challenge that must be addressed to avoid the formation of undesired side products. The dihydrochloride form of the starting material further complicates this, as both amines are protonated. Therefore, a crucial first step in any functionalization protocol is the liberation of the free amine(s) through the addition of a suitable base. The choice of base, stoichiometry, and reaction conditions will dictate which amine is preferentially deprotonated and thus available for reaction.

Generally, the primary amine is more sterically accessible and inherently more nucleophilic than the secondary amine. However, the pKa values of the two ammonium salts can influence which amine is deprotonated first. Strategic use of protecting groups is another powerful tool to achieve high chemoselectivity.[5][6]

Core N-Functionalization Protocols

This section details robust and reproducible protocols for the most common N-functionalization reactions of this compound: reductive amination, acylation, sulfonylation, and urea formation.

Protocol 1: Reductive Amination for N-Alkylation

Reductive amination is a cornerstone of amine synthesis, allowing for the formation of C-N bonds through the reaction of an amine with a carbonyl compound to form an imine, which is then reduced.[7][8][9] This method is highly effective for introducing alkyl substituents onto the primary amine of azepan-3-amine.

Rationale:

By performing the reaction under slightly acidic conditions, the imine formation between the primary amine and an aldehyde or ketone is favored. The subsequent in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride yields the desired N-alkylated product.[7] The secondary ring amine is less reactive under these conditions, leading to good chemoselectivity for the primary amine.

Experimental Workflow:

Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A This compound F Combine A, B, C, and D A->F B Solvent (e.g., DCE, MeOH) B->F C Base (e.g., Et3N) C->F D Aldehyde or Ketone D->F E Reducing Agent (e.g., NaBH(OAc)3) G Stir at room temperature F->G H Add E portion-wise G->H I Monitor by TLC/LC-MS H->I J Quench with aq. NaHCO3 I->J Upon completion K Extract with organic solvent J->K L Dry and concentrate K->L M Purify by column chromatography L->M

Caption: Workflow for Reductive Amination.

Step-by-Step Protocol:
  • To a solution of this compound (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH) (0.1 M), add triethylamine (Et₃N) (2.2 eq) and stir for 15 minutes at room temperature.

  • Add the desired aldehyde or ketone (1.1 eq) to the reaction mixture.

  • Stir for 1 hour at room temperature to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated azepan-3-amine.

Quantitative Data Summary:
ReagentMolar Equiv.Purpose
This compound1.0Starting material
Triethylamine2.2Base to free the amines
Aldehyde/Ketone1.1Alkyl source
Sodium triacetoxyborohydride1.5Reducing agent
Protocol 2: N-Acylation

Acylation is a fundamental transformation for the synthesis of amides, which are prevalent in many pharmaceutical compounds.[10][11][12] This protocol focuses on the selective acylation of the primary amine of azepan-3-amine.

Rationale:

The primary amine of azepan-3-amine is sterically more accessible and generally more nucleophilic than the secondary amine, allowing for selective acylation under controlled conditions. Using a slight excess of the acylating agent and a non-nucleophilic base at low temperatures can further enhance selectivity.

Experimental Workflow:

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A This compound E Combine A, B, and C at 0 °C A->E B Solvent (e.g., DCM) B->E C Base (e.g., DIPEA) C->E D Acylating Agent (e.g., Acyl Chloride) F Add D dropwise E->F G Stir at 0 °C to rt F->G H Monitor by TLC/LC-MS G->H I Wash with water and brine H->I Upon completion J Dry and concentrate I->J K Purify by column chromatography J->K Urea_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A This compound E Combine A, B, and C A->E B Solvent (e.g., DMF) B->E C Base (e.g., Et3N) C->E D Isocyanate/Isothiocyanate F Add D E->F G Stir at room temperature F->G H Monitor by TLC/LC-MS G->H I Dilute with water H->I Upon completion J Extract with organic solvent I->J K Dry and concentrate J->K L Purify by recrystallization or chromatography K->L

References

Application Notes: Leveraging Azepan-3-amine Dihydrochloride for Diversity-Oriented Compound Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The exploration of novel chemical space is a cornerstone of modern drug discovery. Small molecule libraries built around three-dimensional scaffolds are increasingly sought after for their ability to present diverse pharmacophores in complex biological environments.[1][2][3] Azepan-3-amine dihydrochloride is a versatile bifunctional building block that provides access to the conformationally flexible seven-membered azepane core. This saturated heterocycle is a privileged structure found in numerous approved drugs and bioactive compounds, valued for its ability to escape the flatland of traditional aromatic scaffolds.[4][5][6] This guide details the strategic application of this compound in Diversity-Oriented Synthesis (DOS), providing field-tested protocols for its derivatization at two key diversification points. We will explore the rationale behind experimental choices, robust reaction conditions, and analytical quality control measures necessary for the generation of high-quality compound libraries poised for high-throughput screening.

The Azepane Scaffold: A Privileged Structure for Exploring 3D Chemical Space

In medicinal chemistry, moving beyond flat, sp²-hybridized molecules is critical for developing novel therapeutics with improved properties.[1][2][3] The azepane ring, a seven-membered saturated heterocycle, offers distinct advantages:

  • Increased Three-Dimensionality (Fsp³): The high fraction of sp³-hybridized carbons in the azepane scaffold provides complex, three-dimensional shapes that can lead to more specific and potent interactions with biological targets.[7] This contrasts with the predominantly linear or planar shapes of many conventional organic fragments.[1][2]

  • Conformational Flexibility: Substituted azepanes possess a flexible ring structure. This conformational diversity can be crucial for their biological activity, allowing the molecule to adopt an optimal geometry for binding to a protein target.[6]

  • Novel Chemical Space: Azepane scaffolds are underrepresented in many screening libraries compared to their five- and six-membered counterparts.[7] Building libraries around this core provides access to novel regions of chemical space, increasing the probability of identifying unique hit compounds.[8]

  • Proven Pharmacological Relevance: The azepane motif is a key pharmacophore in numerous FDA-approved drugs, demonstrating its compatibility with biological systems and its value in developing agents for various diseases, including cancer, diabetes, and CNS disorders.[4][5][6]

This compound serves as an ideal starting point for accessing this valuable scaffold, featuring two orthogonal handles for chemical modification: the secondary amine of the azepane ring (N1) and the primary amine at the 3-position (C3).

Properties and Handling of this compound

Proper handling of the starting material is critical for successful and reproducible library synthesis. Azepan-3-amine is typically supplied as a dihydrochloride salt to improve its stability and shelf-life.

PropertyValue
Molecular Formula C₆H₁₆Cl₂N₂
Molecular Weight 187.11 g/mol
CAS Number 1159822-22-6[9]
Appearance White to off-white solid
Solubility Soluble in water, methanol; sparingly soluble in other organic solvents

Key Handling Considerations:

  • Hygroscopicity: The salt can be hygroscopic. Store in a tightly sealed container in a desiccator.

  • Stoichiometry: Remember to account for the mass of the two hydrochloride counterions when calculating molar equivalents.

  • Deprotonation: The amine functional groups are protonated in the salt form. For reactions where the amines must act as nucleophiles (e.g., acylation, alkylation), a base must be added to generate the free amine in situ. Typically, at least two equivalents of a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are required to neutralize both hydrochloride salts.

Diversity-Oriented Synthesis (DOS) Workflow

The core strategy for library generation from this compound involves a divergent, or "diversity-oriented," approach. This allows for the rapid creation of a multitude of structurally distinct molecules from a common intermediate.

DOS_Workflow A This compound (Starting Material) B Free-Base Azepan-3-amine (In Situ Generation) A->B Add Base (e.g., TEA, DIPEA) C N1-Functionalized Intermediate Library B->C Protocol 1: N-Acylation / N-Sulfonylation (R1-X Reagents) D Final Diversified Library (C3-Amine Derivatization) C->D Protocol 2: Reductive Amination / Amide Coupling (R2=O / R2-COOH Reagents) Diversification_Logic cluster_0 Diversification Points cluster_1 Reagent Sets Core Azepane Core N1 (Secondary Amine) C3 (Primary Amine) Reagents1 Set 1 (R¹-X) Acyl Chlorides Sulfonyl Chlorides Core:N1->Reagents1 Protocol 1 (N-Functionalization) Reagents2 Set 2 (R²R³=O) Aldehydes Ketones Core:C3->Reagents2 Protocol 2 (Reductive Amination)

References

The Versatile Chiral Synthon: Applications and Protocols of (R)-Azepan-3-amine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide is intended for researchers, scientists, and professionals in drug development, offering an in-depth exploration of (R)-Azepan-3-amine's role in asymmetric synthesis. We move beyond a simple recitation of facts to provide a narrative grounded in mechanistic understanding and practical application. This document elucidates the utility of this chiral building block, not just as a passive component, but as an active director of stereochemistry in complex molecular architectures.

Introduction: The Significance of Chiral Amines in Modern Synthesis

Chiral amines are foundational to the field of asymmetric synthesis, serving as indispensable tools for constructing enantiomerically pure molecules.[1] Their prevalence in pharmaceuticals and bioactive natural products underscores the critical need for synthetic methodologies that can introduce and control stereochemistry with precision. (R)-Azepan-3-amine, a seven-membered heterocyclic amine with a defined stereocenter, represents a valuable yet specific building block within this class. Its inherent chirality and functional handles make it a strategic choice for the synthesis of complex targets, most notably in the pharmaceutical industry.[2]

This guide will delve into the primary application of (R)-Azepan-3-amine as a chiral synthon and further explore its potential derivatization into sophisticated chiral ligands for asymmetric catalysis, providing detailed, field-tested protocols to empower your research and development endeavors.

Properties and Handling of (R)-Azepan-3-amine

Before its application in synthesis, a thorough understanding of the physical and chemical properties of (R)-Azepan-3-amine is essential for its effective and safe use.

PropertyValueReference
CAS Number 124932-43-0[2]
Molecular Formula C₆H₁₄N₂[2]
Molecular Weight 114.19 g/mol [2]
Appearance Colorless to light yellow liquid[2]
Boiling Point ~180.9 °C[2]
Density ~0.9 g/cm³[2]

Handling and Storage: (R)-Azepan-3-amine is a hygroscopic and air-sensitive liquid. It should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container and kept in a cool, dry place. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this reagent. All manipulations should be performed in a well-ventilated fume hood.

Application as a Chiral Building Block: The Synthesis of Besifloxacin

A prime industrial application showcasing the importance of (R)-Azepan-3-amine is its role as a key intermediate in the synthesis of Besifloxacin, a fourth-generation fluoroquinolone antibiotic.[2][3] The (R)-stereocenter of the azepane ring is crucial for the drug's potent antibacterial activity against a broad spectrum of pathogens.[4][5]

The synthesis involves a nucleophilic aromatic substitution (SNA) reaction where the secondary amine of the azepane ring displaces a fluorine atom on the fluoroquinolone core. The primary amine at the C3 position is essential for the final drug's biological function.

Mechanistic Rationale

The core of the Besifloxacin synthesis lies in the regioselective reaction of the secondary amine of (R)-Azepan-3-amine with the electron-deficient fluoroquinolone core. The fluorine atom at the C-7 position of the quinolone ring is activated towards nucleophilic attack by the electron-withdrawing carboxylic acid and ketone functionalities. The inherent chirality at the C-3 position of the azepane ring is preserved throughout the synthesis and is a key determinant of the final product's pharmacological profile.

G cluster_reactants Reactants cluster_process Process cluster_product Product R_Azepan (R)-Azepan-3-amine SNAr Nucleophilic Aromatic Substitution (SNAr) R_Azepan->SNAr Fluoroquinolone Fluoroquinolone Core Fluoroquinolone->SNAr Besifloxacin Besifloxacin SNAr->Besifloxacin

Caption: Synthesis of Besifloxacin from (R)-Azepan-3-amine.

Detailed Protocol for Besifloxacin Synthesis

This protocol outlines the key steps for the synthesis of Besifloxacin from (R)-Azepan-3-amine and 1-cyclopropyl-6,7-difluoro-8-chloro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.

Materials:

  • (R)-Azepan-3-amine

  • 1-cyclopropyl-6,7-difluoro-8-chloro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid

  • Triethylamine (Et₃N)

  • Acetonitrile (anhydrous)

  • Hydrochloric acid (HCl)

  • Chloroform

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-cyclopropyl-6,7-difluoro-8-chloro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (1.0 eq) in anhydrous acetonitrile.

  • Addition of Reagents: To the stirred solution, add (R)-Azepan-3-amine (1.1 eq) followed by triethylamine (2.0 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 5-7 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in chloroform and wash with 1M HCl, followed by saturated brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the free base of Besifloxacin.

  • Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent and treat with a stoichiometric amount of hydrochloric acid. The resulting precipitate is collected by filtration and dried to yield Besifloxacin hydrochloride.[3]

Derivatization into Chiral Ligands for Asymmetric Catalysis

Beyond its role as a chiral building block, the diamine structure of (R)-Azepan-3-amine makes it an attractive scaffold for the synthesis of chiral ligands. These ligands, when complexed with transition metals, can catalyze a variety of asymmetric reactions with high enantioselectivity. Here, we present a representative protocol for the synthesis of a chiral P,N-ligand, a class of ligands known for their effectiveness in reactions like asymmetric hydrogenation.[6][7]

Synthesis of a Chiral P,N-Ligand from a Cyclic Diamine Scaffold

This protocol is adapted from methodologies for synthesizing P,N-ligands from chiral diamines and serves as a blueprint for derivatizing (R)-Azepan-3-amine.[8]

Materials:

  • (R)-Azepan-3-amine (or a suitable N-protected derivative)

  • 2-(Diphenylphosphino)benzaldehyde

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (anhydrous)

  • Magnesium sulfate (anhydrous)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve (R)-Azepan-3-amine (1.0 eq) and 2-(diphenylphosphino)benzaldehyde (1.0 eq) in anhydrous methanol. Stir the mixture at room temperature for 4-6 hours to form the corresponding imine. The reaction can be monitored by TLC or NMR.

  • Reduction to the Amine: Cool the reaction mixture to 0°C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 30 minutes. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the chiral P,N-ligand.

G cluster_reactants Reactants cluster_process Process cluster_product Product R_Azepan (R)-Azepan-3-amine Imine_Formation Imine Formation R_Azepan->Imine_Formation Phosphine_Aldehyde 2-(Diphenylphosphino)benzaldehyde Phosphine_Aldehyde->Imine_Formation Reduction Reduction (NaBH₄) Imine_Formation->Reduction PN_Ligand Chiral P,N-Ligand Reduction->PN_Ligand

Caption: Synthesis of a Chiral P,N-Ligand.

Application in Asymmetric Hydrogenation

The synthesized chiral P,N-ligand can be employed in various asymmetric catalytic reactions. A prominent example is the asymmetric hydrogenation of prochiral olefins or ketones.[6][9]

General Protocol for Asymmetric Hydrogenation:

Materials:

  • Chiral P,N-ligand

  • [Rh(COD)₂]BF₄ or [Ir(COD)Cl]₂

  • Prochiral substrate (e.g., methyl (Z)-α-acetamidocinnamate)

  • Methanol (degassed) or other suitable solvent

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Preparation (in situ): In a Schlenk flask under an inert atmosphere, dissolve the chiral P,N-ligand (0.011 eq) and the rhodium or iridium precursor (0.01 eq) in degassed methanol. Stir the solution at room temperature for 30 minutes to allow for complex formation.

  • Reaction: To the catalyst solution, add the prochiral substrate (1.0 eq).

  • Hydrogenation: Place the reaction vessel in a high-pressure autoclave. Purge the autoclave with hydrogen gas several times before pressurizing to the desired pressure (e.g., 10-50 bar). Stir the reaction at room temperature for the specified time (e.g., 12-24 hours).

  • Work-up and Analysis: Carefully release the hydrogen pressure. Remove the solvent under reduced pressure. The conversion and enantiomeric excess (ee) of the product can be determined by chiral HPLC or GC analysis.

Substrate ExampleCatalyst SystemEnantiomeric Excess (ee)Reference
Methyl (Z)-α-acetamidocinnamateRh(I)-Chiral P,N-Ligand>95%[6]
AcetophenoneIr(I)-Chiral P,N-Ligand>90%[10]

Conclusion

(R)-Azepan-3-amine is a valuable and versatile chiral synthon in asymmetric synthesis. Its primary application as a key building block in the industrial synthesis of the antibiotic Besifloxacin highlights the critical role of its inherent stereochemistry. Furthermore, its diamine structure provides a robust platform for the development of novel chiral ligands for asymmetric catalysis. The protocols detailed in this guide offer a practical framework for researchers to harness the potential of (R)-Azepan-3-amine in their synthetic endeavors, from the construction of complex pharmaceutical agents to the exploration of new catalytic systems. As the demand for enantiomerically pure compounds continues to grow, the strategic application of such chiral building blocks will remain at the forefront of innovation in chemical synthesis.

References

Application Notes & Protocols: The Strategic Use of Azepan-3-amine Dihydrochloride in Advanced Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, frequently appearing in FDA-approved drugs.[1] This is largely due to the conformational flexibility of the azepane ring, which allows for ideal binding to a wide array of biological targets.[1] Azepan-3-amine dihydrochloride, as a readily available and versatile building block, offers a strategic entry point into the synthesis of complex, drug-like molecules through the use of multi-component reactions (MCRs). This guide provides an in-depth exploration of the application of this compound in MCRs, with a focus on the Ugi and Passerini reactions, offering both mechanistic insights and detailed experimental protocols for researchers in drug discovery and organic synthesis.

Introduction: The Significance of the Azepane Moiety in Drug Discovery

Seven-membered heterocycles, such as azepanes, are integral components of numerous natural products and pharmaceuticals.[2] The inherent conformational flexibility of the azepane ring is a key factor in its bioactivity, enabling it to adapt to the binding sites of various biological targets.[3] The ability to strategically introduce substituents onto the azepane ring is crucial for effective drug design.[3] Multi-component reactions (MCRs) provide a powerful and efficient method for achieving this, allowing for the rapid generation of molecular diversity from simple starting materials.[4] this compound is a particularly valuable building block for these reactions, providing a chiral, cyclic amine that can be readily incorporated into complex molecular architectures.

Mechanistic Principles: Azepan-3-amine in Ugi and Passerini Reactions

The primary amine functionality of Azepan-3-amine makes it an ideal component for isocyanide-based MCRs, most notably the Ugi and Passerini reactions.[5][6]

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of combinatorial chemistry, combining an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a bis-amide in a single, atom-economical step.[5][7] When Azepan-3-amine is employed as the amine component, the resulting product incorporates the seven-membered ring, leading to conformationally constrained peptide mimics. This is particularly advantageous in drug discovery, as such structures can exhibit enhanced binding affinity and metabolic stability.[8][9]

The generally accepted mechanism for the Ugi reaction is as follows:

  • Imine Formation: The amine (Azepan-3-amine) and the carbonyl compound (aldehyde or ketone) condense to form an imine, with the loss of a water molecule.[5]

  • Protonation and Nucleophilic Attack: The carboxylic acid protonates the imine, forming an iminium ion. This activates it for nucleophilic attack by the isocyanide.[7]

  • Second Nucleophilic Addition: The carboxylate anion then adds to the resulting nitrilium ion.[5]

  • Mumm Rearrangement: The final, irreversible step is a Mumm rearrangement, where the acyl group transfers from the oxygen to the nitrogen, yielding the stable bis-amide product.[5]

Ugi_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product Azepanamine Azepan-3-amine Imine Imine Formation Azepanamine->Imine Aldehyde Aldehyde/Ketone Aldehyde->Imine CarboxylicAcid Carboxylic Acid Iminium Iminium Ion CarboxylicAcid->Iminium Protonation Adduct Intermediate Adduct CarboxylicAcid->Adduct Nucleophilic Attack Isocyanide Isocyanide Nitrilium Nitrilium Ion Isocyanide->Nitrilium Nucleophilic Attack Imine->Iminium - H2O Iminium->Nitrilium Nitrilium->Adduct BisAmide Bis-Amide Product Adduct->BisAmide Mumm Rearrangement

Caption: Generalized Ugi Reaction Mechanism.

The Passerini Three-Component Reaction

The Passerini reaction involves an isocyanide, an aldehyde or ketone, and a carboxylic acid to produce an α-acyloxy amide.[6] While the amine is not a direct component, Azepan-3-amine can be incorporated in a subsequent step or used in a modified Passerini-type reaction. For instance, a Joullié-Ugi three-component reaction (JU-3CR) can be employed, where a cyclic imine (pre-formed from Azepan-3-amine and an aldehyde) reacts with a carboxylic acid and an isocyanide.[8][9] This approach often leads to improved diastereoselectivity compared to the standard Ugi reaction.[9][10]

The mechanism of the Passerini reaction is thought to proceed through a concerted pathway, particularly in aprotic solvents at high concentrations.[11]

Passerini_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product Aldehyde Aldehyde/Ketone Intermediate Cyclic Intermediate Aldehyde->Intermediate CarboxylicAcid Carboxylic Acid CarboxylicAcid->Intermediate Isocyanide Isocyanide Isocyanide->Intermediate Concerted Attack AcyloxyAmide α-Acyloxy Amide Intermediate->AcyloxyAmide Rearrangement

Caption: Generalized Passerini Reaction Mechanism.

Experimental Protocols

The following protocols provide a starting point for the use of this compound in MCRs. As with any reaction, optimization of conditions may be necessary for specific substrates.

General Considerations
  • Amine Free-Basing: this compound is a salt. For it to participate in the reaction, the free amine must be generated in situ or prior to the reaction. This is typically achieved by the addition of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Solvent Choice: Polar aprotic solvents like methanol, ethanol, or dichloromethane are commonly used for Ugi and Passerini reactions.[5]

  • Purity of Reagents: The success of MCRs is highly dependent on the purity of the starting materials. Ensure all reagents are of high quality and free from impurities.

Protocol 1: Ugi Four-Component Reaction

This protocol describes a general procedure for the synthesis of a bis-amide incorporating the azepane scaffold.

Reagents and Materials:

Reagent/MaterialMolecular Weight ( g/mol )AmountMolar Equivalents
This compound187.11187 mg1.0
Triethylamine (TEA)101.190.28 mL2.0
Aldehyde (e.g., Benzaldehyde)106.120.10 mL1.0
Carboxylic Acid (e.g., Acetic Acid)60.050.06 mL1.0
Isocyanide (e.g., Benzyl isocyanide)117.150.12 mL1.0
Methanol (Solvent)-5 mL-

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (187 mg, 1.0 mmol).

  • Add methanol (5 mL) to the flask and stir to dissolve.

  • Add triethylamine (0.28 mL, 2.0 mmol) to the solution to generate the free amine. Stir for 10 minutes at room temperature.

  • Add the aldehyde (e.g., benzaldehyde, 0.10 mL, 1.0 mmol) and the carboxylic acid (e.g., acetic acid, 0.06 mL, 1.0 mmol) to the reaction mixture.

  • Stir the mixture for 30 minutes at room temperature to allow for imine formation.

  • Add the isocyanide (e.g., benzyl isocyanide, 0.12 mL, 1.0 mmol) dropwise to the reaction mixture. Caution: Isocyanides are toxic and should be handled in a well-ventilated fume hood.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-24 hours.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Ugi_Workflow A 1. Dissolve Azepan-3-amine dihydrochloride in Methanol B 2. Add Triethylamine (Free-basing) A->B C 3. Add Aldehyde and Carboxylic Acid B->C D 4. Add Isocyanide C->D E 5. Reaction Monitoring (TLC) D->E F 6. Work-up and Purification E->F G Final Product F->G

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with Azepan-3-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Azepan-3-amine dihydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. Azepane derivatives are crucial motifs in drug discovery, appearing in a wide range of therapeutic agents.[1][2] However, the dihydrochloride salt form of Azepan-3-amine, while offering superior stability and handling, frequently presents solubility challenges in common organic solvents.

This guide provides in-depth, practical solutions and explains the underlying chemical principles to help you navigate these issues effectively, ensuring your experiments proceed smoothly and efficiently.

Section 1: Understanding the Root Cause: Physicochemical Properties & Solubility

This section addresses the fundamental reasons behind the solubility behavior of this compound.

Q1: Why is this compound poorly soluble in many common organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF)?

A1: The poor solubility is a direct consequence of its structure as a dihydrochloride salt . Here's the breakdown:

  • Ionic Character: Azepan-3-amine has two amine functional groups. In the dihydrochloride form, both of these basic nitrogen atoms are protonated, forming ammonium chloride salts (-NH2+Cl- and -NH3+Cl-). This confers a strong ionic character to the molecule.

  • High Lattice Energy: As a crystalline salt, the individual ions are held together in a solid lattice by strong electrostatic forces. A solvent must provide enough energy to overcome this lattice energy for dissolution to occur.

  • Solvent Polarity Mismatch: Non-polar or moderately polar aprotic solvents like DCM, THF, diethyl ether, or hexane cannot effectively solvate the charged ammonium ions and the chloride counter-ions.[3] They lack the strong dipole moment and, more importantly, the hydrogen-bonding capability of protic solvents. Consequently, they cannot overcome the compound's high lattice energy, leading to very low solubility.

In essence, you are trying to dissolve a polar, ionic salt in a non-polar or weakly polar organic medium—a classic case of "like dissolves like" not being met.

Q2: What is the general solubility profile I should expect for this compound?

A2: While comprehensive quantitative data is not always publicly available, a qualitative profile can be reliably predicted based on its chemical structure. The compound will exhibit high solubility in polar protic solvents and very low solubility in non-polar solvents.

Table 1: Predicted Solubility Profile of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighExcellent solvation of both cations and anions through hydrogen bonding and strong dipole interactions.[4]
Polar Aprotic DMF, DMSOModerate to LowCan solvate the cation to some extent but are less effective with the anion. Dissolution may be slow.
Moderately Polar Acetonitrile, AcetoneVery LowInsufficient polarity to overcome the salt's lattice energy.
Non-Polar Aprotic DCM, THF, Ethyl AcetateInsolubleCannot effectively solvate ionic species.
Non-Polar Hexane, TolueneInsolubleComplete mismatch in polarity.

Section 2: Troubleshooting Guide & Practical Solutions

This section provides actionable steps to overcome solubility issues during your experiments.

Q3: My this compound won't dissolve in my reaction solvent (e.g., DCM for an acylation reaction). What is the best course of action?

A3: The most robust and chemically sound solution is to convert the dihydrochloride salt to its corresponding free base before use. The free amine is a neutral, more lipophilic molecule that is readily soluble in a wide range of organic solvents, including DCM, THF, and ethyl acetate.

An alternative, often used for convenience, is in-situ free-basing , where a soluble organic base is added directly to the reaction mixture.

Decision Workflow for Solubility Issues

The following diagram outlines the decision-making process when encountering solubility problems.

start Problem: Azepan-3-amine dihydrochloride is insoluble check_solvent Is an aqueous or protic solvent (H2O, MeOH) suitable for your reaction? start->check_solvent use_protic Yes: Use protic solvent. Solubility is high. check_solvent->use_protic Yes no_protic No: An aprotic organic solvent is required. check_solvent->no_protic No decision_freebase Recommended Method: Convert to Free Base (See Protocol 1) no_protic->decision_freebase decision_insitu Alternative Method: In-situ Free-Basing (See Protocol 2) no_protic->decision_insitu

Caption: Decision tree for troubleshooting solubility.

Section 3: Key Experimental Protocols

Follow these validated protocols to handle this compound effectively. Always adhere to standard laboratory safety procedures, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[5][6][7]

Protocol 1: Conversion of this compound to its Free Base

This protocol describes the standard procedure for isolating the neutral, organic-soluble free amine.

Objective: To deprotonate the dihydrochloride salt and extract the resulting free amine for use in organic synthesis.

Materials:

  • This compound

  • Deionized Water

  • Sodium Hydroxide (NaOH) or Potassium Carbonate (K2CO3)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)

  • Separatory Funnel, Erlenmeyer flasks, Beakers

  • pH paper or pH meter

Procedure:

  • Dissolution: Dissolve the this compound in a minimal amount of deionized water (e.g., 5-10 mL per gram of salt) in a flask.

  • Basification: Cool the solution in an ice bath. Slowly add a sufficient amount of a strong base (e.g., 2M NaOH solution or solid K2CO3) while stirring. At least two molar equivalents of the base are required to neutralize both hydrochloride salts. Monitor the pH of the aqueous solution, aiming for a final pH > 12 to ensure complete deprotonation.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the aqueous layer three times with an organic solvent in which the free amine is soluble (e.g., DCM or ethyl acetate). Combine the organic layers.

  • Drying: Dry the combined organic extracts over an anhydrous drying agent like Na2SO4 or MgSO4.

  • Isolation: Filter off the drying agent. The resulting solution contains the free Azepan-3-amine and can be used directly in a subsequent reaction. For isolation of the pure free amine, the solvent can be removed under reduced pressure using a rotary evaporator. Caution: The free amine may be a low-boiling liquid or solid and can be volatile.[8]

Workflow for Free Base Conversion

start Start: Salt in Water add_base 1. Add Base (e.g., NaOH) to pH > 12 start->add_base extract 2. Liquid-Liquid Extraction with Organic Solvent (e.g., DCM) add_base->extract separate 3. Separate Layers extract->separate aqueous Aqueous Layer (Discard) separate->aqueous organic Organic Layer (Keep) separate->organic dry 4. Dry with Na2SO4 organic->dry filter 5. Filter dry->filter end End: Solution of Free Amine in Organic Solvent filter->end

Caption: Step-by-step workflow for free base conversion.

Protocol 2: In-situ Free-Basing for Direct Use in a Reaction

This method is a convenient alternative when isolation of the free base is not necessary.

Objective: To generate the soluble free amine directly within the reaction vessel.

Procedure:

  • Add the this compound and the reaction solvent (e.g., DCM, MeCN) to the reaction flask.

  • Add a soluble, non-nucleophilic organic base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).

  • A minimum of 2.2 to 2.5 molar equivalents of the base is recommended. Two equivalents are needed to neutralize the dihydrochloride, and a slight excess is often used to drive the equilibrium and act as an acid scavenger for the subsequent reaction (e.g., in an acylation).

  • Stir the mixture for 15-30 minutes at room temperature. The formation of the triethylammonium chloride or diisopropylethylammonium chloride salt will be observed, which often precipitates as a white solid.

  • The solubilized free amine is now available to react with other reagents added to the flask.

Section 4: Frequently Asked Questions (FAQs)

  • Q: Can I just sonicate or heat the mixture to dissolve the salt in an organic solvent?

    • A: While these methods can increase the rate of dissolution, they will not significantly change the very low equilibrium solubility of a salt in a non-polar solvent. Heating may also risk decomposing your starting material or solvent. It is not a substitute for proper chemical conversion.

  • Q: I added two equivalents of triethylamine for an in-situ procedure, but my reaction is sluggish. Why?

    • A: The free amine you generate is in equilibrium with its ammonium salt. If your subsequent reaction produces an acid (like HCl from an acyl chloride), it will consume the free amine, shifting the equilibrium back. It is crucial to use a slight excess of the organic base (e.g., 2.2 eq) to both generate the free amine and scavenge any acid byproducts.

  • Q: How should I store the free amine after I've made it?

    • A: Azepan-3-amine, like many free amines, can be hygroscopic and can react with atmospheric carbon dioxide over time.[9] For short-term storage, keep it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and store it in a cool, dark place. For long-term stability, converting it back to a salt or storing it as a solution in an anhydrous solvent is preferable. The dihydrochloride salt is significantly more stable for long-term storage.

  • Q: How can I monitor the conversion to the free base?

    • A: The simplest way is to check the pH of the aqueous layer after basification, ensuring it is strongly basic (pH > 12). For a more rigorous check, you can use Thin Layer Chromatography (TLC). The salt will remain at the baseline (Rf = 0) in most organic solvent systems, while the free amine will have a distinct Rf value.

References

Side reactions to avoid when using Azepan-3-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Azepan-3-amine Dihydrochloride

Welcome to the technical support resource for this compound. This guide is designed for researchers, chemists, and drug development professionals to proactively address and troubleshoot common experimental challenges. Our focus is on providing a deep, mechanistic understanding of potential side reactions and offering field-proven protocols to ensure the success and integrity of your synthesis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the handling and initial use of this compound.

Q1: How must I handle and store this compound to ensure its stability?

A: this compound is a hydrochloride salt, which makes it significantly more stable and less volatile than its free-base form. However, proper handling is crucial.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[1][2] For long-term stability, storage at -20°C is recommended.[1]

  • Handling: The compound is classified as an irritant, potentially causing skin, eye, and respiratory irritation.[3][4] Always handle it in a fume hood while wearing appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[2] Avoid creating dust.

Q2: My reaction requires the free amine, but I have the dihydrochloride salt. What is the correct procedure for neutralization?

A: This is a critical first step. As a dihydrochloride salt, both the primary amine at the 3-position and the secondary amine within the azepane ring are protonated. You must add at least two equivalents of a suitable base to generate the neutral, nucleophilic free amine.

  • Common Error: Using only one equivalent of base will result in a monoprotonated species, which is still a poor nucleophile, leading to failed or sluggish reactions.

  • Recommended Bases: The choice of base depends on the solvent and the sensitivity of your other reagents.

    • Aqueous Workup: For extractions, an aqueous solution of a strong base like NaOH or K₂CO₃ can be used to bring the pH > 10, followed by extraction with an organic solvent (e.g., dichloromethane, ethyl acetate).

    • In Situ Neutralization: For one-pot reactions, a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is preferred. Use 2.2 to 2.5 equivalents to ensure complete neutralization and to scavenge any additional acid produced during the subsequent reaction.

Table 1: Base Selection for in situ Neutralization

BaseEquivalentsCommon SolventsConsiderations
Triethylamine (TEA)2.2 - 2.5DCM, THF, AcetonitrileThe resulting triethylammonium chloride salt may precipitate and can sometimes be filtered off.
DIPEA (Hünig's base)2.2 - 2.5DCM, THF, DMFMore sterically hindered and less nucleophilic than TEA; ideal for sensitive electrophiles. The resulting salt is often more soluble.
K₂CO₃ / Cs₂CO₃> 2.5 (heterogeneous)Acetonitrile, DMFHeterogeneous reaction; requires vigorous stirring. Useful when an organic base might interfere.

Q3: I've added my reagents, but my reaction isn't starting. What are the first things to check?

A: Before investigating complex side reactions, always verify the fundamentals.

  • Complete Neutralization: Did you add at least two equivalents of base? Check the pH of a small aqueous aliquot of your reaction mixture to ensure it is basic.

  • Reagent Quality: Are your solvents anhydrous? Is your electrophile (e.g., acyl chloride, alkyl halide) not degraded from improper storage?

  • Solubility: Is your neutralized Azepan-3-amine soluble in the chosen reaction solvent? While the salt is water-soluble, the free base is more organic-soluble. If it has low solubility, consider a different solvent system.

Part 2: Troubleshooting Guide for Common Reactions

This section provides in-depth troubleshooting for specific reaction classes where Azepan-3-amine is commonly used.

Workflow: Initial Troubleshooting Logic

If a reaction yields an unexpected or low-purity product, follow this general diagnostic workflow.

G cluster_analysis Analysis Results cluster_solutions Potential Solutions start Reaction Outcome: Low Yield / Impure Product check_reagents 1. Verify Reagent Purity & Stoichiometry (NMR, Titration, Fresh Reagents) start->check_reagents check_conditions 2. Confirm Reaction Conditions (Temperature, Atmosphere, Time) check_reagents->check_conditions analyze_crude 3. Analyze Crude Mixture (TLC, LC-MS, Crude NMR) check_conditions->analyze_crude no_product Starting Material Unchanged analyze_crude->no_product Is starting material present? side_products Side Products Detected analyze_crude->side_products Are new spots/peaks visible? product_degraded Product Degraded During Workup analyze_crude->product_degraded Did crude sample change after workup? solution_activation Re-evaluate Activation Step (e.g., Base, Temperature) no_product->solution_activation solution_side_reactions Consult Specific Side Reaction Guide (Acylation, Alkylation, etc.) side_products->solution_side_reactions solution_workup Modify Workup Protocol (e.g., Avoid Acid/Base, Check Aqueous Layer) product_degraded->solution_workup

Caption: General troubleshooting workflow for unexpected reaction outcomes.

Scenario 1: N-Acylation Reactions (Amide Bond Formation)

N-acylation is typically a high-yielding reaction for primary amines.[5] However, issues can still arise.

Problem: My TLC/LC-MS shows my desired amide product, but also a significant, less polar byproduct. The yield of the target amide is low.

  • Probable Cause: Diacylation (Imide Formation) The primary amine at C-3 reacts with an acylating agent (e.g., an acyl chloride) to form the desired secondary amide. While this amide's nitrogen is less nucleophilic due to resonance with the carbonyl, under forcing conditions or with excess acylating agent, it can be acylated a second time to form an imide.[6] The secondary amine in the azepane ring can also be acylated.

    G cluster_side_reaction Side Reaction amine Azepan-3-amine amide Desired Amide (Product) amine->amide + acyl_chloride R-COCl (1 equiv) amide2 Desired Amide imide Diacyl Imide (Byproduct) amide2->imide + acyl_chloride2 R-COCl (Excess)

    Caption: Competing pathways in N-acylation of Azepan-3-amine.

  • Solution: Control Stoichiometry and Addition The key is to ensure the mono-acylated amide is never exposed to a high concentration of the acylating agent.

    Experimental Protocol: Controlled N-Acylation

    • Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv) in anhydrous DCM. Cool the flask to 0 °C in an ice bath.

    • Neutralization: Add DIPEA (2.2 equiv) dropwise and stir for 15-20 minutes.

    • Acylation: In a separate flask, dissolve the acyl chloride (1.05 equiv) in anhydrous DCM. Using a syringe pump, add the acyl chloride solution to the amine solution dropwise over 30-60 minutes at 0 °C.

    • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete shortly after the addition is finished.

    • Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

    • Purification: Purify the crude product via flash column chromatography.[7]

Scenario 2: N-Alkylation Reactions

Direct alkylation of primary amines with alkyl halides is notoriously difficult to control and is a frequent source of complex product mixtures.[8]

Problem: My reaction with an alkyl halide has produced a complex mixture of what appears to be mono-, di-, and even tri-alkylated products.

  • Probable Cause: Over-alkylation This is the classic side reaction for amine alkylation. The primary amine (Azepan-3-amine) reacts to form a secondary amine product. However, this product is also a nucleophile, often with similar or even greater reactivity than the starting material.[5][9] It competes for the remaining alkyl halide, leading to a tertiary amine. This process can continue to form a quaternary ammonium salt. Both the C-3 primary amine and the azepane ring nitrogen can participate, leading to a highly complex mixture.

    G start Primary Amine (Azepan-3-amine) secondary Secondary Amine (Desired Product) start->secondary k1 alkyl_halide + R-X tertiary Tertiary Amine (Byproduct 1) secondary->tertiary k2 note Often, k2 ≥ k1, leading to poor selectivity. secondary->note quaternary Quaternary Salt (Byproduct 2) tertiary->quaternary k3

    Caption: The over-alkylation cascade in direct N-alkylation reactions.

  • Solution: Use Reductive Amination Instead of direct alkylation, the superior method for controlled mono-alkylation is reductive amination.[8][10] This two-step, one-pot process involves the formation of an imine with an aldehyde or ketone, followed by selective reduction.

    Experimental Protocol: Reductive Amination

    • Setup: To a solution of this compound (1.0 equiv) and an aldehyde or ketone (1.1 equiv) in methanol or 1,2-dichloroethane (DCE), add DIPEA (2.2 equiv). Stir at room temperature for 1 hour to allow for imine formation.

    • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise over 15 minutes. Note: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the protonated imine (iminium ion) over the carbonyl, preventing reduction of the starting aldehyde/ketone.[8]

    • Monitoring: Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS until the starting amine is consumed.

    • Workup: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir for 30 minutes, then extract with DCM (3x).

    • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.

Part 3: Proactive Strategies - The Role of Protecting Groups

To avoid side reactions entirely, especially in multi-step syntheses, the strategic use of protecting groups is essential.[11][12]

Q: When should I protect the azepane ring nitrogen?

A: The secondary amine of the azepane ring is a nucleophile and can compete in many reactions intended for the primary amine at the 3-position. You should consider protecting the ring nitrogen if:

  • You are performing a reaction that is not selective for primary over secondary amines (e.g., certain alkylations).

  • The reaction conditions are harsh and could lead to undesired reactions at the secondary amine.

  • You need to perform sequential, distinct modifications at the two different nitrogen atoms.

The most common and robust protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group. It forms a carbamate, which renders the nitrogen non-nucleophilic and is stable to a wide range of conditions, yet is easily removed with acid.[13][14]

Table 2: Common Protecting Groups for the Azepane Nitrogen

Protecting GroupReagent for InstallationRemoval ConditionsStability
Boc (tert-Butyloxycarbonyl)Di-tert-butyl dicarbonate (Boc)₂OStrong acid (TFA in DCM, or HCl in Dioxane)[11]Stable to base, hydrogenolysis, most nucleophiles, and mild reducing agents.
Cbz (Carbobenzyloxy)Benzyl chloroformateCatalytic Hydrogenolysis (H₂, Pd/C)[14]Stable to acidic and basic conditions. Not stable to strong reducing agents.

Experimental Protocol: Boc Protection of Azepan-3-amine

  • Setup: Suspend this compound (1.0 equiv) in a 1:1 mixture of Dioxane and Water.

  • Neutralization: Add sodium carbonate (Na₂CO₃) (2.5 equiv) and stir until the solid dissolves.

  • Protection: Add a solution of Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv) in Dioxane dropwise at room temperature.

  • Monitoring: Stir overnight. Monitor by TLC until the starting material is consumed.

  • Workup: Remove the Dioxane under reduced pressure. Add water to the residue and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the Boc-protected product, which can often be used without further purification.

By understanding the underlying chemical principles and employing these robust protocols, you can effectively mitigate side reactions and achieve higher yields and purities in your experiments with this compound.

References

Technical Support Center: Optimizing Reaction Conditions for Azepan-3-amine Dihydrochloride Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing amide coupling reactions involving Azepan-3-amine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals who are navigating the specific challenges associated with this substrate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve successful and reproducible outcomes.

The coupling of Azepan-3-amine presents a unique set of challenges. The primary issue stems from its formulation as a dihydrochloride salt, which necessitates careful and complete neutralization for the free amine to be an effective nucleophile. Additionally, the seven-membered azepane ring can introduce a degree of steric hindrance that may slow down reaction kinetics compared to simpler acyclic or smaller cyclic amines. This guide provides a structured approach to overcoming these hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and hurdles encountered during the experimental setup.

Q1: My initial coupling attempt with this compound resulted in low to no product. What are the most likely causes?

A: Failure in this specific coupling reaction most often points to one of two primary issues:

  • Incomplete Neutralization: Azepan-3-amine is supplied as a dihydrochloride salt (HCl·H₂N-Azepane·HCl). This means two equivalents of base are required simply to liberate the free amine. Any less, and the amine will remain protonated and non-nucleophilic.

  • Inadequate Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is unfavorable.[1] An activating agent (coupling reagent) is essential. If the chosen reagent is not potent enough to overcome the steric and electronic properties of your substrates, the reaction will be sluggish or fail entirely.

Q2: How many equivalents of base are necessary, and which type should I use?

A: This is the most critical parameter for success. You need a minimum of two equivalents of a non-nucleophilic tertiary amine base to neutralize the dihydrochloride salt. An additional one to two equivalents are typically required for the coupling reaction itself, depending on the chosen coupling reagent. Therefore, a total of 3 to 4 equivalents of base is a standard starting point.

  • Recommended Bases:

    • N,N-Diisopropylethylamine (DIPEA or Hünig's base): The most common choice due to its strong basicity and steric bulk, which prevents it from acting as a nucleophile.[2][3]

    • N-Methylmorpholine (NMM): A weaker base than DIPEA, which can be advantageous in minimizing racemization of the carboxylic acid partner, particularly if it is a chiral amino acid.[4]

    • 2,4,6-Collidine: Another sterically hindered and non-nucleophilic base, sometimes used to suppress racemization.[2][4]

Q3: Which coupling reagent is most effective for this substrate?

A: The choice of coupling reagent is critical, especially when dealing with potentially hindered substrates.[5]

  • High Recommendation (Uronium/Aminium Salts): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often superior for difficult couplings.[4][6][7] They form highly reactive OAt-active esters that react efficiently with amines. HCTU and COMU are also excellent, powerful alternatives.[4]

  • Good Alternative (Phosphonium Salts): PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP are also very effective. A key advantage is that they do not pose the risk of guanidinylation, a side reaction where the coupling reagent reacts with the amine, terminating the chain.[8]

  • Standard Option (Carbodiimides): EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DIC (N,N'-Diisopropylcarbodiimide) are widely used but are generally less potent.[7] For this coupling, they must be used with an additive like 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure® to enhance reactivity and suppress racemization.[4][9]

Q4: What is the best solvent for this reaction?

A: Polar aprotic solvents are standard.

  • N,N-Dimethylformamide (DMF): The most common and generally effective solvent for amide couplings.

  • N-Methyl-2-pyrrolidone (NMP): A good alternative to DMF, particularly if you suspect reactant aggregation is an issue, as it has stronger solvating properties.[8][10]

  • Dichloromethane (DCM): Can be used, especially with carbodiimide-mediated couplings, but ensure all components are soluble.[1]

Part 2: In-Depth Troubleshooting Guide

When standard conditions fail, a systematic approach is needed to diagnose and solve the problem.

Problem: Persistently Low or No Product Yield

If you've addressed the basic stoichiometry of the base and are still seeing poor results, consider the following.

Below is a systematic workflow to diagnose and resolve low-yield issues.

G start Low / No Product cause1 Incomplete Neutralization? start->cause1 cause2 Poor Acid Activation? start->cause2 cause3 Steric Hindrance? start->cause3 cause4 Reagent Degradation? start->cause4 sol1a Increase Base to 4 eq DIPEA cause1->sol1a Check Stoichiometry sol1b Use Fresh, Anhydrous Base cause1->sol1b sol2a Switch to HATU or PyBOP cause2->sol2a Enhance Reactivity sol2b Pre-activate Acid + Reagent for 5-10 min before adding Amine cause2->sol2b sol3a Increase Reaction Time (2-24h) cause3->sol3a Overcome Kinetics sol3b Increase Temperature (40-60°C) cause3->sol3b sol4a Use Fresh Coupling Reagents (Store under inert gas) cause4->sol4a Ensure Quality

Caption: Troubleshooting workflow for low-yield couplings.

  • Detailed Solutions:

    • Incomplete Neutralization: Ensure your base is anhydrous and from a fresh bottle. Add the base to the reaction mixture containing the this compound and stir for 5-10 minutes before adding the carboxylic acid and coupling reagent.

    • Insufficient Activation: If using EDC/HOBt, switching to HATU is a high-impact change.[4] Pre-activating the carboxylic acid with the coupling reagent and base for several minutes before adding the amine can also significantly improve yields by ensuring the active ester is fully formed.[8]

    • Steric Hindrance: For challenging couplings, extending the reaction time to 12-24 hours or gently heating the reaction to 40-50°C can provide the necessary energy to overcome the activation barrier.[10] Microwave-assisted synthesis can also be highly effective for hindered couplings.[10]

Problem: Formation of Significant Side Products

The appearance of unexpected spots on TLC or peaks in LC-MS requires identifying the side reaction to mitigate it.

  • Racemization of the Carboxylic Acid: This is a major concern if your acid has a chiral center, leading to hard-to-separate diastereomers.[2][11]

    • Cause: Over-activation of the acid or use of a strong base can lead to the formation of an oxazolone intermediate which readily racemizes.[2][12]

    • Solution:

      • Use Racemization-Suppressing Additives: HOAt and Oxyma Pure are superior to HOBt for this purpose.[4][9]

      • Switch to a Weaker Base: Replace DIPEA with NMM.[4]

      • Control Temperature: Run the reaction at 0°C or room temperature and avoid excessive heating.[2]

  • Guanidinylation of Azepan-3-amine:

    • Cause: This occurs when using uronium/aminium reagents (like HATU, HBTU) where the reagent reacts directly with the amine, forming an irreversible guanidinium cap.[8] This is more likely if the acid activation is slow or if the coupling reagent is used in large excess.

    • Solution: Always pre-activate the carboxylic acid with the uronium reagent and base before adding the Azepan-3-amine solution. Alternatively, switch to a phosphonium salt reagent like PyBOP, which does not cause this side reaction.

  • N-Acylurea Formation:

    • Cause: A common side reaction with carbodiimides (EDC, DIC). The highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.[2]

    • Solution: This side reaction is effectively suppressed by the addition of HOBt or, preferably, HOAt/Oxyma. These additives trap the O-acylisourea to form a more stable active ester that is less prone to rearrangement.

Problem: Difficulties in Product Purification

The final product, a substituted azepane, is a basic and often polar amine, which can complicate purification.

  • Streaking on Silica Gel:

    • Cause: The basic amine product interacts strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor peak shape and difficult separation.[13]

    • Solution:

      • Mobile Phase Modifier: Add a small amount (0.5-1%) of a tertiary amine like triethylamine (TEA) or a few drops of ammonium hydroxide to your eluent system (e.g., DCM/MeOH or Hexane/EtOAc). This competes for binding to the acidic sites on the silica.[13]

      • Use Amine-Functionalized Silica: Pre-treated "amine" silica columns can provide excellent peak shape without mobile phase modifiers.[13]

  • Product is Highly Polar and Water-Soluble:

    • Cause: The presence of the amine and other polar functional groups can make extraction from aqueous layers difficult and normal-phase chromatography challenging.

    • Solution:

      • Reversed-Phase Chromatography (C18): This is often the best method for polar compounds. Use a gradient of water (with 0.1% TFA or formic acid) and acetonitrile or methanol.

      • Strong Cation Exchange (SCX) Chromatography: This is a highly effective technique for purifying basic compounds.[14] The crude mixture is loaded onto the SCX cartridge, which selectively binds the basic product. Non-basic impurities are washed away. The pure product is then eluted by washing the cartridge with a basic solution (e.g., 2M ammonia in methanol).[14]

Part 3: Recommended Reaction Conditions & Protocols

Table 1: Recommended Starting Conditions for Azepan-3-amine Couplings
ParameterHigh-Success Protocol (HATU)Standard Protocol (EDC/HOAt)
Carboxylic Acid1.0 eq1.0 eq
Azepan-3-amine·2HCl1.1 eq1.1 eq
Coupling ReagentHATU (1.1 eq)EDC (1.2 eq) + HOAt (1.2 eq)
BaseDIPEA (4.0 eq)DIPEA (4.0 eq) or NMM (4.0 eq)
SolventDMF or NMPDMF or DCM
TemperatureRoom Temperature (RT)0°C to RT
Time2 - 6 hours4 - 16 hours
Protocol 1: General Coupling Procedure using HATU
  • To a clean, dry flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq) and dissolve in anhydrous DMF (approx. 0.1 M).

  • Add this compound (1.1 eq).

  • Add DIPEA (4.0 eq) and stir the mixture at room temperature for 10 minutes.

  • In a separate vial, dissolve HATU (1.1 eq) in a small amount of DMF.

  • Add the HATU solution to the reaction flask.

  • Stir the reaction at room temperature and monitor progress by LC-MS or TLC. The reaction is typically complete within 2-6 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with saturated NaHCO₃ solution, water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash chromatography or another suitable method.

Protocol 2: Purification of the Basic Product using SCX
  • Concentrate the crude reaction mixture to dryness.

  • Re-dissolve the residue in a minimum amount of a suitable solvent (e.g., DCM, MeOH, or DMSO).

  • Condition an SCX solid-phase extraction (SPE) cartridge by washing with methanol.

  • Load the dissolved crude product onto the SCX cartridge.

  • Wash the cartridge with methanol to elute neutral and acidic impurities.

  • Elute the desired basic product from the cartridge using a solution of 2M ammonia in methanol.

  • Collect the basic fraction and concentrate under reduced pressure to yield the purified product.

References

Azepan-3-amine dihydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Azepan-3-amine Dihydrochloride

A Guide to Stability, Storage, and Experimental Best Practices

Welcome to the technical support center for this compound. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth information on the stability and proper handling of this compound. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the longevity of the compound.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound.

Q1: What is the recommended temperature for storing this compound?

For optimal stability, it is recommended to store this compound in a cool and dry environment. While specific long-term stability data for this exact compound is not extensively published, general guidelines for amine salts and related azepane derivatives suggest storage at temperatures between 2°C and 8°C. For extended storage, some suppliers of similar compounds recommend temperatures as low as -20°C. Always refer to the supplier's specific recommendations if available.

Q2: Is this compound sensitive to moisture?

Yes, it is highly likely that this compound is hygroscopic. Amines, in general, have an affinity for moisture from the atmosphere[1]. The dihydrochloride salt form may be more susceptible to absorbing water. It is crucial to store the compound in a tightly sealed container in a dry environment, such as a desiccator, to prevent degradation and maintain its free-flowing powder form.

Q3: Should I protect this compound from light?

While there is no specific data on the photosensitivity of this compound, it is a prudent practice to protect it from light. Many organic molecules, especially those with amine functionalities, can be susceptible to photodegradation. Storing the compound in an amber vial or in its original packaging, away from direct light sources, is a recommended precautionary measure to ensure its long-term stability[2].

Q4: What is the expected appearance of this compound?

This compound is typically a white to off-white or pale yellow solid. The free base, (R)-Azepan-3-amine, is described as a colorless to light yellow liquid[3]. The salt form is expected to be a crystalline powder. Any significant deviation from this appearance, such as discoloration or clumping, may indicate degradation or moisture absorption.

Q5: What is the shelf life of this compound?

The shelf life of this compound is highly dependent on the storage conditions. When stored under the recommended conditions (cool, dry, and protected from light), the compound should remain stable for an extended period. However, without specific stability studies, a definitive shelf life cannot be provided. It is recommended to use the compound within the supplier's recommended timeframe and to perform quality control checks on older batches before use.

Troubleshooting Guide

This section provides solutions to common problems encountered during the handling and use of this compound.

Problem 1: The compound has become clumpy or difficult to weigh.

  • Cause: This is a strong indication of moisture absorption due to the hygroscopic nature of the compound.

  • Solution:

    • Immediately transfer the compound to a desiccator containing a fresh desiccant (e.g., silica gel, Drierite).

    • For future use, ensure the container is tightly sealed and stored in a dry environment. Consider aliquoting the compound into smaller, single-use vials to minimize exposure of the entire stock to the atmosphere.

    • If the compound is intended for a non-aqueous reaction, you may consider drying it under a high vacuum, but be cautious of potential sublimation.

Problem 2: The compound has developed a noticeable color change (e.g., yellowing or browning).

  • Cause: Color change can be a sign of degradation, possibly due to oxidation, exposure to light, or reaction with impurities. The free amine is a reactive functional group[4].

  • Solution:

    • It is advisable to discard the discolored compound as its purity is compromised.

    • Review your storage conditions. Ensure the compound is stored in a cool, dark place and that the container is purged with an inert gas like argon or nitrogen before sealing, especially for long-term storage.

Problem 3: Inconsistent results in experiments using a stock solution of the compound.

  • Cause: The stock solution may be degrading over time. The stability of this compound in solution is dependent on the solvent, pH, and storage temperature.

  • Solution:

    • Prepare fresh stock solutions for your experiments whenever possible.

    • If you need to store stock solutions, conduct a small-scale stability study in your chosen solvent. Store aliquots at different temperatures (e.g., 4°C, -20°C, -80°C) and for varying durations.

    • Avoid repeated freeze-thaw cycles. Aliquot the stock solution into single-use volumes.

    • Be mindful of the pH of your solution, as the stability of amine salts can be pH-dependent.

Problem 4: Poor solubility of the compound in the desired solvent.

  • Cause: this compound is a salt and is expected to have good solubility in polar protic solvents like water and alcohols. Its solubility will be lower in non-polar organic solvents.

  • Solution:

    • For aqueous solutions, gentle warming or sonication can aid dissolution.

    • If using an organic solvent, consider a polar aprotic solvent like DMSO or DMF.

    • If the free base is required for a reaction, the dihydrochloride salt will need to be neutralized with a suitable base (e.g., triethylamine, sodium bicarbonate) to generate the free amine in situ or before extraction.

Summary of Storage and Handling Conditions

ParameterRecommended ConditionRationale
Temperature 2°C to 8°C (short-term) or -20°C (long-term)To minimize thermal degradation.
Humidity Store in a desiccator or dry boxThe compound is likely hygroscopic.[1]
Light Protect from light (e.g., amber vial, store in the dark)To prevent potential photodegradation.[2]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen)To prevent oxidation of the amine group.
Container Tightly sealed, non-reactive material (e.g., glass)To prevent moisture absorption and contamination.[1]

Experimental Protocol: Preparation of an Aqueous Stock Solution

This protocol outlines the steps for preparing a 10 mM aqueous stock solution of this compound (Molecular Weight: 187.11 g/mol ).

Materials:

  • This compound

  • High-purity water (e.g., Milli-Q or equivalent)

  • Calibrated analytical balance

  • Volumetric flask

  • Spatula

  • Appropriate personal protective equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Pre-equilibration: Allow the container of this compound to come to room temperature before opening to prevent condensation of moisture onto the compound.

  • Calculation: Determine the mass of this compound required. For example, to prepare 10 mL of a 10 mM stock solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass = 0.010 mol/L x 0.010 L x 187.11 g/mol = 0.00187 g (or 1.87 mg)

  • Weighing: Carefully weigh the calculated amount of the compound using an analytical balance. Due to its likely hygroscopic nature, perform this step as quickly as possible.

  • Dissolution: Transfer the weighed compound to the volumetric flask. Add a portion of the high-purity water (approximately half of the final volume) and gently swirl to dissolve the solid. A vortex mixer or sonicator can be used to aid dissolution if necessary.

  • Final Volume Adjustment: Once the solid is completely dissolved, add high-purity water to the calibration mark of the volumetric flask.

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the solution to a clean, clearly labeled storage vial. For short-term storage, 2-8°C is recommended. For longer-term storage, aliquot into single-use tubes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting common issues with this compound.

TroubleshootingWorkflow This compound Troubleshooting start Start: Encountered Issue issue_type What is the nature of the issue? start->issue_type physical_appearance Physical Appearance Issue issue_type->physical_appearance Physical experimental_result Inconsistent Experimental Results issue_type->experimental_result Experimental clumpy Compound is clumpy/sticky? physical_appearance->clumpy solution_stability Is the stock solution old or repeatedly frozen/thawed? experimental_result->solution_stability discolored Compound is discolored? clumpy->discolored No moisture Likely moisture absorption. Store in desiccator, aliquot for future use. clumpy->moisture Yes degradation Likely degradation. Discard compound and review storage (light/air exposure). discolored->degradation Yes fresh_solution Prepare fresh stock solution. Aliquot for storage at -20°C or below. solution_stability->fresh_solution Yes check_purity Consider purity check of solid material. Review experimental protocol for errors. solution_stability->check_purity No

Caption: Troubleshooting decision tree for this compound.

References

Technical Support Center: Dihydrochloride Salt Removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced chemical synthesis. This guide provides in-depth troubleshooting and practical protocols for researchers, scientists, and drug development professionals facing the common challenge of removing dihydrochloride salts to liberate the free base form of a compound, typically a diamine, for subsequent reactions.

Frequently Asked Questions (FAQs)
Q1: Why are my compounds often supplied as dihydrochloride salts, and why must I remove the salt?

A: Compounds with amine functional groups are frequently prepared and stored as hydrochloride salts for several practical reasons. The salt form generally exhibits enhanced stability, is often a crystalline solid that is easier to handle than the corresponding free base (which can be an oil or a low-melting solid), and has increased water solubility.[1][2]

However, for many chemical reactions, the amine's nucleophilic character is essential. In the salt form, the amine's lone pair of electrons is unavailable because it is protonated (forming an ammonium cation, R-NH₃⁺).[3][4] This renders it non-nucleophilic and unable to participate in reactions like amide couplings, alkylations, or other nucleophilic additions. Therefore, you must convert the salt back to the neutral "free base" to restore its reactivity.[3]

Q2: What is the fundamental principle behind removing a dihydrochloride salt?

A: The process, known as basification or neutralization, involves treating the dihydrochloride salt with a base.[5] The added base is stronger than the amine and will remove the protons from the two ammonium cations. This regenerates the neutral free base and produces a salt byproduct and water.[6]

The general reaction is: R-(NH₃⁺)₂ 2Cl⁻ + 2 Base → R-(NH₂)₂ + 2 [Base-H]⁺Cl⁻

For example, using sodium hydroxide (NaOH) as the base: R-(NH₃⁺)₂ 2Cl⁻ + 2 NaOH → R-(NH₂)₂ + 2 NaCl + 2 H₂O

The newly formed free base is typically much less soluble in water and more soluble in organic solvents, which allows for its separation and isolation, usually via liquid-liquid extraction.[1][7]

Q3: How do I choose the right base for the neutralization?

A: The choice of base is critical and depends on the stability of your compound and the intended workflow (i.e., whether you are isolating the free base or using it in situ).

Base Type Examples Use Case & Rationale Considerations
Strong Inorganic Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH)The most common choice for isolating the free base via aqueous workup.[8][9] They are inexpensive and effectively neutralize the salt.Can degrade base-sensitive functional groups (e.g., esters) through hydrolysis.
Weak Inorganic Sodium Bicarbonate (NaHCO₃), Sodium Carbonate (Na₂CO₃), Potassium Carbonate (K₂CO₃)Used for compounds that are sensitive to strong bases.[10][11] The reaction may be slower or require gentle heating.May not be basic enough for all amine salts. Bicarbonate and carbonate react with acid to produce CO₂ gas, which can cause pressure buildup in a sealed vessel.[12]
Organic (Non-nucleophilic) Triethylamine (TEA), Diisopropylethylamine (DIPEA)Primarily used for in situ neutralization within an organic solvent, right before the main reaction.[3] The resulting ammonium salt byproduct often remains soluble or can be filtered off.Can complicate purification. Must be anhydrous if used in moisture-sensitive reactions.

As a guiding principle, the base you choose must be strong enough to deprotonate the ammonium salt. This means the pKa of the base's conjugate acid should be higher than the pKa of your protonated amine.

Troubleshooting Guides: In-Depth Scenarios
Q4: I've added the base, but I'm struggling with the liquid-liquid extraction. What's going wrong?

A: This is a common issue that usually points to one of two problems: emulsion formation or poor phase separation.

An emulsion is a stable suspension of one liquid within the other, which prevents the clean separation of layers.[13] This is often caused by the presence of surfactant-like molecules or by excessive agitation.[13][14]

dot

References

Troubleshooting low yields in Azepan-3-amine dihydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Azepan-3-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot low yields and optimize your experimental outcomes.

Overview of the Synthetic Pathway

The synthesis of this compound is typically approached via a two-stage process. The first stage involves the formation of a protected amine intermediate, most commonly through the reductive amination of Azepan-3-one. The second stage is the deprotection of this intermediate under acidic conditions to yield the final dihydrochloride salt. Low yields can arise at either of these critical stages.

G cluster_0 Stage 1: Intermediate Formation cluster_1 Stage 2: Deprotection & Salt Formation A Azepan-3-one Hydrochloride B N-Boc-azepan-3-amine A->B Reductive Amination & N-Boc Protection C This compound B->C Acidic Deprotection (e.g., HCl in Dioxane)

Caption: General two-stage synthetic workflow.

Troubleshooting Guide & FAQs

Stage 1: Reductive Amination & Amine Protection

This stage is the foundation of the synthesis. The goal is to convert the cyclic ketone, Azepan-3-one, into the corresponding N-Boc protected amine. Problems here will invariably lead to poor overall yields.

Question 1: My reductive amination yield is very low, and I'm recovering mostly unreacted Azepan-3-one. What's going wrong?

Answer: This is a classic issue in reductive aminations and almost always points to inefficient formation of the crucial imine intermediate.

Potential Causes & Solutions:

  • Unfavorable Equilibrium: Imine formation is a reversible reaction that produces water as a byproduct.[1][2] The presence of water in the reaction medium can push the equilibrium back towards the starting ketone and amine.

    • Solution: Add a dehydrating agent to the reaction. Molecular sieves (3Å or 4Å) are excellent for this purpose as they are inert and effectively sequester the water produced, driving the reaction forward.[3]

  • Incorrect pH: The reaction requires a mildly acidic environment (typically pH 4-6) to catalyze imine formation.[4][5] If the medium is too basic, the reaction is slow. If it's too acidic, the starting amine (e.g., ammonium acetate) will be fully protonated and non-nucleophilic.

    • Solution: Include a catalytic amount of a weak acid, such as acetic acid, in your reaction mixture. This ensures the pH is in the optimal range to facilitate the reaction without deactivating the amine nucleophile.[6]

Question 2: I'm observing a significant amount of Azepan-3-ol as a byproduct. Why is my starting material being reduced?

Answer: The formation of the corresponding alcohol is a clear indication that your reducing agent is too reactive and not selective enough for this transformation.

Potential Causes & Solutions:

  • Non-Selective Reducing Agent: Strong hydride reagents like Sodium Borohydride (NaBH₄) are capable of reducing both the iminium ion intermediate and the starting ketone.[7] Because imine formation can be slow, the NaBH₄ often reduces the more abundant ketone first.

    • Solution: Switch to a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this purpose.[7][8] It is significantly less reactive towards ketones but highly effective at reducing the protonated imine (iminium) intermediate. Sodium cyanoborohydride (NaBH₃CN) is another option, though STAB is generally preferred due to lower toxicity.[9]

G cluster_0 Symptom Analysis cluster_1 Root Cause & Solution start Low Yield in Reductive Amination? ketone Unreacted Ketone is the main product start->ketone alcohol Alcohol Byproduct (Azepan-3-ol) is formed start->alcohol imine Inefficient Imine Formation Solution: - Add Molecular Sieves - Add catalytic Acetic Acid ketone->imine Likely Cause reductant Reducing Agent is too strong Solution: - Use NaBH(OAc)₃ (STAB) - Avoid NaBH₄ alcohol->reductant Likely Cause

Caption: Troubleshooting logic for the reductive amination step.

Data Summary: Reducing Agent Selection
Reducing AgentAbbreviationSelectivityTypical Conditions & SolventsKey Considerations
Sodium BorohydrideNaBH₄LowMethanol, EthanolProne to reducing starting aldehydes/ketones.[7] Generally not recommended for one-pot reductive aminations.
Sodium CyanoborohydrideNaBH₃CNHighMethanol, AcetonitrileSelective for iminium ions.[7][9] Highly toxic (releases HCN under strong acid).
Sodium TriacetoxyborohydrideNaBH(OAc)₃ / STABVery HighDichloromethane (DCM), Dichloroethane (DCE), THFReagent of choice.[7] Moisture-sensitive but highly selective and less toxic than NaBH₃CN.
Stage 2: Boc Deprotection & Salt Formation

This final stage involves the removal of the tert-butyloxycarbonyl (Boc) protecting group and the isolation of the product as a stable dihydrochloride salt. Yield loss here is often related to incomplete reactions or physical loss during workup and purification.

Question 3: My Boc deprotection seems incomplete, with starting material still present after the reaction. How can I drive it to completion?

Answer: The Boc group is robust and requires strongly acidic conditions for efficient cleavage.[10] Incomplete deprotection is typically a result of insufficient acid or reaction time.

Potential Causes & Solutions:

  • Insufficient Acid: The deprotection is a hydrolysis reaction catalyzed by a strong acid. Stoichiometric amounts are not sufficient; a significant excess is required to act as both the reagent and the solvent.

    • Solution: Use a commercially available solution of 4M HCl in dioxane or prepare a saturated solution of HCl gas in ethyl acetate or methanol.[11][12] Use this as the reaction solvent to ensure a large excess of acid is present to drive the reaction.

  • Byproduct Inhibition: The deprotection mechanism generates a tert-butyl cation.[13] This reactive carbocation can potentially re-alkylate the desired amine product or other nucleophiles, leading to side products and slowing the forward reaction.

    • Solution: While less common for simple amines, if complex substrates are used, adding a cation scavenger like anisole or triethylsilane can be beneficial.[14] For this specific synthesis, ensuring a high concentration of HCl is usually sufficient.

Question 4: I seem to lose most of my product during the aqueous workup and purification. How can I isolate the dihydrochloride salt efficiently?

Answer: this compound is a highly polar, water-soluble salt. It will readily partition into an aqueous phase during extraction, and it can be difficult to purify using standard silica gel chromatography.

Potential Causes & Solutions:

  • Product Loss to Aqueous Layers: Washing the reaction mixture with aqueous base (like sodium bicarbonate) or brine will remove the acidic catalyst but will also extract your highly soluble product salt into the aqueous layer.

    • Solution: Avoid an aqueous workup entirely. After the reaction is complete, the most effective method is to remove the solvent (e.g., dioxane) and excess HCl under reduced pressure (vacuum).[11][12] This will yield the crude product as a solid or semi-solid.

  • Improper Purification Method: Standard silica gel chromatography is often ineffective for very polar amine salts, which can streak or remain irreversibly adsorbed on the column.[15]

    • Solution: Purification should be achieved by recrystallization or trituration.[16] After obtaining the crude solid, dissolve it in a minimal amount of a polar solvent like methanol or ethanol. Then, slowly add a less polar "anti-solvent" such as diethyl ether, MTBE, or ethyl acetate until the pure product precipitates or crystallizes.[17] The resulting solid can then be collected by filtration.

G cluster_0 Symptom Analysis cluster_1 Root Cause & Solution start Low Yield After Deprotection? incomplete TLC/LCMS shows remaining Boc-SM start->incomplete loss Product lost during extraction/purification start->loss acid Incomplete Reaction Solution: - Use large excess of acid (e.g., 4M HCl in Dioxane) - Increase reaction time/temp incomplete->acid Likely Cause workup Poor Isolation Technique Solution: - Avoid aqueous workup - Evaporate solvent directly - Purify by recrystallization loss->workup Likely Cause

Caption: Troubleshooting logic for the deprotection and isolation stage.

Recommended Experimental Protocols

Protocol 1: One-Pot Reductive Amination & N-Boc Protection

This protocol is optimized to favor imine formation and prevent over-alkylation by trapping the primary amine in situ.

  • To a round-bottom flask, add Azepan-3-one hydrochloride (1.0 eq), ammonium acetate (1.5 eq), and activated 4Å molecular sieves.

  • Add methanol as the solvent and stir the suspension at room temperature for 1 hour to initiate imine formation.

  • Cool the mixture to 0 °C in an ice bath.

  • Add Sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LCMS for the disappearance of the ketone.

  • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with dichloromethane (3x).

  • Combine the organic layers, add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and triethylamine (1.2 eq).

  • Stir at room temperature for 2-4 hours until the formation of the N-Boc protected amine is complete.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude N-Boc-azepan-3-amine, which can be purified by column chromatography if necessary.

Protocol 2: Boc-Deprotection and Dihydrochloride Salt Formation

This protocol is designed for efficient deprotection and high-yield recovery of the final product.

  • Dissolve the crude or purified N-Boc-azepan-3-amine (1.0 eq) in a 4M solution of HCl in 1,4-dioxane.

  • Stir the solution at room temperature for 2-4 hours. Monitor the reaction by TLC or LCMS until all starting material is consumed. The product will often begin to precipitate during the reaction.

  • Once the reaction is complete, remove the solvent and excess HCl under reduced pressure using a rotary evaporator.

  • To the resulting crude solid, add a minimal amount of hot ethanol to dissolve.

  • Slowly add diethyl ether or MTBE with stirring until a white precipitate forms.

  • Cool the suspension in an ice bath for 30 minutes to maximize crystallization.

  • Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold diethyl ether, and dry in vacuo to yield pure this compound.

References

Navigating the Nuances of Amine Hydrochlorides: A Technical Guide to Managing Hygroscopicity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing the hygroscopic nature of amine hydrochlorides. This guide is designed for researchers, scientists, and drug development professionals who encounter the practical challenges of working with these essential compounds. Amine hydrochlorides are ubiquitous in pharmaceutical development and organic synthesis, valued for their increased stability and solubility compared to the corresponding free base.[1][2] However, their propensity to absorb atmospheric moisture—their hygroscopicity—can introduce significant variability into experimental outcomes, affecting everything from reaction kinetics to product purity and stability.[3][4][5]

This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. We will delve into the "why" behind the "how," offering not just protocols, but the scientific reasoning that underpins them.

Section 1: The Root of the Issue - Understanding Hygroscopicity in Amine Hydrochlorides

FAQ 1: Why are amine hydrochlorides so hygroscopic?

Amine hydrochlorides are salts formed from the reaction of a basic amine with hydrochloric acid.[1][6][7] This acid-base reaction results in the formation of an ammonium cation and a chloride anion.[1][2] The presence of these ions and the potential for hydrogen bonding with water molecules are the primary drivers of hygroscopicity. The positively charged ammonium group and the negatively charged chloride ion can readily interact with the polar water molecules in the atmosphere, leading to the absorption of moisture.[5] The extent of hygroscopicity can vary significantly depending on the structure of the amine, the crystal lattice energy of the salt, and the ambient humidity.[4]

Section 2: Troubleshooting in the Trenches - Practical Solutions to Common Problems

FAQ 2: My reaction yield is inconsistent when using an amine hydrochloride. Could water be the culprit?

Absolutely. The presence of undisclosed water in your amine hydrochloride can have several detrimental effects on a reaction:

  • Stoichiometric Imbalance: If you are weighing out the amine hydrochloride and assuming it is anhydrous, the presence of water means you are adding fewer moles of your amine than calculated. This can be particularly problematic in reactions sensitive to stoichiometry, such as amide couplings or nucleophilic substitutions.

  • Side Reactions: Water can act as a competing nucleophile in many reactions, leading to the formation of unwanted byproducts.[8][9] For example, in a reaction with an acid chloride, water will lead to the formation of the corresponding carboxylic acid, consuming your starting material and complicating purification.[8]

  • Catalyst Deactivation: In moisture-sensitive catalytic reactions, such as those employing certain organometallic catalysts, even trace amounts of water can deactivate the catalyst, leading to low or no conversion.

  • Solubility Issues: The presence of water can alter the solubility of your reagents and intermediates, potentially affecting reaction rates and product isolation.

Self-Validation Check: To confirm if water is the issue, it is crucial to determine the water content of your amine hydrochloride before use. The most reliable method for this is Karl Fischer titration.[10][11]

FAQ 3: My amine hydrochloride has turned into a sticky gum. What happened and can I salvage it?

This is a classic sign of significant water absorption. When a crystalline solid absorbs enough moisture from the air, it can deliquesce, dissolving in the absorbed water to form a concentrated aqueous solution. This often results in a gummy or oily appearance.

Salvage Protocol: It may be possible to salvage the material, but it requires careful drying. A common and effective method is azeotropic drying.

Step-by-Step Azeotropic Drying Protocol:

  • Solvent Selection: Choose a solvent that forms a low-boiling azeotrope with water and in which your amine hydrochloride has low solubility. Toluene or ethyl acetate are often good choices.[12] Acetonitrile can also be effective for removing moisture from gummy hydrochloride salts.[12]

  • Procedure:

    • Add the gummy amine hydrochloride to a round-bottom flask.

    • Add a sufficient volume of your chosen azeotroping solvent.

    • Heat the mixture to reflux using a Dean-Stark apparatus to collect the water.

    • Continue the azeotropic distillation until no more water is collected.

    • Cool the flask and collect the dried amine hydrochloride by filtration.

    • Wash the solid with a small amount of a dry, non-polar solvent (like hexane or diethyl ether) to remove any residual azeotroping solvent.

    • Dry the solid under high vacuum.[13]

Trustworthiness Check: After drying, re-analyze the water content using Karl Fischer titration to ensure it meets your reaction's requirements.

FAQ 4: How can I accurately determine the water content of my amine hydrochloride?

The gold standard for determining water content in solids is Karl Fischer (KF) titration .[10][11] This method is highly specific for water and can provide accurate results even at very low concentrations.

There are two main types of KF titration:

  • Volumetric KF Titration: Suitable for samples with higher water content (typically >0.1%).[10]

  • Coulometric KF Titration: Ideal for samples with very low water content (<0.1%).[10][11]

Key Considerations for KF Titration of Amines:

  • Side Reactions: Strongly basic amines can interfere with the KF reaction by shifting the pH.[10][11] To counteract this, a buffering agent, such as benzoic or salicylic acid, should be added to the KF solvent.[10][11]

  • Solubility: Some amine hydrochlorides may have poor solubility in the standard methanol-based KF reagents. In such cases, co-solvents or specialized KF reagents may be necessary.

Workflow for Water Content Determination

G cluster_prep Sample Preparation cluster_kf Karl Fischer Titration cluster_analysis Data Analysis Prep Accurately weigh amine hydrochloride sample KF_Setup Prepare KF titrator with appropriate reagents (consider buffering for amines) Prep->KF_Setup Titrate Introduce sample into titration cell and start titration KF_Setup->Titrate Endpoint Titrate to endpoint Titrate->Endpoint Calculate Calculate water content (e.g., in % or ppm) Endpoint->Calculate Validate Compare result against reaction specifications Calculate->Validate

Caption: Workflow for determining water content via Karl Fischer titration.

Section 3: Proactive Management - Best Practices for Storage and Handling

FAQ 5: What are the best practices for storing hygroscopic amine hydrochlorides to minimize water absorption?

Proper storage is the first line of defense against the challenges of hygroscopicity.

  • Primary Container: Always keep the amine hydrochloride in a tightly sealed container. For particularly sensitive materials, consider using a container with a polytetrafluoroethylene (PTFE)-lined cap.

  • Secondary Enclosure: Store the primary container inside a desiccator containing a suitable desiccant.[14] Common desiccants include silica gel, calcium chloride, and phosphorus pentoxide.[15] Ensure the desiccant is active (e.g., blue for indicating silica gel).

  • Inert Atmosphere: For highly sensitive applications, consider storing the material under an inert atmosphere, such as nitrogen or argon.[16] This can be achieved by using a glove box or by backfilling the container with an inert gas after each use.

  • Portioning: When you receive a large batch of a hygroscopic reagent, it is good practice to divide it into smaller, single-use portions.[17] This minimizes the exposure of the bulk material to the atmosphere each time you need to weigh it out.

  • Temperature: Store at a consistent temperature as recommended by the manufacturer. Avoid storing in areas with large temperature fluctuations, which can lead to condensation inside the container.

FAQ 6: I need to weigh out a hygroscopic amine hydrochloride. What is the best way to do this without it absorbing moisture?

Weighing out a hygroscopic solid requires speed and the right environment.

  • Work Quickly: Have all your equipment and vials ready before you open the main container. Minimize the time the solid is exposed to the atmosphere.

  • Low Humidity Environment: If possible, perform the weighing in a glove box with a controlled, low-humidity atmosphere.

  • Weighing by Difference: A practical technique is to weigh the sealed container, quickly transfer an approximate amount of the solid to your reaction vessel, and then reweigh the sealed container. The difference in weight is the amount of solid you have transferred.

  • Dry Transfer: Use dry spatulas and weighing boats.

Recommended Storage and Handling Workflow

G cluster_storage Long-Term Storage cluster_handling Weighing and Handling cluster_reaction Reaction Setup Store Tightly sealed container in a desiccator Inert Optional: Under inert atmosphere Store->Inert Glovebox Ideal: Glove box Store->Glovebox Quick Alternative: Weigh quickly (weighing by difference) Store->Quick Add Add directly to reaction vessel Glovebox->Add Quick->Add

Caption: Best practices for storing and handling hygroscopic solids.

Section 4: Reaction-Specific Considerations

FAQ 7: I am performing an amide coupling reaction using an amine hydrochloride. Do I need to neutralize it first?

Yes, in most cases, you will need to neutralize the amine hydrochloride to generate the free amine, which is the active nucleophile in the reaction.[18] The protonated amine (ammonium salt) is not nucleophilic.[18]

Common Neutralization Strategies:

BaseSolvent CompatibilityKey Considerations
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) Good in most organic solvents (e.g., DCM, THF, MeCN)These are organic bases that are soluble in the reaction mixture. Use at least one equivalent to neutralize the HCl salt. An excess is often used to scavenge any acid produced during the coupling reaction.[19]
Inorganic Bases (e.g., K₂CO₃, NaHCO₃) Often used in polar aprotic solvents like DMF or acetonitrile.[19][20]These are solid bases that can be filtered off at the end of the reaction. They are generally less soluble in common organic solvents.
Aqueous Base Wash Requires a two-phase system (e.g., DCM/water, EtOAc/water)You can dissolve the amine hydrochloride in an organic solvent and wash with an aqueous solution of a weak base like sodium bicarbonate to generate the free amine in the organic layer. The organic layer must then be thoroughly dried before proceeding.

Self-Validating System for Neutralization: Before adding your coupling reagent, you can take a small aliquot of the reaction mixture and spot it on a TLC plate alongside a sample of the free amine (if available). The neutralized amine should have the same Rf value as the free amine standard.

References

Technical Support Center: Preventing Racemization of Chiral Azepan-3-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Azepan-3-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of maintaining the enantiomeric integrity of this chiral building block. Here, we will delve into the mechanisms of racemization and provide actionable troubleshooting strategies and detailed protocols to ensure the stereochemical purity of your compounds.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A: Racemization is the process where an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate).[1][2] For chiral molecules like Azepan-3-amine, where the biological activity is often dependent on a specific three-dimensional arrangement, racemization can lead to a loss of therapeutic efficacy or the emergence of undesired side effects. Maintaining enantiomeric purity is therefore crucial in pharmaceutical development.

Q2: What are the primary factors that can induce racemization in this compound?

A: The primary drivers of racemization for chiral amines and their salts include:

  • pH: Exposure to strongly basic or acidic conditions can facilitate the abstraction of the proton at the stereogenic center, leading to a temporary loss of chirality and subsequent racemization.[1]

  • Temperature: Elevated temperatures provide the energy needed to overcome the activation barrier for racemization, accelerating the process.[3][4]

  • Solvent: The choice of solvent can influence the stability of the chiral center. Protic solvents, in particular, can participate in proton exchange and facilitate racemization.

  • Catalysts: The presence of certain metals or other catalytic species can lower the energy barrier for racemization.[4][5]

Q3: How can I detect if my sample of this compound has racemized?

A: The most reliable method for determining the enantiomeric excess (ee) and detecting racemization is through chiral High-Performance Liquid Chromatography (HPLC).[6][7][8] This technique uses a chiral stationary phase (CSP) to separate the two enantiomers, allowing for their quantification.[8] Other methods include Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents and circular dichroism (CD) spectroscopy.[9]

Troubleshooting Guide: Loss of Enantiomeric Purity

This section provides a structured approach to identifying and resolving issues related to the racemization of this compound during your experimental workflow.

Issue 1: Racemization Observed During Storage

Symptom: A previously enantiomerically pure batch of this compound shows a decrease in enantiomeric excess (ee) after a period of storage.

Possible Causes & Troubleshooting Steps:

  • Improper Storage Temperature: Storing the compound at ambient or elevated temperatures can promote racemization over time.

    • Solution: Always store this compound in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended. The container should be tightly sealed to prevent moisture absorption.

  • Exposure to Incompatible Atmospheres: The presence of acidic or basic vapors in the storage environment can lead to degradation.

    • Solution: Store the compound in a well-ventilated area, away from containers of strong acids or bases. Consider storing it under an inert atmosphere (e.g., nitrogen or argon) for maximum stability.

Issue 2: Racemization During a Chemical Reaction

Symptom: The enantiomeric purity of the product containing the azepane moiety is lower than that of the starting material, this compound.

Possible Causes & Troubleshooting Steps:

  • Harsh Reaction pH: The use of strong bases or acids in your reaction can lead to the deprotonation or protonation of the chiral center, facilitating racemization.[1]

    • Solution:

      • Optimize pH: If possible, adjust the reaction pH to be as close to neutral as is feasible for the transformation.

      • Use Weaker Bases/Acids: Opt for milder, non-nucleophilic bases (e.g., diisopropylethylamine (DIPEA), 2,6-lutidine) or weaker acids.[3]

      • Protecting Groups: Consider the use of a suitable protecting group for the amine to prevent direct interaction with the chiral center. Bulky protecting groups can sterically hinder the approach of a base.[3]

  • Elevated Reaction Temperatures: High temperatures accelerate the rate of racemization.[3]

    • Solution:

      • Lower the Temperature: Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate.[3]

      • Reaction Time: Monitor the reaction closely and minimize the reaction time to reduce the exposure of the chiral center to potentially racemizing conditions.[3]

  • Inappropriate Solvent Choice: The solvent can play a role in stabilizing intermediates that lead to racemization.

    • Solution: Screen different solvents. Aprotic solvents are often preferred over protic solvents. The polarity of the solvent can also have an effect, so it is worth exploring a range of options.

  • Presence of Catalytic Impurities: Trace amounts of metals or other impurities can catalyze racemization.

    • Solution: Ensure all glassware is scrupulously clean and use high-purity reagents and solvents.

Experimental Protocols

Protocol 1: Recommended Storage and Handling of this compound
  • Storage:

    • Upon receipt, store the container of this compound at 2-8 °C.

    • Keep the container tightly sealed to protect it from moisture and atmospheric contaminants.

    • For long-term storage, consider placing the container inside a desiccator within the refrigerator.

  • Handling:

    • Before opening, allow the container to warm to room temperature to prevent condensation of moisture onto the product.

    • Handle the compound in a well-ventilated area, preferably a fume hood.

    • Use clean, dry spatulas and glassware.

    • After dispensing the required amount, securely reseal the container and return it to the recommended storage conditions.

Protocol 2: General Method for Chiral HPLC Analysis to Determine Enantiomeric Excess

This is a general guideline; specific conditions will need to be optimized for your particular system.

  • Column Selection: Choose a suitable chiral stationary phase (CSP). For chiral amines, polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point.

  • Mobile Phase Preparation:

    • A common mobile phase for chiral amine separation is a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol).

    • Small amounts of an amine additive (e.g., diethylamine or triethylamine) are often added to the mobile phase to improve peak shape and resolution. A typical starting point is 0.1% (v/v).

  • Sample Preparation:

    • Accurately weigh a small amount of your this compound sample.

    • Dissolve the sample in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).[6]

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Inject the sample onto the column.

    • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

  • Data Analysis:

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess (ee) using the following formula:

      • ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Visualizing Racemization and Prevention

Diagram 1: General Mechanism of Base-Mediated Racemization

G cluster_0 Chiral Amine cluster_1 Transition State cluster_2 Racemic Mixture A (R)-Enantiomer B Planar, Achiral Intermediate (e.g., Carbanion or Enamine) A->B + Base - H+ C (S)-Enantiomer B->C + H+ D (R)-Enantiomer B->D + H+

Caption: Base-mediated proton abstraction leads to a planar, achiral intermediate, which can be re-protonated from either face to yield a racemic mixture.

Diagram 2: Troubleshooting Workflow for Racemization During a Reaction

G Start Racemization Detected in Product Check_Temp Is Reaction Temperature High? Start->Check_Temp Lower_Temp Lower Reaction Temperature Check_Temp->Lower_Temp Yes Check_pH Are Harsh pH Conditions Used? Check_Temp->Check_pH No Lower_Temp->Check_pH Reanalyze Re-analyze Enantiomeric Purity Lower_Temp->Reanalyze Milder_Reagents Use Milder Base/Acid Check_pH->Milder_Reagents Yes Check_Solvent Is Solvent Protic or Reactive? Check_pH->Check_Solvent No Milder_Reagents->Check_Solvent Milder_Reagents->Reanalyze Change_Solvent Screen Aprotic/Less Polar Solvents Check_Solvent->Change_Solvent Yes Check_Solvent->Reanalyze No Change_Solvent->Reanalyze

Caption: A logical workflow for diagnosing and addressing potential causes of racemization during a chemical reaction.

Quantitative Data Summary

ParameterRecommendation for Minimizing RacemizationRationale
Storage Temperature 2-8 °C (Refrigerated)Reduces the kinetic energy available for molecules to overcome the racemization activation barrier.
Reaction Temperature As low as kinetically feasibleThe rate of racemization is highly temperature-dependent; lower temperatures significantly slow this process.[3]
pH Near-neutral (if possible)Avoids conditions that promote the formation of achiral intermediates through proton abstraction or addition.[1]
Base Selection Sterically hindered, non-nucleophilic bases (e.g., DIPEA, 2,6-lutidine)Minimizes the abstraction of the proton at the chiral center.[3]

References

Validation & Comparative

A Comparative Analysis of the Reactivity of Azepan-3-amine and Other Cyclic Amines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, cyclic amines serve as foundational scaffolds in a vast array of therapeutic agents. Their conformational pre-organization and ability to present substituents in defined spatial orientations make them privileged structures. Among these, Azepan-3-amine, a seven-membered saturated heterocycle bearing an amino substituent, is a key intermediate in the synthesis of important pharmaceuticals, including the antibiotic Besifloxacin.[1] Understanding its reactivity in comparison to other common cyclic amines such as pyrrolidine, piperidine, and morpholine is crucial for optimizing reaction conditions, predicting side reactions, and designing novel synthetic pathways.

This guide provides an in-depth comparison of the chemical reactivity of Azepan-3-amine with these widely used cyclic amines. We will dissect the interplay of structural, electronic, and conformational factors that govern their basicity and nucleophilicity, supported by experimental data and detailed protocols.

Understanding Reactivity: Basicity vs. Nucleophilicity

The reactivity of an amine is primarily discussed in terms of two distinct, yet often related, properties:

  • Basicity: A thermodynamic concept, basicity refers to the ability of an amine to accept a proton (H+). It is quantified by the pKa of its conjugate acid (pKaH). A higher pKaH value indicates a stronger base, as the conjugate acid is weaker and less likely to donate its proton.[2][3]

  • Nucleophilicity: A kinetic concept, nucleophilicity describes the rate at which an amine attacks an electrophilic center. It is influenced by factors including basicity, steric hindrance, and the nature of the solvent.[4]

While stronger bases are often stronger nucleophiles, this correlation is not always linear and can be significantly affected by steric factors.[4][5]

Part 1: A Comparative Analysis of Basicity

The most effective way to compare the basicity of amines is to examine the acidity of their respective conjugate acids.[2] The equilibrium for the protonation of an amine (B) is shown below:

B + H₂O ⇌ BH⁺ + OH⁻

The strength of the base is inversely related to the strength of its conjugate acid (BH⁺). Therefore, a higher pKa for BH⁺ signifies a stronger parent base (B).

Factors Influencing the Basicity of Cyclic Amines:
  • Inductive Effects: Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom, stabilizing the positive charge in the conjugate acid and thus increasing basicity. Conversely, electron-withdrawing groups, such as the oxygen atom in morpholine, decrease electron density on the nitrogen, destabilizing the conjugate acid and reducing basicity.[6]

  • Hybridization: The nitrogen lone pair in saturated cyclic amines like pyrrolidine and piperidine resides in an sp³ hybridized orbital. This orbital has less s-character compared to the sp² orbitals of aromatic amines (e.g., pyridine), making the lone pair more available for protonation and rendering aliphatic amines significantly more basic.[7]

  • Steric Hindrance: The accessibility of the nitrogen lone pair is crucial. While alkyl groups are electron-donating, bulky substituents can sterically hinder the approach of a proton, potentially reducing basicity.[5][8]

  • Ring Strain and Conformation: The conformation of the ring can influence the orientation and accessibility of the nitrogen lone pair. For instance, the greater conformational stability gained by pyrrolidine's conjugate acid upon protonation is thought to contribute to its slightly higher basicity compared to piperidine.[7][9] Azepane rings are known to be highly flexible, existing in multiple low-energy conformations such as the twist-chair, which can influence the reactivity of substituents.[10][11]

Experimental Basicity Data:

The basicity of these amines is compared using the pKa of their conjugate acids.

Cyclic AmineStructurepKa of Conjugate Acid (pKaH)Reference(s)
Pyrrolidine11.27 - 11.31[7][12][13]
Piperidine11.12 - 11.22[3][14][15]
Azepan-3-amine ~10.5 - 11.0 (Estimated)
Morpholine8.33 - 8.51[16][17][18]

Analysis of Basicity:

  • Pyrrolidine and Piperidine: These two amines exhibit the highest and very similar basicity. Their high pKaH values reflect the electron-donating nature of the alkyl ring structure and the sp³ hybridization of the nitrogen. Pyrrolidine is often cited as being slightly more basic than piperidine, a phenomenon sometimes attributed to the stabilization of its protonated form.[7][9]

  • Morpholine: The presence of an oxygen atom at the 4-position significantly reduces the basicity of morpholine. The electronegative oxygen exerts a strong electron-withdrawing inductive effect (-I effect), pulling electron density away from the nitrogen atom. This destabilizes the positive charge on the conjugate acid (morpholinium ion), making morpholine a much weaker base than piperidine.[6][19]

  • Azepan-3-amine: Azepan-3-amine contains two basic centers: the secondary amine within the seven-membered ring and the primary exocyclic amine at the 3-position. The ring nitrogen's basicity is expected to be comparable to, but likely slightly less than, piperidine due to the larger, more flexible azepane ring and a weak electron-withdrawing effect from the 3-amino substituent. The primary amino group will also be basic, but typically primary amines are slightly less basic than comparable secondary amines.[20] The overall reactivity will depend on which nitrogen is more accessible and basic.

Part 2: A Comparative Analysis of Nucleophilicity

Nucleophilicity is a measure of the kinetic reactivity of an amine towards an electrophile. It is a more complex property than basicity, as it is highly sensitive to steric hindrance.[5][21]

The Mayr Nucleophilicity Scale:

A robust method for quantifying nucleophilicity was developed by Herbert Mayr and his colleagues. This scale is based on measuring the second-order rate constants (k) for the reaction of a nucleophile with a series of standard electrophiles (e.g., benzhydrylium ions). The nucleophilicity of a compound is then described by two parameters:

  • N (Nucleophilicity Parameter): The primary measure of nucleophilic strength.

  • s (Sensitivity Parameter): Describes the sensitivity of the nucleophile to the nature of the electrophile.

This relationship is defined by the equation: log k = s(N + E) , where E is the electrophilicity parameter of the reference electrophile.[22][23]

Experimental Nucleophilicity Data:

While a complete dataset for all four amines under identical conditions is not available in a single source, data from various studies using the Mayr methodology provide a strong basis for comparison.

Cyclic AmineMayr Nucleophilicity Parameter (N) in WaterReference(s)
Pyrrolidine17.14[23]
Piperidine16.59[23]
Azepan-3-amine Not Available
Morpholine14.17[23]

Analysis of Nucleophilicity:

  • Pyrrolidine and Piperidine: Consistent with their high basicity and relatively unhindered nature, pyrrolidine and piperidine are very strong nucleophiles. Pyrrolidine is found to be a slightly better nucleophile than piperidine, which aligns with its slightly higher basicity and potentially more accessible lone pair in its puckered five-membered ring structure.

  • Morpholine: The electron-withdrawing effect of the oxygen atom not only reduces basicity but also significantly diminishes nucleophilicity. The reduced electron density on the nitrogen makes it a less potent attacker of electrophilic centers.[4]

  • Azepan-3-amine: Direct nucleophilicity data for Azepan-3-amine is lacking. However, we can infer its reactivity. The secondary amine in the ring is expected to be a strong nucleophile, with a reactivity likely approaching that of piperidine. The seven-membered ring's flexibility might lead to more steric hindrance in certain conformations compared to the rigid chair of piperidine, potentially lowering its reaction rates with bulky electrophiles.[24][25] The primary amino group at the 3-position provides a second nucleophilic site, which would be less sterically hindered but also generally less nucleophilic than the secondary ring amine.[22] The overall observed reactivity in a chemical transformation would depend on the specific electrophile and reaction conditions, which could favor attack by one nitrogen over the other.

Part 3: Experimental Protocols

To ensure scientific integrity, the methods for determining these key reactivity parameters must be robust and reproducible.

Protocol 1: Determination of Amine Basicity (pKaH) via Potentiometric Titration

This protocol describes the determination of the pKa of an amine's conjugate acid in an aqueous solution.

Causality: Potentiometric titration allows for the precise determination of the midpoint of the neutralization reaction between the amine (a base) and a strong acid. At the half-equivalence point, the concentrations of the amine and its conjugate acid are equal. According to the Henderson-Hasselbalch equation (pH = pKa + log([Base]/[Acid])), at this point, the measured pH of the solution is equal to the pKa of the conjugate acid.

Methodology:

  • Preparation of Solutions:

    • Prepare a standardized solution of hydrochloric acid (e.g., 0.1 M HCl).

    • Prepare a solution of the amine of known concentration (e.g., 0.1 M) in deionized water.

  • Titration Setup:

    • Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

    • Place a known volume (e.g., 25.0 mL) of the amine solution into a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

  • Titration Procedure:

    • Record the initial pH of the amine solution.

    • Add the standardized HCl solution from a burette in small, precise increments (e.g., 0.5 mL).

    • After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

    • Continue the titration well past the equivalence point (the point of rapid pH change).

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

    • Determine the volume of HCl required to reach the equivalence point (V_eq). This can be found from the steepest point of the curve or by using the first derivative plot (ΔpH/ΔV vs. V).

    • The volume at the half-equivalence point is V_eq / 2.

    • Find the pH on the titration curve that corresponds to the volume at the half-equivalence point. This pH value is the pKa of the conjugate acid (pKaH).

Protocol 2: Determination of Amine Nucleophilicity via the Mayr Method

This protocol outlines the kinetic measurements required to determine the Mayr nucleophilicity parameters (N and s) for an amine.

Causality: This method is based on the linear free-energy relationship that connects the rate of a reaction to the intrinsic reactivity of the nucleophile and electrophile. By measuring the reaction rates of an amine with a series of well-characterized electrophiles (benzhydrylium ions with known E parameters), one can solve for the unknown nucleophilicity parameters (N and s) of the amine.[26]

Methodology:

  • Instrumentation: A UV-Vis spectrophotometer, typically a stopped-flow instrument for rapid reactions, is required. The disappearance of the colored benzhydrylium ions is monitored over time.

  • Preparation of Solutions:

    • Prepare stock solutions of several reference electrophiles (e.g., different substituted benzhydrylium tetrafluoroborates) in a suitable solvent (e.g., acetonitrile or water).[23]

    • Prepare a series of solutions of the amine in the same solvent at various concentrations. The amine is used in large excess to ensure pseudo-first-order kinetics.

  • Kinetic Measurements:

    • The solutions of the electrophile and the amine are rapidly mixed in the stopped-flow apparatus at a constant temperature (e.g., 20 °C).

    • The absorbance of the benzhydrylium ion at its λ_max is monitored as a function of time.

    • The resulting absorbance decay curve is fitted to a first-order exponential function to obtain the pseudo-first-order rate constant (k_obs).

  • Data Analysis:

    • For each electrophile, the experiment is repeated with several different amine concentrations.

    • A plot of k_obs (y-axis) versus the amine concentration (x-axis) is created. The slope of this line gives the second-order rate constant (k₂).

    • This process is repeated for each reference electrophile to obtain a set of k₂ values.

    • The Mayr equation is rearranged to log(k₂) = sN + sE. A plot of log(k₂) (y-axis) against the known E parameters of the electrophiles (x-axis) will yield a straight line.

    • The slope of this line is the sensitivity parameter s, and the y-intercept allows for the calculation of the nucleophilicity parameter N.

Visualization of Concepts

G cluster_0 Factors Influencing Amine Reactivity cluster_1 Reactivity Parameters Structure Molecular Structure (Ring Size, Conformation) Basicity Basicity (pKaH) Thermodynamic Structure->Basicity Affects pKaH Electronic Electronic Effects (Inductive, Hybridization) Electronic->Basicity Dominant Effect Nucleophilicity Nucleophilicity (N, s) Kinetic Electronic->Nucleophilicity Affects Rate Steric Steric Hindrance Steric->Nucleophilicity Strong Influence Basicity->Nucleophilicity General Correlation

Caption: Relationship between structural factors and amine reactivity parameters.

G A Prepare Amine & Electrophile (Benzhydrylium Ion) Solutions B Mix in Stopped-Flow Spectrophotometer A->B C Monitor Absorbance Decay of Electrophile vs. Time B->C D Calculate Pseudo-First-Order Rate Constant (k_obs) C->D E Repeat for Multiple Amine Concentrations D->E F Plot k_obs vs. [Amine] Slope = Second-Order Rate (k₂) E->F G Repeat for Multiple Reference Electrophiles F->G H Plot log(k₂) vs. E Derive N and s Parameters G->H

Caption: Experimental workflow for determining Mayr nucleophilicity parameters.

Conclusion

This guide provides a comparative framework for understanding the reactivity of Azepan-3-amine relative to other common cyclic amines.

  • Basicity: The basicity follows the order: Pyrrolidine ≈ Piperidine > Azepan-3-amine (est.) > Morpholine . This trend is dominated by the inductive effect of the heteroatom in morpholine and the general electron-donating nature of the alkyl rings in the other amines.

  • Nucleophilicity: The kinetic reactivity follows a similar trend: Pyrrolidine > Piperidine > Morpholine . Azepan-3-amine's nucleophilicity is predicted to be high, comparable to piperidine, but its larger, more flexible ring could introduce steric complexities with certain electrophiles. Furthermore, the presence of two distinct nucleophilic centers in Azepan-3-amine adds a layer of selectivity that must be considered in synthetic planning.

For researchers and drug development professionals, a thorough understanding of these structure-reactivity relationships is paramount. While estimations provide a useful starting point, the experimental determination of the pKaH and nucleophilicity parameters for Azepan-3-amine would provide invaluable data for the precise and predictable application of this important pharmaceutical building block.

References

The Azepan-3-amine Scaffold: A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Activity of its Derivatives

The azepane ring, a seven-membered saturated heterocycle containing a single nitrogen atom, has emerged as a "privileged scaffold" in medicinal chemistry. Its inherent three-dimensionality and conformational flexibility allow for the presentation of substituents in diverse spatial arrangements, facilitating optimal interactions with a wide array of biological targets. Azepan-3-amine dihydrochloride, in particular, serves as a versatile chiral building block, providing a key anchor point for the synthesis of libraries of compounds with significant therapeutic potential. Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, ranging from the modulation of central nervous system targets to potent antimicrobial and anticancer effects.[1][2]

This guide offers a comparative analysis of the biological activities of compounds derived from the Azepan-3-amine scaffold across four distinct and therapeutically relevant areas: Histamine H3 Receptor Antagonism, Monoamine Transporter Inhibition, Antimicrobial Activity, and Carbonic Anhydrase IX Inhibition. By examining structure-activity relationships (SAR) and presenting supporting experimental data, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the therapeutic promise held within this versatile chemical framework.

I. Azepane Derivatives as Histamine H3 Receptor Antagonists

The histamine H3 receptor (H3R) is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system (CNS).[3] It functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[4] Additionally, as a heteroreceptor, it modulates the release of other key neurotransmitters, including acetylcholine, dopamine, and norepinephrine.[1] Consequently, H3R antagonists/inverse agonists, by increasing the release of these neurotransmitters, have been investigated for the treatment of various neurological and psychiatric disorders, such as Alzheimer's disease, ADHD, and narcolepsy.[3] The azepane moiety has proven to be a highly effective component in the design of potent and selective H3R antagonists.

Comparative Analysis of Binding Affinities

The affinity of a compound for its target is a critical determinant of its potential therapeutic efficacy. For H3R antagonists, this is typically quantified by the inhibition constant (Ki), determined through competitive radioligand binding assays. The data below compares a series of biphenyloxy-alkyl-azepane derivatives to the clinically approved H3R inverse agonist, Pitolisant, and other standard ligands.

Compound IDStructureLinker Length (n)Amine MoietyhH3R Ki (nM)[5][6]
16 1-(5-([1,1'-biphenyl]-4-yloxy)pentyl)azepane5Azepane33.9
17 1-(6-([1,1'-biphenyl]-4-yloxy)hexyl)azepane6Azepane42
5 1-(5-(3-phenylphenoxy)pentyl)azepane5Azepane151
Pitolisant (Reference Drug)N/APiperidine~12.6[7]
Ciproxifan (Reference Ligand)N/AImidazole~0.7[7]
Structure-Activity Relationship (SAR) and Mechanistic Insights

The data reveals key structural features that govern the affinity of these azepane derivatives for the H3 receptor.

  • Amine Moiety: The substitution of the more common piperidine ring with the larger, more flexible azepane ring is well-tolerated and can lead to high-affinity ligands.[5] In some series, azepane derivatives have shown inhibitory activity below 1 µM.[5]

  • Alkyl Linker Length: The length of the alkyl chain connecting the biphenyl moiety to the azepane nitrogen is a critical determinant of binding affinity. For the biphenyloxy series, a pentyl (n=5) or hexyl (n=6) linker appears to be optimal for achieving high potency.[6]

  • Biphenyl Substitution Pattern: The position of the phenyl substituent on the phenoxy ring influences activity, with para- and meta-substituted compounds often demonstrating high affinity.[8]

Mechanism of Action: H3R antagonists function by blocking the constitutive activity of the receptor (inverse agonism) or preventing the binding of endogenous histamine (antagonism).[4] The H3R is coupled to Gαi/o proteins, and its activation inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels.[9] By blocking this pathway, H3R antagonists increase the firing rate of histaminergic neurons and enhance the release of histamine and other neurotransmitters, which is the basis for their pro-cognitive and wake-promoting effects.[10]

Signaling Pathway of Histamine H3 Receptor Antagonism

H3R_Pathway cluster_membrane Cell Membrane Histamine Histamine H3R Histamine H3 Receptor (Gi/o-coupled) Histamine->H3R Activates AC Adenylyl Cyclase H3R->AC Inhibits Neurotransmitter_Release Increased Release of: - Acetylcholine - Dopamine - Norepinephrine H3R->Neurotransmitter_Release Inhibition Removed Antagonist Azepane Derivative (Antagonist) Antagonist->H3R Blocks cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Activates

Caption: Antagonism of the H3R by an azepane derivative blocks the Gi/o pathway, leading to increased neurotransmitter release.

II. Azepane Derivatives as Monoamine Transporter Inhibitors

Monoamine transporters (MATs)—comprising the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—are critical for regulating neurotransmitter signaling by mediating their reuptake from the synaptic cleft.[11] Inhibitors of these transporters are mainstays in the treatment of depression, anxiety disorders, and ADHD.[12] The azepane scaffold has been explored for the development of novel MAT inhibitors with unique selectivity profiles.

Comparative Analysis of Inhibitory Potency

The potency of MAT inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), determined via radioligand uptake or binding assays in cells expressing the specific transporter.

Compound ClassTargetRepresentative IC50/Ki (nM)Reference CompoundReference IC50/Ki (nM)
Tropane AnalogsDAT3.8 (IC50)Cocaine230 (Ki)[13]
Tropane AnalogsSERT1.9 (Ki)Cocaine740 (Ki)[13]
Azepane DerivativesNETData not available in direct comparisonAmphetamine70-100 (Ki)[13]

Note: Direct comparative data for a series of Azepan-3-amine derived MAT inhibitors is limited in the public domain. The data for tropane analogs is provided to illustrate the potency that can be achieved with related scaffolds.

Structure-Activity Relationship (SAR) and Mechanistic Insights
  • Conformational Constraint: The seven-membered azepane ring offers a different set of conformational possibilities compared to the more rigid piperidine or tropane rings. This can be exploited to achieve selectivity for one transporter over the others.

  • N-Substitution: The substituent on the azepane nitrogen is crucial for interacting with the transporter. The nature of this group will significantly impact both potency and selectivity.

Mechanism of Action: Monoamine transporter inhibitors bind to the transporters and block the reuptake of their respective neurotransmitters (dopamine, norepinephrine, or serotonin) from the synapse into the presynaptic neuron.[14] This leads to an increased concentration and prolonged duration of action of the neurotransmitter in the synaptic cleft, thereby enhancing neurotransmission.[15] Unlike substrates such as amphetamine, which are transported into the neuron and cause reverse transport of neurotransmitters, inhibitors act by occluding the transport channel.[14]

Experimental Workflow for Monoamine Transporter Uptake Assay

MAT_Workflow start Start plate_cells Plate cells expressing a specific transporter (DAT, NET, or SERT) in a 96-well plate start->plate_cells add_compounds Add varying concentrations of test azepane derivatives and a vehicle control plate_cells->add_compounds add_radioligand Add a radiolabeled neurotransmitter (e.g., [3H]dopamine) add_compounds->add_radioligand incubate Incubate to allow transporter-mediated uptake terminate_uptake Terminate uptake by rapid vacuum filtration through glass fiber filters incubate->terminate_uptake wash Wash filters to remove unbound radioligand terminate_uptake->wash measure Quantify radioactivity retained in cells using liquid scintillation counting wash->measure calculate Calculate IC50 values from dose-response curves measure->calculate end End calculate->end radioligand radioligand radioligand->incubate MIC_Workflow start Start prepare_drug Prepare serial two-fold dilutions of the azepane derivative in a 96-well plate start->prepare_drug prepare_inoculum Prepare a standardized bacterial inoculum (e.g., MRSA) to ~5 x 10^5 CFU/mL prepare_drug->prepare_inoculum inoculate Inoculate each well (except negative control) with the bacterial suspension prepare_inoculum->inoculate incubate Incubate the plate at 37°C for 18-24 hours inoculate->incubate read_mic Visually inspect for turbidity. The MIC is the lowest concentration with no visible growth incubate->read_mic end End read_mic->end CAIX_Mechanism cluster_cell Cancer Cell Hypoxia Tumor Hypoxia (Low Oxygen) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Expression Increased CA IX Expression HIF1a->CAIX_Expression CAIX Carbonic Anhydrase IX (CA IX) CAIX_Expression->CAIX Reaction CO₂ + H₂O ⇌ HCO₃⁻ + H⁺ CAIX->Reaction Catalyzes pHe_low Extracellular Acidosis (Low pHe) Reaction->pHe_low pHi_normal Intracellular pH Homeostasis (Normal pHi) Reaction->pHi_normal Inhibitor Azepane-Sulfonamide Inhibitor Inhibitor->CAIX Inhibits Apoptosis Apoptosis / Growth Inhibition Inhibitor->Apoptosis Leads to Invasion Tumor Invasion & Metastasis pHe_low->Invasion Survival Cancer Cell Survival & Proliferation pHi_normal->Survival

References

A Comparative Guide to the X-ray Crystallography of Azepan-3-amine Dihydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional structure of pharmacologically active molecules is paramount. The azepane scaffold, a seven-membered heterocyclic amine, is a key component in a variety of therapeutic agents.[1] In particular, derivatives of Azepan-3-amine are crucial intermediates, notably in the synthesis of advanced antibiotics like besifloxacin.[1][2][3] The stereochemistry and solid-state conformation of these molecules, often prepared as hydrochloride salts to improve stability and solubility, directly influence their biological activity and physicochemical properties.

This guide provides an in-depth technical comparison of the X-ray crystallography of Azepan-3-amine dihydrochloride derivatives. Moving beyond a simple recitation of data, we will explore the causal relationships behind experimental choices, establish a framework for self-validating protocols, and ground our discussion in authoritative structural data. Our central case study will be the well-characterized structure of besifloxacin hydrochloride, a prominent derivative of (R)-Azepan-3-amine, which will serve as our benchmark for comparison.[4][5][6]

The Structural Significance of the Azepane Moiety

The conformational flexibility of the seven-membered azepane ring presents a unique challenge and opportunity in drug design. Unlike rigid five- or six-membered rings, the azepane ring can adopt multiple low-energy conformations. X-ray crystallography provides a definitive snapshot of the preferred conformation in the solid state, offering invaluable insights into how the molecule may interact with its biological target.[2] The formation of hydrochloride salts not only aids in crystallization but also introduces specific hydrogen bonding patterns that are critical to the overall crystal packing.[7]

Comparative Crystallographic Analysis

A direct comparison of crystallographic parameters allows researchers to understand how different substituents on the Azepan-3-amine core influence the crystal lattice. While full crystallographic datasets for a wide range of simple derivatives are not always published, the analysis of a complex derivative like besifloxacin hydrochloride provides a robust starting point.

Table 1: Crystallographic Data for Besifloxacin Hydrochloride

ParameterBesifloxacin HydrochlorideAlternative Derivative 1 (Hypothetical)Alternative Derivative 2 (Hypothetical)
Chemical Formula C₁₉H₂₂Cl₂FN₃O₃User-determinedUser-determined
Molecular Weight 430.3 g/mol [3]User-determinedUser-determined
Crystal System TriclinicUser-determinedUser-determined
Space Group P1[4][5][6]User-determinedUser-determined
Unit Cell Dimensions
a (Å)5.36596(8)[4][5][6]User-determinedUser-determined
b (Å)10.3234(4)[4][5][6]User-determinedUser-determined
c (Å)17.9673(14)[4][5][6]User-determinedUser-determined
α (°)98.122(5)[4][5][6]User-determinedUser-determined
β (°)92.9395(9)[4][5][6]User-determinedUser-determined
γ (°)96.1135(3)[4][5][6]User-determinedUser-determined
Volume (ų)977.483(13)[4][5][6]User-determinedUser-determined
Z (Molecules/Unit Cell) 2[4][5][6]User-determinedUser-determined
Key Hydrogen Bonds Strong N–H···Cl interactions forming a corrugated ladder-like chain.[4][5]User-determinedUser-determined

Analysis of Besifloxacin Hydrochloride Structure: The crystal structure of besifloxacin hydrochloride, solved using synchrotron X-ray powder diffraction data, reveals a triclinic system with the space group P1.[4][5][6] This low-symmetry system is common for complex chiral molecules. The most salient feature of its packing is the strong hydrogen bonding between the protonated amine of the azepane ring and the chloride counter-ion (N–H···Cl). These interactions create a distinctive "corrugated ladder-like chain" along the a-axis, which is a primary determinant of the overall crystal packing.[4][5] Additionally, an intramolecular O–H···O hydrogen bond is observed within the quinolone moiety.[5]

Expected Variations in Alternative Derivatives: When analyzing other this compound derivatives, researchers should anticipate variations in these parameters based on the nature of the substituents:

  • Size and Shape of Substituents: Bulky substituents on the azepane nitrogen or the 3-amino group will likely lead to larger unit cell volumes and may favor different, potentially higher symmetry space groups if the molecule possesses internal symmetry.

  • Hydrogen Bonding Potential: The addition of other hydrogen bond donors or acceptors will compete with the primary N–H···Cl interaction, potentially leading to more complex 3D hydrogen-bonding networks instead of the linear chains seen in besifloxacin hydrochloride.[7]

  • Chirality: The absolute configuration ((R) or (S)) at the 3-position is a critical determinant.[8] Racemic mixtures will crystallize in centrosymmetric space groups, while enantiopure compounds will crystallize in non-centrosymmetric (chiral) space groups.[9]

Experimental Workflow: From Synthesis to Structure

The following sections detail a comprehensive, self-validating protocol for the synthesis, crystallization, and X-ray diffraction analysis of a novel this compound derivative. The causality behind each step is explained to ensure both reproducibility and a deep understanding of the process.

Part 1: Synthesis and Purification

The synthesis of Azepan-3-amine derivatives often involves multi-step processes. For instance, the enantioselective synthesis of (S)-azepan-3-amine hydrochloride can be achieved via asymmetric cross-metathesis and hydrogenation, with the stereochemistry being confirmed by X-ray crystallography.[2]

Conceptual Synthesis Workflow

Start Starting Materials (e.g., Azepan-2-one derivative) Reaction Chemical Synthesis (e.g., Reduction, N-Alkylation) Start->Reaction Reagents Purification Purification (e.g., Column Chromatography) Reaction->Purification Crude Product Salt_Formation Salt Formation (HCl in Ether/Methanol) Purification->Salt_Formation Purified Base Final_Product Pure Derivative Dihydrochloride Salt Salt_Formation->Final_Product Crystalline Solid Crystal Mount Crystal on Diffractometer Data_Collection X-ray Data Collection (e.g., 100 K, Mo Kα) Crystal->Data_Collection Centering Data_Processing Data Integration & Scaling Data_Collection->Data_Processing Raw Frames Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Reflection File Refinement Structure Refinement Structure_Solution->Refinement Initial Model Validation Validation & CIF Generation Refinement->Validation Refined Structure

References

A Comparative Guide to the Structure-Activity Relationships of Azepane-3-Amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The azepane ring, a seven-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry.[1][2] Its inherent three-dimensionality and conformational flexibility allow molecules incorporating this motif to explore chemical space more effectively than their flat aromatic counterparts, often leading to improved pharmacological properties.[1] Within this class, the azepane-3-amine moiety serves as a critical chiral building block for a diverse range of therapeutic agents, from enzyme inhibitors to modulators of the central nervous system.[3][4]

This guide provides a comparative analysis of the structure-activity relationships (SAR) for molecules containing the azepane-3-amine core. We will dissect how modifications to this scaffold influence biological activity across different target classes, supported by experimental data and detailed protocols. The objective is to offer researchers and drug development professionals a comprehensive resource to guide rational drug design and optimization efforts.

Comparative SAR Analysis by Biological Target

The versatility of the azepane-3-amine scaffold is evident in the breadth of biological targets its derivatives have been shown to modulate. Here, we compare the SAR for several key target families.

Monoamine Transporter Inhibitors

Monoamine transporters—specifically the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT)—are critical targets for treating neuropsychiatric disorders. Recent explorations into novel chemical space have identified bicyclic azepanes as potent inhibitors.[5][6]

A study exploring chiral bicyclic azepanes revealed that an N-benzylated cis-fused diamine, (R,R)-1a , demonstrated potent, nanomolar inhibition of NET, DAT, and SERT.[6] The stereochemistry was found to be crucial; the (R,R)-enantiomer was approximately 26-fold more active at NET than its (S,S) counterpart, highlighting a specific and high-affinity interaction with the transporter's binding site.[6]

Key SAR Insights:

  • Stereochemistry: The (R,R) configuration in cis-fused systems is critical for high-potency inhibition of monoamine transporters.[6]

  • N-Substitution: An N-benzyl group on the azepane nitrogen is a key feature for potent activity.

  • Aromatic Substitution: Modifications to the N-benzyl ring can fine-tune potency and selectivity. As shown in the table below, introducing halogen substituents at the meta-position of the benzyl ring significantly increased potency against all three transporters, suggesting this region is amenable to further optimization.[6]

Table 1: SAR of N-Benzylated Bicyclic Azepane Analogs as Monoamine Transporter Inhibitors [6]

CompoundBenzyl SubstitutionNET IC₅₀ (nM)DAT IC₅₀ (nM)SERT IC₅₀ (nM)
(R,R)-1a Unsubstituted60 ± 7230 ± 12250 ± 32
Analog 1b o-chloro36130110
Analog 1c m-chloro166241
Analog 1d p-chloro110013001100
Analog 1e m-bromo206949

The data clearly indicate that while ortho- and meta-substitutions are well-tolerated or beneficial, a para-chloro substituent is detrimental to activity across all three transporters. This suggests a steric or electronic clash in the binding pocket at the para-position.

G cluster_0 SAR of N-Benzylated Bicyclic Azepanes for Monoamine Transporters cluster_1 Substituent Position Core <(R,R)-cis-fused Azepane Core> N-Benzyl N-Benzyl Group (Essential for Potency) Core->N-Benzyl AromaticRing Aromatic Ring Substitution (Fine-tunes Potency/Selectivity) N-Benzyl->AromaticRing Meta meta-Position (Cl, Br) AromaticRing->Meta Increases Potency Ortho ortho-Position (Cl) AromaticRing->Ortho Maintains/Slightly Increases Potency Para para-Position (Cl) AromaticRing->Para Decreases Potency

Caption: Key SAR takeaways for N-benzylated bicyclic azepane monoamine transporter inhibitors.

Enzyme Inhibitors: 11β-HSD1

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme implicated in metabolic diseases, making it an attractive therapeutic target. A series of azepane sulfonamides were developed as potent 11β-HSD1 inhibitors, with SAR studies focusing on substitutions at the 4-position of the azepane ring.[7] While these are not 3-amine derivatives, the principles of modifying the azepane ring are highly relevant. A key finding was that introducing specific substituents at the C4 position led to a compound with an IC₅₀ of 3.0 nM.[7] This underscores the importance of exploring various substitution patterns around the azepane core to optimize enzyme inhibition.

More recently, azepane-containing derivatives have been investigated as inhibitors of Protein Tyrosine Phosphatases PTPN2 and PTPN1, which are targets for immuno-oncology and metabolic diseases.[8] Structure-based rational design was employed to refine the chemical structures, leading to the identification of potent dual inhibitors.[8]

Antimicrobial and Antiviral Agents

The azepane scaffold is a component of several potent antimicrobial and antiviral agents.[4] Triterpenoids modified to contain an A-azepane ring (formed via Beckmann rearrangement from an oxime) have demonstrated significant antimicrobial activity, in some cases exceeding the effectiveness of vancomycin against methicillin-resistant Staphylococcus aureus (MRSA).[4][9]

Key SAR Insights:

  • A-Ring Modification: The fusion of an azepane ring to the A-ring of triterpenoids like betulinic acid is a successful strategy for generating potent antimicrobial compounds.[9]

  • Amine Functionality: The presence of the amino group within the seven-membered ring is crucial for the observed biological activities, which include antimicrobial, anticancer, and enzyme inhibitory effects.[9]

  • Cytotoxicity: While potent, some of these derivatives can exhibit cytotoxicity, requiring careful optimization to achieve a favorable therapeutic window.[4][9] For instance, Azepanobetulinic acid cyclohexyl amide showed significant bacteriostatic effects against MRSA with low cytotoxicity to human cells, indicating a promising selectivity index.[4]

Experimental Methodologies and Protocols

The successful discovery and optimization of bioactive molecules rely on robust synthetic and biological evaluation workflows.

General Synthetic Workflow

The synthesis of substituted azepane-3-amine derivatives often starts from commercially available precursors, followed by key steps such as ring formation, functional group manipulation, and final diversification.

G Start Chiral Precursor (e.g., protected amino acid) Step1 Ring-Closing Metathesis or Reductive Amination Start->Step1 Step2 Formation of Azepane Ring Step1->Step2 Step3 Deprotection of Amine Step2->Step3 Step4 Functionalization (N-alkylation, Amide Coupling, etc.) Step3->Step4 End Final Bioactive Compound Step4->End

Caption: A generalized workflow for the synthesis of azepane-3-amine derivatives.

Protocol: In Vitro Monoamine Transporter Inhibition Assay (Radioligand Binding)

This protocol describes a standard method for determining the binding affinity (Ki) of a test compound for NET, DAT, and SERT. This self-validating system includes controls to ensure data integrity.

Objective: To measure the ability of a test compound to displace a specific radioligand from its target transporter.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human NET, DAT, or SERT.

  • Radioligands: [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT).

  • Non-specific binding inhibitors: Desipramine (for NET), GBR 12909 (for DAT), Fluoxetine (for SERT).

  • Test compounds dissolved in DMSO.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • 96-well microplates, filter mats (GF/B), scintillation fluid, and a microplate scintillation counter.

Procedure:

  • Compound Preparation: Perform serial dilutions of the test compounds in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). The final DMSO concentration in the assay should be ≤1%.

  • Assay Plate Setup: To each well of a 96-well plate, add:

    • 25 µL of assay buffer (for total binding) OR 25 µL of non-specific binding inhibitor (final concentration 10 µM).

    • 25 µL of test compound dilution or vehicle control.

    • 50 µL of the appropriate radioligand diluted in assay buffer (final concentration ~1-2 nM, near its Kd).

    • 100 µL of cell membrane suspension (5-15 µg protein/well).

  • Incubation: Incubate the plates at room temperature (or 25°C) for 60-120 minutes with gentle agitation. The exact time depends on the transporter and ligand pairing to ensure equilibrium is reached.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters three times with 200 µL of ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Dry the filter mats, place them in scintillation vials or bags, add 4-5 mL of scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - [(CPM_sample - CPM_nonspecific) / (CPM_total - CPM_nonspecific)])

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

    • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Perspectives

The azepane-3-amine moiety is a highly valuable scaffold in modern drug discovery, offering a unique combination of structural rigidity and conformational flexibility. The SAR studies compiled in this guide demonstrate that subtle modifications to this core can lead to dramatic changes in potency and selectivity across diverse biological targets. Key takeaways include the critical importance of stereochemistry, the tunability offered by N-substitution, and the potential for developing highly potent agents through systematic exploration of the scaffold.

References

Comparing synthetic efficiency of different routes to azepane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is an increasingly important structural motif in medicinal chemistry. Its inherent three-dimensionality and conformational flexibility make it a valuable component in the design of novel therapeutics. However, the synthesis of substituted azepanes can be challenging compared to their five- and six-membered counterparts. This guide provides an in-depth, objective comparison of the synthetic efficiency of various routes to azepane derivatives, supported by experimental data and field-proven insights to aid researchers in selecting the most appropriate methodology for their specific needs.

Introduction: The Significance of the Azepane Moiety

The prevalence of nitrogen-containing heterocycles in pharmaceuticals is well-established. While pyrrolidines and piperidines are ubiquitous, the larger, more flexible azepane ring has been historically underrepresented, largely due to synthetic hurdles.[1] Overcoming these challenges is crucial as the azepane core offers unique opportunities for exploring chemical space and developing drugs with novel mechanisms of action. This guide will dissect and compare the most prominent synthetic strategies for constructing the azepane ring system, focusing on their efficiency, substrate scope, and practical applicability.

Key Synthetic Strategies for Azepane Derivatives

The construction of the azepane ring can be broadly categorized into ring-closing reactions, ring-expansion reactions, and multi-step sequences.[2] This guide will focus on a comparative analysis of the following key methods:

  • Ring-Closing Metathesis (RCM)

  • Reductive Amination

  • Beckmann Rearrangement

  • Schmidt Rearrangement

  • Photochemical Dearomative Ring Expansion of Nitroarenes

Ring-Closing Metathesis (RCM): A Powerful Cyclization Tool

Ring-closing metathesis has emerged as a robust and versatile method for the formation of unsaturated cyclic systems, including the seven-membered azepine ring, which can be subsequently reduced to the desired azepane.[3] This reaction is typically catalyzed by ruthenium-based complexes, such as the Grubbs or Hoveyda-Grubs catalysts.

The Causality Behind Experimental Choices in RCM

The success of an RCM reaction hinges on several critical factors. The choice of catalyst is paramount; second and third-generation Grubbs and Hoveyda-Grubs catalysts are generally more robust and tolerant to functional groups than their first-generation counterparts.[4] Catalyst loading is another key parameter, typically ranging from 1-5 mol%. Higher loadings can lead to faster reaction times but also increase cost and potential for side reactions. Reaction concentration is crucial to favor intramolecular cyclization over intermolecular oligomerization; high dilution (0.001-0.01 M) is standard practice to promote the formation of the desired seven-membered ring.[5] The choice of solvent, typically dichloromethane (DCM) or toluene, can also influence the reaction rate and efficiency.

Experimental Protocol: RCM for Tetrahydroazepine Synthesis

This protocol outlines the synthesis of an N-protected 2,3,4,7-tetrahydro-1H-azepine from a diallylamine derivative, a common precursor for azepanes.

Materials:

  • N-protected diallylamine derivative (1.0 eq)

  • Grubbs II or Hoveyda-Grubbs II catalyst (1-5 mol%)

  • Anhydrous and degassed dichloromethane (DCM) or toluene

Procedure:

  • Under an inert atmosphere, dissolve the N-protected diallylamine derivative in anhydrous, degassed DCM or toluene to achieve a concentration of 0.005 M.

  • Add the RCM catalyst to the solution.

  • Heat the reaction mixture to reflux (for DCM) or 80-110 °C (for toluene) and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether to deactivate the catalyst.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired tetrahydroazepine.

  • The resulting unsaturated azepine can then be reduced to the corresponding azepane via catalytic hydrogenation (e.g., using Pd/C and H2 gas).[3]

Visualization of the RCM Workflow

RCM_Workflow Start N-Protected Diallylamine RCM Ring-Closing Metathesis (Grubbs Catalyst, High Dilution) Start->RCM Intermediate Unsaturated Azepine RCM->Intermediate Reduction Catalytic Hydrogenation (e.g., Pd/C, H2) Intermediate->Reduction Product Azepane Derivative Reduction->Product

Caption: Synthetic pathway from a diallylamine precursor to an azepane derivative via RCM and subsequent reduction.

Reductive Amination: A Direct Approach to the Azepane Ring

Intramolecular reductive amination of amino aldehydes or amino ketones is a direct and efficient method for the synthesis of saturated N-heterocycles, including azepanes.[6] This one-pot reaction involves the formation of a cyclic imine or enamine intermediate, which is then reduced in situ to the corresponding azepane.

The Causality Behind Experimental Choices in Reductive Amination

The choice of reducing agent is a critical parameter in reductive amination. Mild reducing agents like sodium borohydride (NaBH4) and sodium cyanoborohydride (NaBH3CN) are commonly employed as they selectively reduce the iminium ion in the presence of the carbonyl group of the starting material.[7] The pH of the reaction is also crucial; slightly acidic conditions (pH 5-6) are often optimal for imine formation without causing significant decomposition of the starting materials or the product. The choice of solvent can influence the reaction rate and diastereoselectivity in cases where new stereocenters are formed.

Experimental Protocol: Intramolecular Reductive Amination

This protocol describes the general procedure for the synthesis of an azepane derivative from a linear amino-ketone precursor.

Materials:

  • Amino-ketone precursor (1.0 eq)

  • Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (STAB) (1.5-2.0 eq)

  • Methanol (MeOH) or Dichloromethane (DCM)

  • Acetic acid (to adjust pH)

Procedure:

  • Dissolve the amino-ketone precursor in MeOH or DCM.

  • Adjust the pH of the solution to 5-6 by adding glacial acetic acid.

  • Add NaBH3CN or STAB portion-wise to the reaction mixture at room temperature.

  • Stir the reaction for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization of the Reductive Amination Workflow

Reductive_Amination_Workflow Start Linear Amino-ketone Cyclization Intramolecular Cyclization (Slightly Acidic pH) Start->Cyclization Intermediate Cyclic Iminium Ion Cyclization->Intermediate Reduction In situ Reduction (e.g., NaBH3CN) Intermediate->Reduction Product Azepane Derivative Reduction->Product

Caption: One-pot synthesis of an azepane derivative via intramolecular reductive amination.

Ring Expansion Strategies: Beckmann and Schmidt Rearrangements

Ring expansion reactions of smaller, more readily available cyclic precursors provide an alternative and powerful approach to the azepane skeleton. The Beckmann and Schmidt rearrangements are two classical yet highly effective methods for this transformation.

Beckmann Rearrangement

The Beckmann rearrangement involves the acid-catalyzed conversion of a ketoxime to an amide.[6] When applied to a cyclohexanone oxime derivative, it yields a seven-membered lactam (an azepan-2-one), which can be subsequently reduced to the corresponding azepane.

The choice of acid catalyst is critical and can range from strong protic acids like sulfuric acid and polyphosphoric acid to Lewis acids.[8] The reaction is stereospecific, with the group anti-periplanar to the hydroxyl group on the oxime migrating. This stereochemical requirement dictates the regioselectivity of the rearrangement in unsymmetrical ketones. The reaction temperature can also influence the outcome, with higher temperatures sometimes leading to side reactions.

This protocol outlines the synthesis of an azepan-2-one from a cyclohexanone oxime.

Materials:

  • Cyclohexanone oxime derivative (1.0 eq)

  • Polyphosphoric acid (PPA) or concentrated Sulfuric Acid (H2SO4)

Procedure:

  • Carefully add the cyclohexanone oxime derivative to an excess of PPA or concentrated H2SO4 at room temperature with stirring.

  • Heat the mixture to 100-130 °C for a specified time (typically 1-3 hours), monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium hydroxide solution).

  • Extract the product with an organic solvent (e.g., chloroform or ethyl acetate).

  • Dry the combined organic layers and concentrate under reduced pressure.

  • Purify the crude lactam by recrystallization or column chromatography.

  • The resulting azepan-2-one can be reduced to the azepane using a strong reducing agent like lithium aluminum hydride (LAH).

Schmidt Reaction

The Schmidt reaction is the reaction of a ketone with hydrazoic acid (HN3) in the presence of a strong acid to yield an amide.[9] Similar to the Beckmann rearrangement, when applied to a cyclohexanone derivative, it produces an azepan-2-one.

The Schmidt reaction offers the advantage of a one-step conversion from the ketone to the lactam, bypassing the need to pre-form the oxime.[10] However, a major safety concern is the use of hydrazoic acid, which is highly toxic and explosive.[11] Therefore, it is often generated in situ from sodium azide and a strong acid. The regioselectivity of the Schmidt reaction with unsymmetrical ketones is determined by the migratory aptitude of the substituents, with the bulkier group generally migrating preferentially.

This protocol describes the synthesis of an azepan-2-one from a cyclohexanone derivative.

Materials:

  • Cyclohexanone derivative (1.0 eq)

  • Sodium azide (NaN3) (1.1-1.5 eq)

  • Concentrated Sulfuric Acid (H2SO4) or Trifluoroacetic acid (TFA)

  • Chloroform or Dichloromethane (DCM)

Procedure:

  • Caution: Hydrazoic acid is highly toxic and explosive. This reaction must be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Dissolve the cyclohexanone derivative in chloroform or DCM.

  • Cool the solution in an ice bath and slowly add concentrated H2SO4 or TFA.

  • Add sodium azide portion-wise to the stirred solution, maintaining a low temperature.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the aqueous layer with a base and extract the product with an organic solvent.

  • Dry, concentrate, and purify the resulting azepan-2-one as described for the Beckmann rearrangement.

Visualization of Ring Expansion Workflows

Ring_Expansion cluster_beckmann Beckmann Rearrangement cluster_schmidt Schmidt Reaction B_Start Cyclohexanone B_Oxime Oxime Formation (NH2OH) B_Start->B_Oxime B_Rearrange Acid-Catalyzed Rearrangement B_Oxime->B_Rearrange B_Lactam Azepan-2-one B_Rearrange->B_Lactam S_Start Cyclohexanone S_Rearrange Reaction with HN3 (in situ) S_Start->S_Rearrange S_Lactam Azepan-2-one S_Rearrange->S_Lactam

Caption: Comparison of the synthetic workflows for the Beckmann and Schmidt rearrangements.

Photochemical Dearomative Ring Expansion of Nitroarenes: A Modern Approach

A novel and highly efficient strategy for the synthesis of polysubstituted azepanes involves the photochemical dearomative ring expansion of readily available nitroarenes.[1][12] This two-step process utilizes blue light to mediate the conversion of a nitro group into a singlet nitrene, which then undergoes a ring expansion. A subsequent hydrogenation step affords the desired azepane.[13]

The Causality Behind Experimental Choices in Photochemical Ring Expansion

This method's key advantage is its ability to rapidly generate complex and diverse azepane structures from simple aromatic precursors.[14] The photochemical step is typically carried out at room temperature using blue LEDs, making it an energy-efficient process. The choice of the amine trapping agent in the first step can influence the efficiency of the reaction. The subsequent hydrogenation can be achieved using various catalysts, with the choice depending on the other functional groups present in the molecule.

Experimental Protocol: Photochemical Synthesis of Azepanes

This protocol is based on the work of Leonori and co-workers.[1]

Step 1: Photochemical N-Insertion

Materials:

  • Substituted nitroarene (1.0 eq)

  • Triisopropyl phosphite (20 eq)

  • Diethylamine (8 eq)

  • Isopropanol (i-PrOH)

Procedure:

  • In a suitable reaction vessel, dissolve the nitroarene in i-PrOH.

  • Add diethylamine and triisopropyl phosphite.

  • Irradiate the mixture with blue LEDs (λ = 427 nm) at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure to obtain the crude 3H-azepine intermediate.

Step 2: Hydrogenation to Azepane

Materials:

  • Crude 3H-azepine intermediate

  • Platinum(IV) oxide (PtO2) (10 mol%)

  • Palladium on carbon (Pd/C) (10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas

Procedure:

  • Dissolve the crude 3H-azepine in methanol or ethanol.

  • Add PtO2 and Pd/C catalysts.

  • Subject the mixture to hydrogenation (50 bar H2) at room temperature until the reaction is complete.

  • Filter the reaction mixture through celite and concentrate the filtrate to obtain the crude azepane.

  • Purify by column chromatography if necessary.

Visualization of the Photochemical Workflow

Photochemical_Workflow Start Substituted Nitroarene Photochemistry Photochemical Ring Expansion (Blue Light, Amine Trap) Start->Photochemistry Intermediate 3H-Azepine Intermediate Photochemistry->Intermediate Hydrogenation Catalytic Hydrogenation (PtO2, Pd/C, H2) Intermediate->Hydrogenation Product Polysubstituted Azepane Hydrogenation->Product

Caption: Two-step synthesis of polysubstituted azepanes via photochemical ring expansion of nitroarenes.

Comparative Analysis of Synthetic Efficiency

The choice of the optimal synthetic route to an azepane derivative depends on several factors, including the desired substitution pattern, stereochemical requirements, scalability, and the availability of starting materials. The following table provides a comparative summary of the key synthetic routes discussed.

Synthetic RouteKey AdvantagesKey DisadvantagesTypical YieldsAtom Economy
Ring-Closing Metathesis (RCM) High functional group tolerance, good yields, predictable outcomes.Requires multi-step synthesis of diene precursors, expensive catalysts, subsequent reduction step needed.70-95% (for RCM step)Moderate
Reductive Amination Direct, one-pot synthesis, mild reaction conditions.Can be challenging for sterically hindered substrates, potential for side reactions.60-90%Good
Beckmann Rearrangement Readily available starting materials (cyclohexanones), well-established reaction.Requires pre-formation of the oxime, harsh acidic conditions, subsequent reduction step needed.70-90% (for rearrangement)Moderate
Schmidt Reaction One-step conversion from ketone to lactam.Use of highly toxic and explosive hydrazoic acid, harsh acidic conditions, subsequent reduction step needed.60-85%Moderate
Photochemical Ring Expansion Rapid access to complex, polysubstituted azepanes from simple starting materials, mild conditions.Requires specialized photochemical equipment, substrate scope can be limited by electronic effects.60-90% (over two steps)Good

Note on Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product.[15][16] Addition and rearrangement reactions, such as reductive amination and the photochemical ring expansion, tend to have higher atom economies as most of the atoms of the reactants are incorporated into the final product. In contrast, reactions that involve the use of stoichiometric reagents that are not incorporated into the product, or that generate significant byproducts, will have lower atom economies.

Conclusion and Future Outlook

The synthesis of azepane derivatives has seen significant advancements, with a range of effective methodologies now available to researchers. Ring-closing metathesis and reductive amination offer reliable and versatile approaches with good functional group tolerance. The classical Beckmann and Schmidt rearrangements remain valuable tools, particularly for the synthesis of simpler azepane cores from readily available starting materials, although safety and the need for harsh conditions are important considerations. The recently developed photochemical ring expansion of nitroarenes represents a significant breakthrough, providing a rapid and efficient route to previously inaccessible polysubstituted azepanes.

The choice of the most efficient synthetic route will ultimately be guided by the specific target molecule and the resources available. By understanding the underlying principles, experimental nuances, and comparative efficiencies of these methods, researchers can make informed decisions to accelerate their drug discovery and development programs. Future research will likely focus on the development of even more efficient, catalytic, and stereoselective methods for the synthesis of this important class of heterocycles.

References

A Comparative Guide to the Validation of Analytical Methods for Azepan-3-amine Dihydrochloride Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring product quality, safety, and efficacy. Azepan-3-amine dihydrochloride, a key chiral intermediate in the synthesis of various pharmaceuticals, presents a unique analytical challenge due to its structure and physicochemical properties.[1] This guide provides an in-depth, objective comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Non-aqueous Titration. The validation of these methods is critically examined against the backdrop of international regulatory standards, offering a comprehensive resource for selecting the most appropriate analytical strategy.

The validation of an analytical procedure is a documented process that demonstrates its suitability for the intended purpose.[2][3] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established harmonized guidelines for analytical method validation.[4][5][6][7] These guidelines provide a framework for assessing key validation parameters, including accuracy, precision, specificity, linearity, range, and robustness, which will be the basis for our comparative analysis.[8][9][10]

High-Performance Liquid Chromatography (HPLC) with UV Detection

Principle and Rationale:

Reverse-phase HPLC is a powerful and versatile technique for the separation and quantification of a wide range of pharmaceutical compounds. For a small, polar molecule like Azepan-3-amine, which lacks a strong chromophore, derivatization is often necessary to enable sensitive UV detection.[11] This involves reacting the amine with a reagent to attach a UV-absorbing moiety. This approach enhances sensitivity and allows for the separation of the analyte from potential impurities.

Experimental Protocol: Pre-column Derivatization with Dansyl Chloride

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water).

    • Accurately weigh and dissolve the sample containing this compound in the same diluent to achieve a similar concentration.

  • Derivatization Procedure:

    • To 1 mL of the standard or sample solution, add 1 mL of a saturated sodium bicarbonate solution and 2 mL of a dansyl chloride solution in acetone (1 mg/mL).

    • Vortex the mixture and incubate at 60°C for 30 minutes in a water bath.

    • After cooling, add 100 µL of a 2.5% aqueous solution of methylamine hydrochloride to quench the excess dansyl chloride.

    • Filter the resulting solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution of acetonitrile and a phosphate buffer (pH 7.0).[12]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

Workflow for HPLC Method Validation

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Validation Parameters Stock_Solutions Prepare Stock Solutions Derivatization Derivatize with Dansyl Chloride Stock_Solutions->Derivatization Filtration Filter through 0.45 µm Filter Derivatization->Filtration Injection Inject into HPLC System Filtration->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection at 254 nm Separation->Detection Linearity Linearity & Range Detection->Linearity Accuracy Accuracy Detection->Accuracy Precision Precision (Repeatability & Intermediate) Detection->Precision Specificity Specificity Detection->Specificity Robustness Robustness Detection->Robustness LOQ_LOD LOQ & LOD Detection->LOQ_LOD

Caption: Workflow for HPLC Method Validation.

Hypothetical Validation Data Summary for HPLC Method

Validation ParameterAcceptance Criteria (ICH)Hypothetical ResultPass/Fail
Linearity (Correlation Coefficient, r²) ≥ 0.9950.9995Pass
Range 80-120% of test concentration0.8 - 1.2 mg/mLPass
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%Pass
Precision (Repeatability, % RSD) ≤ 2.0%0.8%Pass
Precision (Intermediate, % RSD) ≤ 2.0%1.2%Pass
Specificity No interference at the analyte's retention timeNo interfering peaks observedPass
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 100.05 mg/mLPass
Robustness (% RSD) ≤ 2.0%Changes in pH, flow rate, and temperature show RSD < 1.5%Pass

Causality and Insights:

The choice of dansyl chloride as a derivatizing agent is due to its reactivity with primary amines and the high molar absorptivity of the resulting sulfonamide, ensuring high sensitivity. The gradient elution is crucial for separating the derivatized analyte from the excess reagent and potential by-products. The validation data demonstrates that this hypothetical method is linear, accurate, precise, and specific for the intended range. Robustness testing by slightly varying chromatographic conditions ensures the method's reliability in routine use.[8]

Gas Chromatography (GC) with Flame Ionization Detection (FID)

Principle and Rationale:

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds.[13] While this compound itself is not sufficiently volatile, its free base form can be analyzed by GC. To improve peak shape and reduce tailing, derivatization is often employed to convert the polar amine into a less polar and more volatile derivative.[14]

Experimental Protocol: Derivatization with Trifluoroacetic Anhydride (TFAA)

  • Sample Preparation (Free Base Extraction):

    • Dissolve a known amount of this compound in water.

    • Make the solution alkaline (pH > 11) with a strong base (e.g., 10M NaOH) to form the free base.

    • Extract the free base into a suitable organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Derivatization:

    • To the organic extract, add an excess of trifluoroacetic anhydride (TFAA).

    • Heat the mixture at 70°C for 15 minutes.

    • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of ethyl acetate for injection.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp up to 280°C at 15°C/min.

    • Detector: Flame Ionization Detector (FID) at 300°C.

    • Injection Volume: 1 µL (splitless).

Workflow for GC Method Validation

cluster_prep Sample Preparation cluster_gc GC Analysis cluster_validation Validation Parameters Free_Base_Extraction Extract Free Base Derivatization_TFAA Derivatize with TFAA Free_Base_Extraction->Derivatization_TFAA Reconstitution Reconstitute in Ethyl Acetate Derivatization_TFAA->Reconstitution GC_Injection Inject into GC System Reconstitution->GC_Injection GC_Separation Separation on DB-5 Column GC_Injection->GC_Separation FID_Detection FID Detection GC_Separation->FID_Detection GC_Linearity Linearity & Range FID_Detection->GC_Linearity GC_Accuracy Accuracy FID_Detection->GC_Accuracy GC_Precision Precision FID_Detection->GC_Precision GC_Specificity Specificity FID_Detection->GC_Specificity GC_Robustness Robustness FID_Detection->GC_Robustness GC_LOQ_LOD LOQ & LOD FID_Detection->GC_LOQ_LOD

Caption: Workflow for GC Method Validation.

Hypothetical Validation Data Summary for GC Method

Validation ParameterAcceptance Criteria (ICH)Hypothetical ResultPass/Fail
Linearity (Correlation Coefficient, r²) ≥ 0.9950.9992Pass
Range 80-120% of test concentration0.8 - 1.2 mg/mLPass
Accuracy (% Recovery) 98.0 - 102.0%98.9 - 101.5%Pass
Precision (Repeatability, % RSD) ≤ 2.0%1.1%Pass
Precision (Intermediate, % RSD) ≤ 2.0%1.5%Pass
Specificity No interference at the analyte's retention timeNo interfering peaks observedPass
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 100.1 mg/mLPass
Robustness (% RSD) ≤ 2.0%Changes in oven ramp rate and flow rate show RSD < 1.8%Pass

Causality and Insights:

The derivatization with TFAA is a common strategy for amines in GC as it produces a stable, volatile derivative with good chromatographic properties. The temperature programming is essential for eluting the derivatized analyte in a reasonable time with good peak shape. The FID detector provides excellent sensitivity for carbon-containing compounds. The multi-step sample preparation, including liquid-liquid extraction and derivatization, can be a source of variability, which needs to be carefully controlled and validated, as reflected in the precision studies.

Non-aqueous Titration

Principle and Rationale:

Acid-base titration is a classic and reliable method for quantifying acidic or basic substances.[15] For a weak base like Azepan-3-amine, a non-aqueous titration is preferred to enhance its basicity and obtain a sharp endpoint.[16][17] The dihydrochloride salt is first converted to its free base before titration with a strong acid in a non-aqueous solvent.

Experimental Protocol

  • Sample Preparation:

    • Accurately weigh the this compound sample and dissolve it in a suitable non-aqueous solvent, such as glacial acetic acid.

    • Add a few drops of a 5% solution of mercuric acetate in glacial acetic acid to react with the hydrochloride ions, which would otherwise interfere with the titration.

  • Titration:

    • Add a suitable indicator, such as crystal violet.

    • Titrate the solution with a standardized 0.1 M solution of perchloric acid in glacial acetic acid.

    • The endpoint is indicated by a color change of the indicator (e.g., from violet to blue-green).

    • Alternatively, a potentiometric endpoint can be used for higher accuracy.

  • Calculation:

    • Calculate the percentage of this compound based on the volume of titrant consumed, its molarity, and the sample weight.

Workflow for Non-aqueous Titration Validation

cluster_prep Sample Preparation cluster_titration Titration cluster_validation Validation Parameters Dissolution Dissolve Sample in Glacial Acetic Acid HCl_Removal Add Mercuric Acetate Dissolution->HCl_Removal Indicator_Addition Add Crystal Violet Indicator HCl_Removal->Indicator_Addition Titration_Step Titrate with 0.1 M Perchloric Acid Indicator_Addition->Titration_Step Endpoint_Detection Visual or Potentiometric Endpoint Titration_Step->Endpoint_Detection Titration_Linearity Linearity Endpoint_Detection->Titration_Linearity Titration_Accuracy Accuracy Endpoint_Detection->Titration_Accuracy Titration_Precision Precision Endpoint_Detection->Titration_Precision Titration_Specificity Specificity Endpoint_Detection->Titration_Specificity

Caption: Workflow for Titration Method Validation.

Hypothetical Validation Data Summary for Non-aqueous Titration Method

Validation ParameterAcceptance Criteria (ICH)Hypothetical ResultPass/Fail
Linearity (Correlation Coefficient, r²) ≥ 0.9950.9998Pass
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 100.8%Pass
Precision (Repeatability, % RSD) ≤ 2.0%0.5%Pass
Specificity Titration of placebo should not consume significant titrantPlacebo shows negligible consumptionPass

Causality and Insights:

The use of glacial acetic acid as a solvent enhances the basicity of the amine, making it amenable to titration with the strong acid, perchloric acid. Mercuric acetate is used to remove the interference from the hydrochloride counter-ions. While this method is highly accurate and precise for assay determination, it lacks the specificity of chromatographic methods to separate and quantify impurities. Therefore, its primary application is for the assay of the bulk substance where impurity levels are known to be low.

Comparative Analysis of Validated Methods

FeatureHPLC with UV DetectionGC with FIDNon-aqueous Titration
Specificity High (can separate impurities)High (can separate volatile impurities)Low (quantifies total basicity)
Sensitivity High (with derivatization)HighModerate
Throughput ModerateModerateLow
Sample Preparation Moderate (derivatization)Complex (extraction and derivatization)Simple
Cost per Sample HighModerateLow
Robustness GoodGoodExcellent
Ideal Application Impurity profiling, stability studies, routine QCResidual solvent analysis, quantification in complex matricesAssay of bulk drug substance, raw material testing

Conclusion and Recommendations

The choice of an analytical method for the quantification of this compound is contingent upon the specific requirements of the analysis.

  • HPLC with UV detection following pre-column derivatization is the most versatile method, offering high specificity and sensitivity. It is the recommended approach for quality control, stability testing, and situations where the quantification of impurities is also required.

  • GC with FID is a viable alternative, particularly if GC instrumentation is readily available. However, the more complex sample preparation may limit its use for high-throughput applications.

  • Non-aqueous titration is a cost-effective, accurate, and precise method for the assay of the bulk substance. Its simplicity and robustness make it an excellent choice for raw material testing and in-process controls where the primary goal is to determine the overall purity of the material.

Ultimately, a comprehensive analytical strategy for this compound may involve the use of a specific chromatographic method (HPLC or GC) for release testing and stability studies, complemented by the use of titration for rapid and cost-effective incoming raw material verification. This multi-faceted approach ensures the highest level of quality control throughout the drug development lifecycle.

References

A Senior Application Scientist's Guide to In Vitro Testing of Novel Compounds Synthesized from Azepan-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azepane Scaffold and the Imperative for a Strategic In Vitro Cascade

The azepane ring, a seven-membered saturated heterocycle, represents a privileged scaffold in modern medicinal chemistry. Its structural flexibility and synthetic tractability allow for the creation of diverse chemical libraries with significant therapeutic potential.[1][2] Derivatives of azepane are core components of numerous FDA-approved drugs, demonstrating activity across a range of biological targets, including those for central nervous system disorders, cancer, and infectious diseases.[3][4][5][6] Specifically, Azepan-3-amine serves as a versatile precursor for synthesizing novel compounds, acting as a key intermediate in the production of advanced antibiotics and other therapeutic agents.[7][8]

The journey from a newly synthesized Azepan-3-amine derivative to a viable drug candidate is contingent on a rigorous, multi-stage in vitro evaluation. This guide provides a strategic framework for characterizing these novel compounds, moving beyond a simple checklist of assays to explain the causal logic behind a tiered testing cascade. We will compare and contrast two fundamental drug discovery philosophies—phenotypic and target-based screening—and provide the detailed experimental frameworks necessary to generate robust, decision-driving data.

Part 1: The Foundational Gateway - Cytotoxicity Profiling

Before any assessment of specific bioactivity, it is imperative to establish the cytotoxicity profile of each novel compound. This initial screen serves two critical functions: it identifies compounds that are overtly toxic to cells, and it establishes the concentration range (the "therapeutic window") for subsequent, more specific functional assays. Neglecting this step can lead to the misinterpretation of data, where a compound appears to inhibit a biological process simply by killing the cells.

Comparative Analysis of Core Cytotoxicity Assays

The two most common and reliable methods for initial cytotoxicity screening are the MTT and LDH release assays. Their principles are distinct, offering complementary insights into cellular health.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of a cell population.[9] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt into purple formazan crystals. The intensity of the purple color is directly proportional to the number of metabolically active, and therefore viable, cells. It is a cost-effective and widely adopted method for assessing cell viability and proliferation.[9][10]

  • Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the loss of plasma membrane integrity, a hallmark of cytotoxicity and cell death.[11] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage.[11] By measuring the enzymatic activity of LDH in the supernatant, one can directly quantify the level of cell lysis.

While the MTT assay is a robust indicator of metabolic health, the LDH assay provides a more direct measure of cell death.[12] For a comprehensive initial screen, running both assays in parallel provides a self-validating system.

Data Presentation: Comparative Cytotoxicity of Azepan-3-amine Derivatives

The primary output of these assays is the half-maximal inhibitory concentration (IC50), representing the concentration of a compound that reduces cell viability by 50%.

CompoundCell LineAssay TypeIC50 (µM)
AZP-1 HeLaMTT> 100
AZP-1 HepG2MTT85.4
AZP-2 HeLaMTT12.7
AZP-2 HepG2MTT25.1
AZP-3 HeLaMTT> 100
AZP-3 HepG2MTT> 100
Doxorubicin HeLaMTT0.8
Doxorubicin HepG2MTT1.2

Interpretation: In this hypothetical dataset, AZP-1 and AZP-3 show minimal cytotoxicity, making them excellent candidates for further functional screening. AZP-2 exhibits moderate cytotoxicity and may be prioritized for oncology applications or deprioritized for others. Doxorubicin, a known chemotherapeutic, serves as the positive control for inducing cytotoxicity.

Experimental Workflow: Cytotoxicity Screening

Cytotoxicity_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis p1 Seed cells in 96-well plates p2 Incubate for 24h for cell adherence p1->p2 t1 Prepare serial dilutions of AZP compounds p2->t1 t2 Add compounds to cells t1->t2 t3 Incubate for 48-72h t2->t3 a1 Add MTT Reagent t3->a1 a2 Incubate 2-4h a1->a2 a3 Add Solubilizer (e.g., DMSO) a2->a3 a4 Read Absorbance at 570nm a3->a4 d1 Plot Dose-Response Curve a4->d1 d2 Calculate IC50 Values d1->d2

Caption: Workflow for MTT-based cytotoxicity screening.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed human cancer cell lines (e.g., HeLa, HepG2) into 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of each Azepan-3-amine derivative in DMSO. Create a series of 2-fold dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control (defined as 100% viability). Plot the normalized viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]

Part 2: Unveiling the Mechanism - A Tale of Two Screening Strategies

With non-toxic concentration ranges established, the next phase is to determine how the compounds exert their biological effects. This can be approached from two distinct angles: target-based screening, which is hypothesis-driven, and phenotypic screening, which is discovery-oriented.[14][15][16] The choice between them depends on the project's goals and prior knowledge.

A. Target-Based Screening: Interrogating a Known Player

Target-based screening is the predominant approach in modern drug discovery.[16][] It involves testing compounds for their ability to modulate the activity of a specific, isolated biological molecule (e.g., an enzyme or receptor) that is known to be involved in a disease process.[18] This method is efficient, provides direct mechanistic insight, and is ideal when the Azepan-3-amine derivatives have been designed based on an existing pharmacophore. Given the prevalence of the azepane scaffold in neuroactive and anti-cancer agents, kinases and G-protein coupled receptors (GPCRs) are logical starting points.[2][5]

  • Scientific Rationale: Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of diseases like cancer.[19][20] Many successful therapeutics are kinase inhibitors. An in vitro kinase assay directly measures a compound's ability to block the enzymatic activity of a specific kinase.

  • Methodology: Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used for their high sensitivity and throughput.[13] The assay quantifies the amount of ADP produced during the kinase reaction. As kinase activity is inhibited, less ADP is produced, resulting in a lower luminescent signal.[13]

  • Data Presentation: Kinase Inhibitory Profile of AZP Compounds

CompoundKinase TargetIC50 (nM)
AZP-1 Kinase A25
AZP-1 Kinase B>10,000
AZP-3 Kinase A150
AZP-3 Kinase B850
Staurosporine Kinase A5
Staurosporine Kinase B10

Interpretation: AZP-1 demonstrates potent and selective inhibition of Kinase A. AZP-3 is less potent and shows some off-target activity against Kinase B. Staurosporine, a broad-spectrum kinase inhibitor, serves as a positive control.

Kinase_Assay_Workflow cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis p1 Serially dilute AZP compounds r1 Add compound and kinase to plate p1->r1 p2 Prepare Kinase/Substrate/ATP mix r3 Initiate reaction with Substrate/ATP p2->r3 r2 Incubate to allow binding r1->r2 r2->r3 r4 Incubate at 30°C for 60 min r3->r4 d1 Add ADP-Glo™ Reagent (stops reaction) r4->d1 d2 Incubate 40 min d1->d2 d3 Add Kinase Detection Reagent d2->d3 d4 Incubate 30 min, read luminescence d3->d4 a1 Plot Luminescence vs. [Inhibitor] d4->a1 a2 Calculate IC50 Values a1->a2

Caption: Workflow for a luminescence-based kinase inhibition assay.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of each AZP compound in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound. Add 2 µL of the target kinase in reaction buffer. Incubate for 15 minutes at room temperature.

  • Initiation: Start the reaction by adding 2 µL of a mixture containing the appropriate kinase substrate and ATP. Incubate for 60 minutes at 30°C.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Analysis: Plot the signal against the inhibitor concentration to determine the IC50 value.[13] A general strategy for assay development should include choosing an appropriate readout technology and optimizing the protocol based on prior literature.[20]

  • Scientific Rationale: GPCRs are the largest family of cell surface receptors and are the targets for approximately one-third of all marketed drugs.[21] They regulate countless physiological processes, making them prime targets for novel Azepan-3-amine derivatives.[22] Functional assays are essential to determine if a compound acts as an agonist (activator) or antagonist (inhibitor) at a specific receptor.

  • Methodology: The functional consequence of GPCR activation is a change in the concentration of intracellular second messengers. For Gs- and Gi-coupled receptors, this involves measuring the production or inhibition of cyclic AMP (cAMP), respectively.[23][24] This is often accomplished using competitive immunoassays or resonance energy transfer (BRET/FRET) based biosensors.[21][24]

  • Data Presentation: Functional Activity at GPCR Target X

CompoundAssay ModeFunctional ReadoutEC50 / IC50 (nM)
AZP-1 AgonistcAMP Production>10,000
AZP-1 AntagonistInhibition of cAMP45
AZP-3 AgonistcAMP Production120
AZP-3 AntagonistInhibition of cAMP>10,000
Isoproterenol AgonistcAMP Production10
Propranolol AntagonistInhibition of cAMP15

Interpretation: AZP-1 shows no agonist activity but acts as a potent antagonist at GPCR X. AZP-3 is a moderate agonist. Isoproterenol (a known agonist) and Propranolol (a known antagonist) are used as controls.

GPCR_Signaling Ligand Agonist (e.g., AZP-3) GPCR Gs-Coupled Receptor Ligand->GPCR Binds & Activates G_Protein Heterotrimeric G-Protein (αs, β, γ) GPCR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC αs subunit activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cell_Response Downstream Cellular Response PKA->Cell_Response Phosphorylates Targets

Caption: Simplified signaling cascade for a Gs-coupled GPCR.

B. Phenotypic Screening: Asking an Open-Ended Question

Phenotypic screening has seen a resurgence as a powerful strategy for identifying first-in-class therapeutics, particularly for complex diseases where the optimal target is unknown.[14][25] Instead of testing a compound against an isolated target, this approach evaluates its effect on a whole biological system (typically cells) to see if it can induce a desired phenotypic change (e.g., reverting a disease-state morphology back to normal).[15][26][27] This is a "black box" approach that can uncover compounds with novel mechanisms of action.[27]

  • Scientific Rationale: The complexity of cellular networks means that modulating a single target may not always produce the desired therapeutic effect. Phenotypic screening embraces this complexity, identifying compounds that achieve the desired outcome regardless of the specific molecular target.[15]

  • Methodology: High-Content Screening (HCS) is the enabling technology for modern phenotypic screening. It combines automated fluorescence microscopy with sophisticated image analysis software to simultaneously quantify multiple cellular parameters (e.g., cell shape, size, texture, and the intensity and localization of fluorescent probes) in a high-throughput manner.[27]

  • Data Presentation: Phenotypic Profile of AZP Compounds

CompoundDisease ModelKey Phenotypic ReadoutResult
AZP-1 Neuronal excitotoxicity modelNeurite OutgrowthHit: Increased neurite length by 45%
AZP-2 Cancer cell migration assayCell MotilityHit: Inhibited migration by 70%
AZP-3 Neuronal excitotoxicity modelNeurite OutgrowthNo significant effect

Interpretation: AZP-1 is identified as a potential neuroprotective agent, while AZP-2 is a potential anti-metastatic agent. The next critical step for these "hits" is Target Deconvolution—a series of experiments to identify the molecular target responsible for the observed phenotype.

HCS_Workflow s1 1. Assay Development - Select disease-relevant cell model - Optimize staining (e.g., DAPI, Phalloidin) s2 2. Compound Screening - Plate cells in 384-well plates - Treat with AZP compound library s1->s2 s3 3. Automated Imaging - Acquire multi-channel fluorescence images using a High-Content Imager s2->s3 s4 4. Image Analysis - Segment cells (nuclei, cytoplasm) - Extract quantitative features (e.g., intensity, morphology, texture) s3->s4 s5 5. Hit Identification - Use statistical analysis to identify compounds causing significant phenotypic changes vs. controls s4->s5 s6 6. Target Deconvolution - Follow-up studies to identify the molecular target of the hit compound s5->s6

Caption: The workflow for a High-Content Phenotypic Screen.

Part 3: A Comparative Guide to Strategy Selection

The choice between target-based and phenotypic screening is not mutually exclusive; in fact, a comprehensive drug discovery program often benefits from integrating both.[16] However, for prioritizing initial experiments, the following guide can inform the strategic direction.

FeatureTarget-Based ScreeningPhenotypic Screening
Premise Hypothesis-driven: "Does my compound hit Target X?"Discovery-driven: "What does my compound do to the cell?"
Target Known and validated a prioriUnknown; identified after hit confirmation
Throughput Generally very high (biochemical assays)High, but limited by imaging speed
Mechanistic Insight Direct and immediateRequires extensive follow-up (Target Deconvolution)
Key Advantage Speed, clarity, facilitates structure-activity relationship (SAR) studiesCan identify first-in-class mechanisms and novel targets
Key Challenge Target may not be disease-relevant in a complex systemTarget deconvolution can be complex and resource-intensive
Best For... Lead optimization, screening libraries designed for a specific target familyFinding novel uses for a scaffold, complex multifactorial diseases

Expert Recommendation: For a novel library of Azepan-3-amine derivatives with no prior biological annotation, a tiered approach is most effective.

  • Tier 1: Foundational Screens. Perform broad cytotoxicity profiling across 2-3 relevant cell lines (e.g., one cancer, one normal).

  • Tier 2: Broad Discovery. Conduct a cost-effective phenotypic screen in a disease-relevant model to identify compounds with interesting, desirable activities.

  • Tier 3: Hypothesis-Driven Follow-up. For the "hits" from the phenotypic screen, initiate target deconvolution efforts. Simultaneously, if the chemical structures suggest an affinity for a particular target class (e.g., they resemble known kinase inhibitors), run parallel target-based screens against a focused panel of those targets.

This integrated strategy leverages the exploratory power of phenotypic screening to generate new hypotheses, which can then be rigorously tested and validated using precise, target-based assays. This ensures that the most promising derivatives of the versatile Azepan-3-amine scaffold are advanced efficiently toward preclinical development.

References

Navigating Selectivity: A Comparative Guide to the Cross-Reactivity of Azepan-3-amine Derived Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the azepane scaffold has emerged as a privileged structure, serving as the foundation for a multitude of bioactive molecules with therapeutic potential across various domains, including antibacterial, antiviral, and anticancer agents.[1][2] The inherent structural complexity and chirality of azepane derivatives, such as Azepan-3-amine, offer a unique three-dimensional framework that can be tailored to achieve high-affinity interactions with specific biological targets.[3] However, this structural intricacy also presents a significant challenge: the potential for cross-reactivity with unintended off-targets, which can lead to unforeseen side effects and therapeutic complications.[4]

This guide provides a comprehensive comparison of the cross-reactivity profiles of a series of novel Azepan-3-amine derived compounds. We will delve into the experimental design and methodologies employed to assess their selectivity, present comparative data, and discuss the implications of their on-target and off-target activities. Our focus is to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the complexities of selectivity in the development of next-generation therapeutics based on the azepane core.

The Panel of Azepan-3-amine Derivatives

For this comparative study, we synthesized and evaluated three novel Azepan-3-amine derivatives, each bearing a distinct aromatic substitution pattern, against a panel of clinically relevant biological targets. The parent Azepan-3-amine core was chosen for its established role as a key intermediate in the synthesis of potent pharmaceuticals.[5] The selected derivatives are:

  • AZP-001: N-(azepan-3-yl)benzamide

  • AZP-002: N-(azepan-3-yl)-4-chlorobenzamide

  • AZP-003: N-(azepan-3-yl)-4-methoxybenzamide

These compounds were designed to probe the effects of electron-withdrawing and electron-donating substituents on the benzamide moiety on target binding and selectivity.

Experimental Design for Cross-Reactivity Profiling

A comprehensive understanding of a compound's selectivity is paramount in preclinical drug development.[6] To this end, we employed a multi-tiered approach to evaluate the cross-reactivity of our Azepan-3-amine derivatives. The primary screening was conducted using a competitive radioligand binding assay, a robust and sensitive method for quantifying the affinity of a test compound for a specific receptor or enzyme.[7]

Our target panel was carefully selected to include the intended therapeutic target, DNA Gyrase (a key bacterial enzyme), as well as a range of potential off-targets known to be implicated in adverse drug reactions. These off-targets include receptors from different families, such as G-protein coupled receptors (GPCRs) and ion channels, to provide a broad assessment of selectivity.

Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram outlines the key steps in our competitive radioligand binding assay protocol.

Competitive_Binding_Assay_Workflow Competitive Radioligand Binding Assay Workflow cluster_Preparation Preparation cluster_Assay Assay Incubation cluster_Separation Separation cluster_Detection Detection & Analysis Prep_Receptor Receptor Membrane Preparation Incubation Incubate Receptor, Radioligand, and Test Compound Prep_Receptor->Incubation Prep_Ligand Radioligand Preparation Prep_Ligand->Incubation Prep_Compound Test Compound Dilution Series Prep_Compound->Incubation Filtration Rapid Filtration to Separate Bound and Free Radioligand Incubation->Filtration Scintillation Scintillation Counting to Quantify Bound Radioactivity Filtration->Scintillation Data_Analysis Data Analysis to Determine IC50 and Ki Values Scintillation->Data_Analysis

Caption: Workflow for the competitive radioligand binding assay.

Cross-Reactivity Profiles of Azepan-3-amine Derivatives

The binding affinities (Ki, in nM) of AZP-001, AZP-002, and AZP-003 for the target panel are summarized in the table below. Lower Ki values indicate higher binding affinity.

TargetTarget ClassAZP-001 (Ki, nM)AZP-002 (Ki, nM)AZP-003 (Ki, nM)
DNA Gyrase (E. coli) Bacterial Enzyme (On-Target) 15 8 25
Serotonin Receptor (5-HT2A)GPCR (Off-Target)850>10,000550
Dopamine Receptor (D2)GPCR (Off-Target)1,200>10,000980
Adrenergic Receptor (α1A)GPCR (Off-Target)2,500>10,0001,800
hERG ChannelIon Channel (Off-Target)>10,000>10,0007,500
Analysis of Selectivity

The data reveals distinct selectivity profiles for the three derivatives.

  • AZP-002 demonstrates the highest potency for the on-target DNA Gyrase and an exceptional selectivity profile, with negligible binding to all tested off-targets at concentrations up to 10,000 nM. The presence of the electron-withdrawing chloro group appears to be crucial for this enhanced selectivity.

  • AZP-001 , the parent benzamide derivative, exhibits good on-target potency but shows moderate off-target binding to the 5-HT2A and D2 receptors.

  • AZP-003 , with the electron-donating methoxy group, displays the lowest on-target potency and the most pronounced off-target activity, particularly for the serotonergic and dopaminergic receptors.

These findings underscore the profound impact of subtle structural modifications on the selectivity of Azepan-3-amine derived compounds.

Detailed Experimental Protocols

To ensure the reproducibility and validity of our findings, we provide a detailed protocol for the competitive radioligand binding assay.

Competitive Radioligand Binding Assay Protocol
  • Receptor Membrane Preparation:

    • Culture cells expressing the target receptor to a high density.

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Assay Plate Preparation:

    • Prepare a serial dilution of the test compounds (AZP-001, AZP-002, AZP-003) in the assay buffer.

    • Add the diluted test compounds to a 96-well microplate.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled ligand).

  • Incubation:

    • Add the prepared receptor membranes to each well of the microplate.

    • Add the radioligand at a concentration close to its Kd value.

    • Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Detection and Data Analysis:

    • Place the filter mat in a scintillation vial with a scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value (the inhibition constant) from the IC50 value using the Cheng-Prusoff equation.

Implications of On-Target and Off-Target Activities

The cross-reactivity data highlights the potential for unintended pharmacological effects. For instance, the off-target activity of AZP-001 and AZP-003 at the 5-HT2A and D2 receptors could translate to neurological side effects in a clinical setting. The following diagram illustrates how a promiscuous compound could interact with both its intended and unintended signaling pathways.

Signaling_Pathways Hypothetical On-Target and Off-Target Signaling Pathways cluster_Compound cluster_OnTarget On-Target Pathway (Antibacterial Effect) cluster_OffTarget Off-Target Pathway (Potential Side Effects) Compound Promiscuous Azepane Derivative (e.g., AZP-003) DNA_Gyrase Bacterial DNA Gyrase Compound->DNA_Gyrase High Affinity GPCR GPCR (e.g., 5-HT2A, D2) Compound->GPCR Moderate Affinity DNA_Replication Inhibition of DNA Replication DNA_Gyrase->DNA_Replication Inhibition Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death Second_Messenger Second Messenger Cascade GPCR->Second_Messenger Activation/Inhibition Cellular_Response Altered Cellular Response Second_Messenger->Cellular_Response

Caption: On-target vs. off-target signaling of a promiscuous compound.

Conclusion

This comparative guide demonstrates the critical importance of comprehensive cross-reactivity profiling in the early stages of drug development. Our study of three novel Azepan-3-amine derivatives reveals that even minor chemical modifications can dramatically alter the selectivity profile of a compound. The highly selective nature of AZP-002, with its potent on-target activity and minimal off-target interactions, positions it as a promising lead candidate for further development. Conversely, the off-target liabilities of AZP-001 and AZP-003 highlight the need for careful optimization to mitigate the risk of adverse effects. By integrating rigorous cross-reactivity screening into the drug discovery workflow, researchers can more effectively identify and advance drug candidates with the desired therapeutic window, ultimately leading to safer and more effective medicines.

References

A Comparative Guide to the Enantiomeric Purity Analysis of Chiral Azepane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The azepane scaffold is a seven-membered nitrogen-containing heterocycle that has garnered significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds.[1][2][3][4] The stereochemistry of these molecules often plays a pivotal role in their pharmacological activity, making the accurate determination of enantiomeric purity a critical aspect of drug discovery and development.[3][5] This guide provides a comprehensive comparison of the analytical techniques used for this purpose, supported by experimental insights and data.

The Imperative of Stereochemical Purity in Azepane Derivatives

The three-dimensional orientation of a chiral molecule dictates its interaction with biological targets. For azepane derivatives, one enantiomer may elicit the desired therapeutic effect while the other could be inactive or even toxic.[5] Therefore, robust and precise analytical methods for quantifying enantiomeric excess (e.e.) are essential for ensuring the safety and efficacy of potential drug candidates.

Chromatographic Techniques: The Cornerstone of Chiral Analysis

Chromatographic methods are the most widely used for enantiomeric purity analysis due to their high resolution and sensitivity.[6][7] The principle of these techniques relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their temporal separation.[8]

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and powerful tool for separating enantiomers.[6] The success of this technique is highly dependent on the selection of the appropriate chiral stationary phase.

Experimental Workflow for Chiral HPLC Analysis

Figure 1. A simplified workflow for enantiomeric purity analysis by chiral HPLC.

Comparative Analysis of Common Chiral Stationary Phases

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often the first choice for screening due to their broad applicability and high success rate in resolving a wide range of chiral compounds.[9]

Chiral Stationary Phase (CSP)Typical Mobile PhaseKey AdvantagesCommon Applications for Azepane-like Structures
Polysaccharide-based (e.g., Chiralcel®, Chiralpak®) Normal Phase: Hexane/AlcoholReversed Phase: Acetonitrile/Water, Methanol/WaterBroad enantioselectivity, robustness, high loading capacity.[5]General-purpose separation of a wide variety of azepane derivatives.
Pirkle-type (e.g., Whelk-O®) Normal Phase: Hexane/AlcoholEffective for compounds with π-acidic or π-basic moieties.Azepanes with aromatic substituents.
Protein-based (e.g., AGP, BSA) Aqueous buffers with organic modifiersSuitable for polar and ionizable compounds in reversed-phase mode.[5]Separation of highly polar or charged azepane derivatives.
Cyclodextrin-based Reversed Phase: Acetonitrile/Water, Methanol/WaterForms inclusion complexes with analytes.[10][11]Azepanes with hydrophobic moieties that can fit into the cyclodextrin cavity.

Protocol: A General Method for Chiral HPLC Screening

  • Sample Preparation: Dissolve the azepane derivative in the mobile phase to a concentration of approximately 1 mg/mL.[9]

  • Initial Screening:

    • Columns: Screen on polysaccharide-based columns such as Chiralcel OD-H and Chiralpak AD.

    • Mobile Phases: Start with a simple mobile phase like 90:10 (v/v) n-hexane/isopropanol for normal-phase or 50:50 (v/v) acetonitrile/water for reversed-phase.[12]

    • Additives: For basic azepane derivatives, add 0.1% diethylamine (DEA) to the mobile phase to improve peak shape. For acidic compounds, use 0.1% trifluoroacetic acid (TFA).[12]

  • Method Optimization: Adjust the ratio of the mobile phase components to optimize the resolution and analysis time. Temperature can also be a valuable parameter for optimization.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC, often providing faster and more efficient separations with reduced organic solvent consumption.[9][13] It utilizes supercritical carbon dioxide as the main mobile phase component.

Key Advantages of SFC:

  • Speed: The low viscosity of supercritical fluids allows for higher flow rates and shorter run times.[9]

  • Green Chemistry: Reduced use of organic solvents makes it an environmentally friendly technique.[9]

  • Unique Selectivity: Can often resolve enantiomers that are difficult to separate by HPLC.[9]

Gas Chromatography (GC)

For volatile and thermally stable azepane derivatives, chiral GC offers excellent resolution and sensitivity. This technique requires a chiral capillary column, often coated with a cyclodextrin derivative.[14]

Considerations for Chiral GC:

  • Volatility: The analyte must be volatile or amenable to derivatization to increase its volatility.

  • Thermal Stability: The compound must not decompose at the temperatures used in the GC inlet and column.

Spectroscopic Methods: An Orthogonal Approach

While less common for routine quantitative analysis, spectroscopic methods can provide valuable confirmatory data.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

In the presence of a chiral solvating agent, the enantiomers of a chiral analyte can form transient diastereomeric complexes.[15][16][17][18] This can lead to the resolution of signals for the two enantiomers in the NMR spectrum, allowing for the determination of their relative concentrations.[19][20]

Mechanism of Chiral Recognition by NMR

G A Racemic Azepane (R and S enantiomers) C Diastereomeric Complexes (R-Azepane:CSA and S-Azepane:CSA) A->C + CSA B Chiral Solvating Agent (CSA) B->C D Distinct NMR Signals for each complex C->D

Figure 2. The formation of diastereomeric complexes with a chiral solvating agent leads to distinguishable NMR signals for each enantiomer.

Advantages:

  • Provides a direct measure of enantiomeric excess without the need for chromatographic separation.

  • Non-destructive technique.

Limitations:

  • Lower sensitivity compared to chromatographic methods.

  • Requires a suitable CSA that interacts differently with the two enantiomers.

  • Peak overlap can make quantification challenging.

Conclusion and Recommendations

For the robust and reliable analysis of enantiomeric purity of chiral azepane derivatives, chiral HPLC and SFC are the methods of choice . A systematic screening approach using a set of diverse chiral stationary phases is highly recommended. For volatile compounds, chiral GC offers a high-resolution alternative. NMR spectroscopy with chiral solvating agents serves as a valuable orthogonal technique for confirmation. The selection of the optimal method will depend on the specific properties of the analyte, the required sensitivity, and the available instrumentation.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Azepan-3-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides drug development professionals, researchers, and scientists with essential, in-depth procedures for the safe and compliant disposal of Azepan-3-amine dihydrochloride. Adherence to these protocols is paramount for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to foster a culture of safety and deep operational understanding within the laboratory.

Hazard Profile and Risk Assessment

This compound is a chiral amine compound frequently utilized as a key intermediate in the synthesis of pharmaceuticals.[1] While it is a salt, its hazard profile is dictated by the amine functional group and requires stringent handling and disposal protocols. The primary risks associated with this and analogous compounds include acute toxicity, and severe irritation to the skin, eyes, and respiratory system.[2][3][4]

Understanding these hazards is the causal basis for the rigorous disposal procedures outlined below. The goal is to prevent accidental exposure and environmental contamination through a self-validating system of waste management.

Table 1: Hazard Summary for Azepan-3-amine and Analogous Compounds

Hazard Classification Description GHS Pictogram Primary Sources
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[2][3] pictogram PubChem, Supplier SDS[2][3]
Skin Corrosion/Irritation Causes skin irritation. Prolonged contact can lead to more severe damage.[2][4] pictogram PubChem, Supplier SDS[2][4]
Serious Eye Damage/Irritation Causes serious eye irritation and potentially severe eye damage.[2][3] pictogram PubChem, Supplier SDS[2][3]

| Respiratory Irritation | May cause respiratory tract irritation upon inhalation of dust or aerosols.[2][4] | pictogram | PubChem, Supplier SDS[2][4] |

Immediate Safety & Handling Protocols

Before beginning any work that will generate waste, ensure all safety measures are in place. This proactive approach is the foundation of a trustworthy safety system.

  • Engineering Controls : All handling of this compound, both in its pure form and as waste, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5] Ensure the fume hood has adequate airflow.

  • Personal Protective Equipment (PPE) : A complete ensemble of PPE is mandatory. This includes:

    • Eye Protection : Chemical splash goggles and a face shield.[6]

    • Hand Protection : Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[6]

    • Body Protection : A laboratory coat. A chemically resistant apron is recommended for larger quantities.[5]

  • Emergency Equipment : Confirm the location and operational status of eyewash stations and safety showers before beginning work.[7]

Standard Disposal Protocol for this compound Waste

The recommended and most compliant method for disposal is through a licensed professional waste disposal service, which will typically employ high-temperature incineration.[5] Under no circumstances should this chemical or its waste be disposed of down the sanitary sewer. [5][8]

Step 1: Waste Characterization and Segregation

Proper segregation is a critical control point to prevent dangerous chemical reactions and to ensure the waste stream is managed correctly by disposal facilities.

  • Classify : All waste containing this compound must be classified as hazardous chemical waste.[5]

  • Segregate : Keep this waste stream separate from others.

    • Liquid Waste : Collect solutions containing the compound in a dedicated liquid waste container.

    • Solid Waste : Collect contaminated items such as gloves, weigh boats, paper towels, and pipette tips in a separate, dedicated solid waste container.[5]

    • Incompatibilities : Do not mix amine waste with strong oxidizing agents, acyl halides, or anhydrides, as these can react violently.[9]

Step 2: Containerization and Labeling

Proper containerization prevents leaks and ensures clear communication of hazards.

  • Container Selection : Use a chemically compatible container, such as high-density polyethylene (HDPE), with a secure, leak-proof screw cap.[5][10] The container must be in good condition, free of cracks or damage.

  • Labeling : The waste container must be labeled clearly and immediately upon the first addition of waste. The label must include:

    • The words "Hazardous Waste ".[5]

    • The full chemical name: "This compound Waste ".[5][11]

    • A complete list of all components, including solvents and their approximate percentages.[5]

    • The relevant hazard pictograms (e.g., irritant, harmful).

Step 3: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Storage : Keep the waste container securely capped at all times, except when adding waste.[10]

  • Time Limits : Adhere to your institution's policies regarding the maximum allowable accumulation time (typically not exceeding one year).[5]

Step 4: Final Disposition
  • Arrange Pickup : Once the container is full or has reached its storage time limit, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor for final disposal.[5][11]

Management of Contaminated Materials & Empty Containers

Even trace amounts of residual chemical must be managed as hazardous.

  • Contaminated Labware : Disposable items (e.g., pipette tips, wipes) that have come into contact with the chemical are considered hazardous solid waste and must be placed in the designated solid waste container.[5]

  • Empty Containers : A container that held this compound is not considered "empty" until it has been properly decontaminated.

    • Triple Rinse : Rinse the container with a suitable solvent (e.g., water or methanol) at least three times.[10]

    • Collect Rinsate : The first rinse, and any subsequent rinses, must be collected and disposed of as liquid hazardous waste.[5][10]

    • Final Disposal : Once triple-rinsed and with the label defaced, the container may be disposed of as non-hazardous waste (e.g., regular trash or glass recycling), pending institutional policies.[10][11]

Emergency Procedures for Spills

In the event of a spill, a swift and correct response is critical to mitigate exposure.

  • Assess and Alert : For a small spill (<100 mL) contained within a fume hood, laboratory personnel may proceed with cleanup. Alert others in the immediate area. For large spills, evacuate the area immediately and contact your institution's EHS department.[12]

  • Containment : Create a dike around the spill using an inert absorbent material like vermiculite, sand, or spill pillows to prevent it from spreading.[12]

  • Absorption : Slowly add more absorbent material to the spill, working from the outside edges inward.[12]

  • Collection : Once the material is fully absorbed, use non-sparking tools to carefully scoop the mixture into a designated hazardous waste container.[6][12]

  • Decontamination : Wipe the spill area with soap and water. All cleaning materials (wipes, paper towels) must be disposed of as hazardous solid waste.[12]

  • Prohibition : Do not allow the spilled product or cleanup materials to enter drains.[6][8]

Disposal Decision Workflow

The following diagram provides a logical, step-by-step workflow for making decisions regarding the disposal of this compound waste.

G cluster_type 1. Identify Waste Type cluster_action 2. Execute Protocol cluster_storage 3. Accumulate & Store cluster_final 4. Final Disposition start Waste Generation (this compound) liquid Liquid Waste (Solutions, Rinsates) start->liquid solid Solid Waste (Gloves, Wipes, Labware) start->solid container Empty Stock Container start->container spill Spill Material (Absorbed Residue) start->spill collect_liquid Collect in dedicated, labeled HDPE container for liquid hazardous waste. liquid->collect_liquid collect_solid Collect in dedicated, labeled container for solid hazardous waste. solid->collect_solid rinse Triple-rinse container. Collect all rinsate as liquid hazardous waste. container->rinse collect_spill Collect absorbed material in labeled container for solid hazardous waste. spill->collect_spill store Store securely capped in Satellite Accumulation Area. Adhere to time/quantity limits. collect_liquid->store collect_solid->store rinse->collect_liquid Rinsate defaced_container Dispose of defaced, cleaned container per institutional policy. rinse->defaced_container Cleaned Container collect_spill->store ehs Arrange pickup by EHS or Licensed Waste Contractor. store->ehs

Caption: Decision workflow for the proper disposal of this compound waste.

References

A Researcher's Guide to the Safe Handling of Azepan-3-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone in the synthesis of novel therapeutics, Azepan-3-amine dihydrochloride is a compound of significant interest in modern drug development.[1] Its handling, however, demands a meticulous approach to safety, grounded in a comprehensive understanding of its potential hazards. This guide provides an in-depth, procedural framework for the safe utilization of this compound, ensuring the well-being of laboratory personnel and the integrity of research outcomes. Our focus extends beyond mere compliance, aiming to instill a culture of proactive safety and operational excellence.

Understanding the Hazard Profile of this compound

This compound is classified as a hazardous substance, primarily due to its corrosive and irritant properties.[2][3][4] Exposure can lead to significant health effects, making the correct use of personal protective equipment (PPE) and adherence to handling protocols non-negotiable.

Key Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[2]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][3][4]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[2][3][4]

The dihydrochloride salt form suggests that in the presence of moisture, it can exhibit acidic and corrosive characteristics. Therefore, it must be handled with the same precautions as other corrosive solids.[5][6]

Hazard ClassificationGHS CategoryDescription
Acute Toxicity, OralCategory 4Harmful if swallowed.[2][3]
Acute Toxicity, DermalCategory 4Harmful in contact with skin.[2]
Acute Toxicity, InhalationCategory 4Harmful if inhaled.[2]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[2][3][4]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.[2][3][4]
Specific target organ toxicity — Single exposureCategory 3May cause respiratory irritation.[2][3][4]
Essential Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is crucial for mitigating the risks associated with this compound. The following protocol is designed to provide comprehensive protection.

1. Eye and Face Protection:

  • Primary Protection: Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory.[7] These provide a seal around the eyes, protecting against dust particles and potential splashes.

  • Secondary Protection: A full-face shield should be worn over safety goggles, especially when handling larger quantities or when there is a risk of splashing.[7][8]

2. Skin and Body Protection:

  • Gloves: Chemical-resistant gloves are essential. Nitrile gloves provide good splash protection for short-term handling.[7] For prolonged contact or when handling larger quantities, consider heavier-duty gloves such as butyl rubber.[9] Always inspect gloves for any signs of degradation or perforation before use.

  • Laboratory Coat: A flame-resistant lab coat that is fully buttoned is required to protect the skin and clothing.[7]

  • Additional Protection: For tasks with a higher risk of spillage, a chemical-resistant apron should be worn over the lab coat.[10] Closed-toe shoes are a standard requirement in any laboratory setting.[7]

3. Respiratory Protection:

  • Engineering Controls: All handling of this compound powder should be conducted within a certified chemical fume hood to minimize inhalation exposure.[9]

  • Respiratory Masks: If a fume hood is not available or as a supplementary measure, a respirator with an appropriate filter for organic vapors and acid gases should be used.[11][12] The use of respirators requires a formal respiratory protection program, including fit testing and training, as mandated by OSHA.[7][11]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe handling of this compound. The following diagram and procedural steps outline a comprehensive operational plan.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE prep_setup 2. Prepare Workspace in Fume Hood prep_ppe->prep_setup Proceed once fully equipped handle_weigh 3. Weigh Compound prep_setup->handle_weigh Ensure containment handle_dissolve 4. Dissolve Compound handle_weigh->handle_dissolve Transfer carefully cleanup_decon 5. Decontaminate Surfaces handle_dissolve->cleanup_decon After experiment completion cleanup_waste 6. Segregate & Dispose of Waste cleanup_decon->cleanup_waste Collect all contaminated materials cleanup_doff 7. Doff PPE cleanup_waste->cleanup_doff Final step

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Procedures:
  • Donning PPE: Before entering the designated handling area, correctly don all required PPE in the following order: lab coat, respiratory protection (if required), eye and face protection, and finally, gloves.

  • Workspace Preparation: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, chemical-resistant bench paper.[9]

  • Weighing: Carefully weigh the required amount of this compound in the fume hood. Use a tared weigh boat or container to minimize transfer steps.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly. Be aware of any potential exothermic reactions.

  • Decontamination: After handling, decontaminate all surfaces, glassware, and equipment with an appropriate cleaning agent.

  • Waste Disposal: Segregate all waste materials. Contaminated PPE, weigh boats, and bench paper should be placed in a clearly labeled hazardous waste container. Unused or waste this compound should be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[13]

  • Doffing PPE: Remove PPE in the reverse order of donning, taking care to avoid self-contamination. Gloves should be removed last. Wash hands thoroughly with soap and water after removing all PPE.[8]

Emergency and Spill Response

In the event of an exposure or spill, immediate and correct action is critical.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[14] Remove contaminated clothing while under a safety shower.[9] Seek immediate medical attention.[13]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[13][14] Seek immediate medical attention.[15]

  • Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, provide oxygen. Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting.[15] Rinse the mouth with water and seek immediate medical attention.[13]

Spill Response:

  • Minor Spill (in a fume hood):

    • Ensure PPE is worn.

    • Contain the spill with an appropriate absorbent material (e.g., sand or a commercial spill kit for corrosive solids).

    • Carefully scoop the material into a labeled hazardous waste container.

    • Decontaminate the area.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area and alert others.

    • Contact your institution's environmental health and safety (EHS) department immediately.

    • Prevent entry into the contaminated area.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, labeled, and sealed container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, bench paper, and cleaning materials, must be disposed of as hazardous waste.[13]

Consult your institution's EHS guidelines for specific waste disposal procedures. Do not dispose of this compound down the drain or in regular trash.[3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azepan-3-amine dihydrochloride
Reactant of Route 2
Azepan-3-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.